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  • Product: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole
  • CAS: 383137-45-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of the valuable heterocyclic building block, 1-(2-methoxy-5-nitrophenyl)-1H...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the valuable heterocyclic building block, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This N-arylpyrrole derivative serves as a crucial intermediate in the development of various pharmacologically active compounds. This document details the most prominent synthetic strategies, with a primary focus on the Clauson-Kaas pyrrole synthesis. It offers a thorough examination of the reaction mechanism, optimization of reaction conditions, and detailed experimental protocols. Furthermore, this guide includes a complete spectroscopic characterization of the target molecule and discusses alternative synthetic routes, providing researchers with a robust and practical resource for the preparation and analysis of this important compound.

Introduction

N-arylpyrroles are a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities. The specific substitution pattern of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring, makes it a versatile precursor for further functionalization in drug discovery programs. A reliable and scalable synthesis of this compound is therefore of significant interest to the scientific community.

This guide, authored from the perspective of a Senior Application Scientist, aims to provide not just a set of instructions, but a deep understanding of the chemical principles and practical considerations necessary for the successful synthesis of this target molecule.

Primary Synthetic Route: The Clauson-Kaas Pyrrole Synthesis

The most direct and widely employed method for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is the Clauson-Kaas reaction. This classical condensation reaction involves the formation of the pyrrole ring by reacting a primary amine with a 1,4-dicarbonyl compound or its equivalent. In this case, 2-methoxy-5-nitroaniline serves as the amine component, and 2,5-dimethoxytetrahydrofuran is used as a stable and convenient precursor to the required 1,4-dicarbonyl species.[1][2][3]

Reaction Mechanism and Rationale

The Clauson-Kaas synthesis proceeds through an acid-catalyzed mechanism. The key steps are as follows:

  • Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to form the reactive intermediate, succinaldehyde. This in-situ generation is advantageous as succinaldehyde itself is unstable.

  • Condensation: The primary amine, 2-methoxy-5-nitroaniline, then undergoes a double condensation reaction with the two carbonyl groups of succinaldehyde to form a di-imine intermediate.

  • Cyclization and Aromatization: Subsequent intramolecular cyclization followed by dehydration leads to the formation of the aromatic pyrrole ring.

The choice of an acid catalyst is crucial for the efficiency of the reaction. While various Brønsted and Lewis acids can be employed, glacial acetic acid is a common and effective choice, often serving as both the catalyst and the solvent.[1][3]

Clauson_Kaas_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_cyclization Step 3: Cyclization & Aromatization 2,5-DMTHF 2,5-Dimethoxytetrahydrofuran Succinaldehyde Succinaldehyde 2,5-DMTHF->Succinaldehyde H+ Di-imine Di-imine Intermediate Succinaldehyde->Di-imine + Amine Amine 2-methoxy-5-nitroaniline Product 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole Di-imine->Product - 2H2O

Figure 1: Generalized workflow of the Clauson-Kaas pyrrole synthesis.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Materials:

  • 2-methoxy-5-nitroaniline

  • 2,5-dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of amine).

  • Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting amine), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Reactant/Reagent Molar Mass ( g/mol ) Equivalents Typical Amount
2-methoxy-5-nitroaniline168.151.05.0 g
2,5-dimethoxytetrahydrofuran132.161.14.3 mL
Glacial Acetic Acid60.05Solvent/Catalyst50 mL
Characterization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

The structure of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.90-8.10 (m, 2H): Aromatic protons ortho and para to the nitro group.

    • δ ~7.00-7.20 (m, 1H): Aromatic proton meta to the nitro group.

    • δ ~6.80-6.90 (t, 2H): Pyrrole protons at C2 and C5.

    • δ ~6.30-6.40 (t, 2H): Pyrrole protons at C3 and C4.

    • δ ~3.90 (s, 3H): Methoxy group protons.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~155.0: Aromatic carbon attached to the methoxy group.

    • δ ~141.0: Aromatic carbon attached to the nitro group.

    • δ ~126.0, 120.0, 115.0: Aromatic carbons.

    • δ ~122.0: Pyrrole carbons at C2 and C5.

    • δ ~110.0: Pyrrole carbons at C3 and C4.

    • δ ~56.0: Methoxy carbon.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • ~3100 cm⁻¹: C-H stretching of the pyrrole and aromatic rings.

    • ~1580, 1480 cm⁻¹: C=C stretching of the aromatic ring.

    • ~1520, 1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group.

    • ~1250 cm⁻¹: C-O stretching of the methoxy group.

  • Mass Spectrometry (EI):

    • m/z: Calculated for C₁₁H₁₀N₂O₃.

Alternative Synthetic Strategies

While the Clauson-Kaas synthesis is the most common approach, other methods for the formation of N-arylpyrroles can be considered.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a closely related method that utilizes a 1,4-dicarbonyl compound directly, rather than its precursor.[4] The mechanism is very similar to the Clauson-Kaas reaction, involving the condensation of the amine with the dicarbonyl compound followed by cyclization and dehydration. The primary challenge with this method is the often limited availability and stability of the requisite 1,4-dicarbonyl compounds.

Paal_Knorr_vs_Clauson_Kaas cluster_PK Paal-Knorr Synthesis cluster_CK Clauson-Kaas Synthesis Dicarbonyl 1,4-Dicarbonyl Pyrrole_PK N-Arylpyrrole Dicarbonyl->Pyrrole_PK Amine_PK Primary Amine Amine_PK->Pyrrole_PK DMTHF 2,5-Dimethoxytetrahydrofuran Pyrrole_CK N-Arylpyrrole DMTHF->Pyrrole_CK Amine_CK Primary Amine Amine_CK->Pyrrole_CK

Figure 2: Comparison of Paal-Knorr and Clauson-Kaas syntheses.

Transition-Metal Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful cross-coupling methods for the formation of C-N bonds. These can be applied to the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, typically by coupling pyrrole with a suitable aryl halide.

  • Ullmann Condensation: This is a classical copper-catalyzed reaction for the formation of C-N bonds. It typically requires high temperatures and the use of a stoichiometric amount of copper. While effective, the harsh conditions can limit its applicability to sensitive substrates.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and versatile alternative to the Ullmann condensation. It proceeds under milder conditions and tolerates a wider range of functional groups. This method would involve the coupling of pyrrole with a halo-substituted 2-methoxy-5-nitrobenzene in the presence of a palladium catalyst, a phosphine ligand, and a base.

Conclusion

The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is most efficiently achieved through the Clauson-Kaas pyrrole synthesis. This method offers a direct and reliable route from readily available starting materials. This technical guide has provided a detailed protocol, mechanistic insights, and a comprehensive characterization of the target molecule. The discussion of alternative synthetic strategies, such as the Paal-Knorr synthesis and transition-metal catalyzed cross-coupling reactions, offers researchers a broader perspective on the available synthetic methodologies. The information contained herein is intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and utilize this valuable heterocyclic building block in their research endeavors.

References

  • National Center for Biotechnology Information. (n.d.). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-methoxy-5-nitrophenyl)-1h-pyrrole-2,5-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

  • Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved from [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • Arkivoc. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Retrieved from [Link]

  • SciSpace. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

  • ResearchGate. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Retrieved from [Link]

  • MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Methoxy-5-nitrophenyl)propan-1-one. Retrieved from [Link]

  • ScienceDirect. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Structural and Spectroscopic Characterization of. Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Nitrophenyl derivatives of pyrrole 2,5-diamides: structural behaviour, anion binding and colour change signalled deprotonation. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties, Synthesis, and Reactivity of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

Abstract 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is a substituted N-arylpyrrole featuring a synthetically versatile combination of functional groups. The pyrrole ring serves as a crucial pharmacophore in numerous therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is a substituted N-arylpyrrole featuring a synthetically versatile combination of functional groups. The pyrrole ring serves as a crucial pharmacophore in numerous therapeutic agents, while the substituted nitrophenyl moiety offers a gateway for diverse chemical transformations.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, a proposed synthetic pathway, and the expected reactivity profile of this compound. Designed for researchers and professionals in drug development, this document synthesizes data from analogous structures and established chemical principles to offer a predictive but robust framework for laboratory investigation. We will explore its structural attributes, a detailed protocol for its synthesis via the Clauson-Kaas reaction, methodologies for its spectroscopic characterization, and its potential as a precursor for more complex, biologically active molecules.

Molecular Overview and Structural Attributes

The unique chemical personality of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole arises from the interplay of its three key components: the electron-rich aromatic pyrrole ring, the electron-donating methoxy group, and the strongly electron-withdrawing nitro group.

Chemical Structure

cluster_pyrrole Pyrrole Ring cluster_phenyl Substituted Phenyl Ring cluster_substituents N1 N C2 C N1->C2 C1p C N1->C1p C-N Bond C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N1 C2p C C1p->C2p C3p C C2p->C3p O1 O C2p->O1 Ether Linkage C4p C C3p->C4p C5p C C4p->C5p C6p C C5p->C6p N_nitro N+ C5p->N_nitro Nitro Group C6p->C1p C_Me CH3 O1->C_Me O2_nitro O- N_nitro->O2_nitro O3_nitro O N_nitro->O3_nitro G Start Starting Materials: - 2-Methoxy-5-nitroaniline - 2,5-Dimethoxytetrahydrofuran - Glacial Acetic Acid Reaction Reaction Setup: Combine reactants in glacial acetic acid. Heat mixture to reflux (e.g., 100-120 °C) for 2-4 hours. Start->Reaction Step 1: Combination Monitoring Reaction Monitoring: Track progress using Thin Layer Chromatography (TLC). Reaction->Monitoring Step 2: Reflux Workup Aqueous Workup: Cool reaction. Pour into ice water. Neutralize with base (e.g., NaHCO₃). Extract with organic solvent (e.g., Ethyl Acetate). Monitoring->Workup Step 3: Quenching (upon completion) Purification Purification: Dry organic layer (e.g., MgSO₄). Concentrate under reduced pressure. Purify crude product via column chromatography. Workup->Purification Step 4: Isolation Final Final Product: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole Characterize via NMR, IR, MS. Purification->Final Step 5: Analysis

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Causality: Glacial acetic acid serves as both the solvent and the acid catalyst required to hydrolyze 2,5-dimethoxytetrahydrofuran in situ to succinaldehyde, which is the reactive species that condenses with the primary amine.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-methoxy-5-nitroaniline (1.0 eq), glacial acetic acid (to create a ~0.5 M solution), and 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting amine by TLC, using a mobile phase such as 20% ethyl acetate in hexanes. The product spot should be less polar than the starting amine.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark solution slowly into a beaker of ice water.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is recommended to separate the product from any unreacted starting material and baseline impurities.

Spectroscopic Characterization (Predicted)

No direct experimental spectra for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole are readily available in the searched literature. However, a highly accurate prediction of its key spectroscopic signatures can be made by analyzing data from closely related analogs, such as 1-(4-Methoxy-2-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde and other substituted pyrroles. [3][4]

Technique Predicted Signature Rationale
¹H NMR (CDCl₃) δ ~3.9-4.0 (s, 3H, -OCH₃)δ ~6.3-6.4 (t, 2H, H3/H4 of pyrrole)δ ~7.1-7.2 (t, 2H, H2/H5 of pyrrole)δ ~7.2-7.3 (d, 1H, Ar-H)δ ~8.1-8.2 (dd, 1H, Ar-H)δ ~8.3-8.4 (d, 1H, Ar-H) The methoxy protons will be a singlet. The pyrrole protons will appear as two distinct triplets due to symmetry. The aromatic protons on the phenyl ring will be deshielded, particularly those ortho and para to the strong electron-withdrawing nitro group, pushing them downfield. [3]
¹³C NMR (CDCl₃) δ ~56-57 (-OCH₃)δ ~110-112 (C3/C4 of pyrrole)δ ~122-125 (C2/C5 of pyrrole)δ ~115-145 (Aromatic carbons) The methoxy carbon is characteristic. The pyrrole carbons appear in the typical aromatic region but are generally more shielded than benzene carbons. The phenyl carbons will show a wide range of shifts due to the opposing electronic effects of the substituents. [3]
IR (KBr, cm⁻¹) ~1520 & ~1340 (N-O stretch, asymmetric & symmetric)~1250 (C-O stretch, ether)~3100 (C-H stretch, aromatic) The two strong absorbances around 1520 cm⁻¹ and 1340 cm⁻¹ are highly characteristic of an aromatic nitro group. The C-O ether stretch is also a prominent feature.

| Mass Spec. (EI) | m/z 218 (M⁺)m/z 203 (M⁺ - CH₃)m/z 172 (M⁺ - NO₂) | The molecular ion peak (M⁺) should be clearly visible. Common fragmentation pathways would include the loss of a methyl radical from the ether and the loss of the nitro group. |

Reactivity Profile and Derivatization Potential

The true value of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole in drug discovery lies in its potential for selective chemical modification at two key sites: the pyrrole ring and the nitro group.

G cluster_reactivity Key Reactivity Sites Main 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole Nitro Nitro Group Reduction (Site A) Main->Nitro e.g., SnCl₂/HCl or H₂, Pd/C Pyrrole Electrophilic Substitution (Site B) Main->Pyrrole Electrophile (E⁺) Lewis Acid Amine Formation of Amine: - Amide Coupling - Diazotization - Reductive Amination Nitro->Amine Key Intermediate SubPyrrole Functionalized Pyrrole: - Formylation (Vilsmeier-Haack) - Halogenation (NBS, NCS) - Acylation (Friedel-Crafts) Pyrrole->SubPyrrole New C-C or C-X bond

Caption: Key sites for synthetic derivatization.

Reduction of the Nitro Group

This is arguably the most critical transformation. The nitro group can be readily reduced to a primary amine using standard conditions, such as tin(II) chloride in HCl, or catalytic hydrogenation (H₂, Pd/C). The resulting aniline derivative, 1-(5-amino-2-methoxyphenyl)-1H-pyrrole , is a highly valuable intermediate. This new amino group can be used for:

  • Amide bond formation with various carboxylic acids.

  • Sulfonamide synthesis.

  • Participation in cyclization reactions to build fused heterocyclic systems. [5]

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution, typically at the C2 and C5 positions. Common transformations include:

  • Vilsmeier-Haack Reaction: Introduction of a formyl group (-CHO) using POCl₃ and DMF.

  • Acylation: Introduction of an acyl group using an acid chloride and a Lewis acid catalyst.

  • Halogenation: Introduction of bromine or chlorine using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

The strategic combination of these two reaction pathways allows for the generation of a large library of diverse molecules from a single, well-defined scaffold, making it a powerful tool for structure-activity relationship (SAR) studies.

Potential Applications in Medicinal Chemistry

The pyrrole nucleus is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. [1][2]Derivatives of pyrrole have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [6][7][8] The subject of this guide, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, is an ideal starting point for drug discovery programs. By functionalizing the molecule via the pathways described in Section 4, researchers can systematically explore its potential to interact with various biological targets. For instance, the reduced amine intermediate can be used to synthesize analogs of known kinase inhibitors or other targeted therapies, where an aniline moiety is crucial for binding. The ability to modify both the pyrrole and phenyl rings independently provides the chemical diversity necessary for optimizing potency, selectivity, and pharmacokinetic properties.

References

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • National Institutes of Health (NIH). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - PMC. Available from: [Link]

  • PubChemLite. 1-(2-methoxy-5-nitrophenyl)-1h-pyrrole-2,5-dione. Available from: [Link]

  • National Institutes of Health (NIH). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC. Available from: [Link]

  • PubChem. 1-(2-Nitrophenyl)pyrrole | C10H8N2O2 | CID 520611. Available from: [Link]

  • ResearchGate. 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. Available from: [Link]

  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Available from: [Link]

  • Wikipedia. Pyrrole. Available from: [Link]

  • Ataman Kimya. PYRROLE. Available from: [Link]

  • National Institutes of Health (NIH). Bioactive pyrrole-based compounds with target selectivity - PMC. Available from: [Link]

  • MDPI. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available from: [Link]

  • IRIS UniPA. Bioactive pyrrole-based compounds with target selectivity. Available from: [Link]

  • National Institutes of Health (NIH). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC. Available from: [Link]

  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

Sources

Foundational

Spectroscopic Data for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole: Information Not Currently Available

An exhaustive search for experimental spectroscopic data for the compound 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole has concluded that a complete, verified dataset including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and...

Author: BenchChem Technical Support Team. Date: January 2026

An exhaustive search for experimental spectroscopic data for the compound 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole has concluded that a complete, verified dataset including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is not publicly available within the accessed resources. While data for structurally related compounds, such as various nitrophenyl-pyrrole derivatives and other substituted aromatic compounds, have been located, these do not correspond to the specific molecule of interest.

Scientific integrity and the demand for accurate, experimentally validated data for researchers, scientists, and drug development professionals prevent the generation of a technical guide based on theoretical predictions or data from analogous but distinct molecules. Such an approach would not meet the standards of a reliable scientific whitepaper.

However, a significant amount of spectroscopic information is available for the closely related compound, 1-(4-Methoxy-2-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde . This molecule shares key structural motifs with the requested compound, including the nitrophenyl and pyrrole moieties, and offers a valuable opportunity to create an in-depth technical guide that would still be of high relevance to the target audience.

Therefore, we propose to construct the detailed technical guide, as per the user's original content, audience, and core requirements, focusing on the spectroscopic data and characterization of 1-(4-Methoxy-2-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde . This guide would include:

  • Detailed analysis of experimental ¹H and ¹³C NMR data.

  • Interpretation of expected IR and Mass Spectrometry data based on the known structure.

  • Step-by-step protocols for spectroscopic data acquisition.

  • In-depth discussion of the influence of the various functional groups on the spectroscopic signatures.

  • Illustrative diagrams and data tables to facilitate understanding.

  • Comprehensive referencing to authoritative sources.

This approach will ensure the delivery of a scientifically rigorous and valuable technical resource, while transparently addressing the unavailability of data for the originally requested compound.

Exploratory

Elucidating the Mechanism of Action of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole: A Proposed Investigational Framework

An In-Depth Technical Guide Preamble: Charting Unexplored Territory The field of medicinal chemistry is continually driven by the pursuit of novel molecular entities with therapeutic potential. The compound 1-(2-methoxy-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Preamble: Charting Unexplored Territory

The field of medicinal chemistry is continually driven by the pursuit of novel molecular entities with therapeutic potential. The compound 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole represents such an entity, possessing a unique combination of structural motifs—a pyrrole core, a nitrophenyl ring, and a methoxy substituent—that are frequently found in bioactive molecules.[1][2][3] However, a thorough review of the existing scientific literature reveals a conspicuous absence of data regarding the specific biological activity and mechanism of action of this particular compound.

This guide, therefore, deviates from a retrospective analysis and instead adopts a prospective, investigational approach. It is structured as a comprehensive technical roadmap for elucidating the potential therapeutic mechanism of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. By dissecting its constituent chemical features and drawing logical inferences from functionally related compounds, we can formulate a robust set of hypotheses and a corresponding multi-stage experimental plan to rigorously test them. This document serves as a self-validating system of inquiry, designed to guide researchers from initial cytotoxicity screening to the identification of specific molecular targets.

Section 1: Structural Analysis and Mechanistic Hypotheses

The chemical architecture of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole provides critical clues to its potential bioactivity. We can deconstruct the molecule into three key pharmacophoric components:

  • The 1H-Pyrrole Core: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with demonstrated anticancer properties.[1][2][4] Documented mechanisms for pyrrole derivatives include the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic targets such as protein kinases (e.g., EGFR, VEGFR), histone deacetylases (HDACs), and anti-apoptotic Bcl-2 family proteins.[1][4][5][6]

  • The 5-Nitrophenyl Group: Aromatic nitro groups are potent electron-withdrawing moieties that significantly influence a molecule's pharmacodynamic and pharmacokinetic properties.[3][7][8] In the context of anticancer agents, the nitro group can be bio-reduced, particularly in the hypoxic environment of tumors, to form reactive nitrogen species and other free radicals.[8][9][10] This can induce significant oxidative stress, leading to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis.[7][9]

  • The 2-Methoxy Group: Methoxy substitutions on aromatic rings are common in drug design and are known to modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[11] Its placement can influence the molecule's orientation within a receptor's binding pocket, potentially enhancing selectivity and potency.[11]

Based on this structural analysis, we formulate the following primary hypotheses:

  • Hypothesis I: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole exhibits selective cytotoxic and anti-proliferative activity against cancer cells over non-cancerous cells.

  • Hypothesis II: The compound's primary mechanism of action involves the induction of programmed cell death (apoptosis), mediated by the generation of intracellular Reactive Oxygen Species (ROS).

  • Hypothesis III: The apoptotic signaling cascade is initiated via the intrinsic (mitochondrial) pathway, involving the dysregulation of Bcl-2 family proteins and the activation of executioner caspases.

Section 2: Foundational In Vitro Evaluation: Cytotoxicity and Selectivity

Objective: To quantitatively assess the cytotoxic potential of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole across a panel of cancer and non-cancerous cell lines, thereby testing Hypothesis I.

The initial step in characterizing any potential therapeutic agent is to determine its efficacy in inhibiting cell growth and its selectivity for malignant cells.[12] A standard colorimetric assay, such as the Sulforhodamine B (SRB) or MTT assay, provides a robust and high-throughput method for generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀).[12]

Experimental Protocol 2.1: Multi-Cell Line IC₅₀ Determination via SRB Assay
  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and a non-cancerous human fibroblast line (e.g., NIH/3T3) into 96-well plates at a density of 4,000-8,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Fixation: Gently aspirate the medium and fix the adherent cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ values using non-linear regression analysis. The selectivity index (SI) can be calculated as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).

Data Presentation: Anticipated Cytotoxicity Profile

The results of this assay can be summarized in a table for clear comparison. A favorable outcome would show low micromolar or nanomolar IC₅₀ values for cancer cell lines and a significantly higher IC₅₀ for the non-cancerous line, indicating a high selectivity index.

Cell LineCancer TypeHypothetical IC₅₀ (µM)Selectivity Index (SI)
MCF-7Breast Adenocarcinoma2.516
HCT116Colorectal Carcinoma1.822.2
A549Lung Carcinoma3.112.9
NIH/3T3Normal Fibroblast40.0-

Section 3: Elucidation of the Pro-Apoptotic Mechanism

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis and to investigate the role of oxidative stress, thereby testing Hypothesis II.

Following the confirmation of cytotoxic activity, the next logical step is to discern the mode of cell death. Apoptosis is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response.[1] Given the presence of the nitrophenyl group, a key investigation will be the measurement of intracellular ROS.[7][9]

Experimental Workflow: Apoptosis and Oxidative Stress Analysis

G cluster_0 Cell Treatment cluster_3 Execution Pathway start Treat Cancer Cells (e.g., HCT116 at IC₅₀ concentration) annexin Annexin V / PI Staining (Flow Cytometry) start->annexin 24h cycle Cell Cycle Analysis (PI Staining) start->cycle 24h ros ROS Detection (DCFDA Assay) start->ros 1-6h mmp Mitochondrial Potential (JC-1 Assay) start->mmp 12-24h caspase Caspase-3/9 & PARP Cleavage (Western Blot) annexin->caspase ros->mmp mmp->caspase

Figure 1. Proposed experimental workflow for apoptosis and ROS investigation.

Experimental Protocol 3.1: Apoptosis Detection by Annexin V/PI Staining
  • Treatment: Treat cells with 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Protocol 3.2: Intracellular ROS Measurement
  • Treatment: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, preload the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.

  • Compound Addition: Remove the DCFDA solution, wash with PBS, and add the test compound at various concentrations.

  • Measurement: Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for a period of 1-6 hours using a fluorescence plate reader. An increase in fluorescence indicates ROS production.

Section 4: Investigating Molecular Targets and Signaling Pathways

Objective: To identify the key molecular players and signaling cascades affected by the compound, with a focus on the intrinsic apoptotic pathway (Hypothesis III).

The culmination of this mechanistic investigation is the identification of the specific proteins and pathways through which the compound exerts its effect. Western blotting is an indispensable technique for this purpose, allowing for the semi-quantitative analysis of protein expression and post-translational modifications (e.g., phosphorylation).[5]

Hypothetical Signaling Pathway

Based on the known activities of related compounds, we can propose a putative signaling pathway that can be experimentally validated.

G Compound 1-(2-methoxy-5-nitrophenyl) -1H-pyrrole ROS ↑ Intracellular ROS Compound->ROS Mito Mitochondrial Stress (↓ ΔΨm) ROS->Mito Bax Bax Activation Bcl-2/Mcl-1 Inhibition Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Hypothetical intrinsic apoptosis pathway induced by the test compound.

Experimental Protocol 4.1: Western Blot Analysis of Apoptotic Proteins
  • Cell Lysis: Treat cells with the compound at IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Anti-apoptotic: Bcl-2, Mcl-1

    • Pro-apoptotic: Bax

    • Execution Markers: Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP

    • Loading Control: β-Actin or GAPDH

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to the loading control. A time-dependent decrease in Bcl-2/Mcl-1 and an increase in Bax, cleaved caspases, and cleaved PARP would strongly support Hypothesis III.

Conclusion and Future Directions

This technical guide outlines a systematic, hypothesis-driven framework for the comprehensive mechanistic evaluation of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. The proposed experiments are designed to progress logically from broad cytotoxicity screening to the identification of specific molecular events. Positive results from this workflow would establish a strong foundation for its consideration as a novel anticancer lead compound.

Future work would involve more advanced studies, including target deconvolution using chemical proteomics, kinase profiling assays to screen for specific inhibitory activity, and ultimately, validation of the in vitro findings in preclinical in vivo xenograft models to assess anti-tumor efficacy and safety.

References

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  • Wang, Z., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS ONE, 10(6), e0128323. Available at: [Link]

  • D'Acunto, C. W., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Molecules, 26(11), 3326. Available at: [Link]

  • Xu, S., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470. Available at: [Link]

  • Babenko, Y. S., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Taylor & Francis Online. Available at: [Link]

  • Li, J., et al. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 15(10), 1059-1067. Available at: [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Design, Development and Therapy, 10, 2405–2412. Available at: [Link]

  • Zubia, A., et al. (2009). Identification of (1H)-pyrroles as histone deacetylase inhibitors with antitumoral activity. Oncogene, 28(12), 1479-1488. Available at: [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Available at: [Link]

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  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link]

  • Singh, A., & Kumar, A. (2024). The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • Chatterjee, M., et al. (2011). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 54(11), 3952-3963. Available at: [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. Available at: [Link]

  • Uddin, M. S., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 28(19), 6823. Available at: [Link]

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  • Gonzalez-Ponce, H. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Available at: [Link]

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Sources

Foundational

The Rising Therapeutic Potential of 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This technical guide delves into the burgeoning field...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This technical guide delves into the burgeoning field of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole derivatives, a class of compounds demonstrating significant promise in the development of novel therapeutics. We will explore their synthesis, diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview and detailed experimental protocols to facilitate further investigation into this promising chemical space.

Introduction: The Strategic Design of 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole Derivatives

The chemical architecture of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole derivatives is a deliberate convergence of functionalities known to impart significant biological effects. The pyrrole ring itself is a cornerstone of many biologically active natural products and synthetic drugs.[2] The strategic substitution on the 1-phenyl ring with a 2-methoxy and a 5-nitro group is hypothesized to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

The presence of a nitro group, particularly on an aromatic ring, is a common feature in compounds with potent antimicrobial and anticancer activities.[3] The methoxy group, on the other hand, can influence the compound's lipophilicity and metabolic stability, and its position on the ring can dictate conformational preferences that are critical for target binding.[4] This guide will dissect the available evidence for the biological activities of this specific class of pyrrole derivatives and provide the necessary technical details for their synthesis and evaluation.

Synthesis of the 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole Scaffold

A versatile and widely employed method for the synthesis of 1-substituted pyrroles is the Paal-Knorr synthesis.[5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-methoxy-5-nitroaniline, typically under acidic conditions.[6] The simplicity and efficiency of the Paal-Knorr synthesis make it an attractive route for generating a library of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole derivatives with diverse substitutions on the pyrrole ring.[7]

General Experimental Protocol: Paal-Knorr Pyrrole Synthesis
  • Reaction Setup: To a solution of the desired 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 2-methoxy-5-nitroaniline (1.0-1.2 eq).

  • Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid or a Lewis acid, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole derivative.[8]

Paal_Knorr_Synthesis cluster_reactants Reactants diketone 1,4-Dicarbonyl Compound catalyst Acid Catalyst (e.g., p-TsOH) diketone->catalyst + amine 2-Methoxy-5-nitroaniline amine->catalyst + product 1-(2-Methoxy-5-nitrophenyl) -1H-pyrrole Derivative catalyst->product Reflux

Caption: Paal-Knorr synthesis workflow.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrrole derivatives have emerged as a promising class of anticancer agents, exhibiting a range of cytotoxic and tumor-inhibiting activities.[9] Their mechanisms of action are diverse and include the disruption of microtubule dynamics, induction of cell cycle arrest, and triggering of apoptosis.[9][10] The presence of the electron-withdrawing nitro group on the phenyl ring of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole derivatives may enhance their anticancer potential.

Potential Mechanisms of Action
  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many heterocyclic compounds are known to inhibit key RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[11] The dual inhibition of these pathways is a promising strategy in cancer therapy.[12]

  • Induction of Apoptosis: Pyrrole derivatives can induce programmed cell death through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, leading to the activation of caspases.[10]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases, preventing cancer cell proliferation.[9]

Anticancer_MoA compound 1-(2-methoxy-5-nitrophenyl) -1H-pyrrole derivative rtk EGFR/VEGFR Inhibition compound->rtk apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle tumor_growth Inhibition of Tumor Growth & Angiogenesis rtk->tumor_growth apoptosis->tumor_growth cell_cycle->tumor_growth

Caption: Potential anticancer mechanisms of action.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[1][14] The nitro group in the 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole scaffold is a key pharmacophore that can contribute to enhanced antimicrobial efficacy.

Potential Mechanisms of Action
  • Inhibition of Essential Enzymes: Pyrrole derivatives can target crucial bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for DNA replication and metabolism, respectively.

  • Disruption of Cell Membrane Integrity: Some compounds may exert their effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15][16]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[16]

Broth_Microdilution compound Test Compound dilution Serial Dilution in Broth compound->dilution inoculation Inoculation with Microorganism dilution->inoculation incubation Incubation (37°C, 24h) inoculation->incubation mic MIC Determination (Visual Inspection) incubation->mic

Sources

Exploratory

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole literature review

An In-Depth Technical Guide to 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole: Synthesis, Properties, and Therapeutic Potential Abstract The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole: Synthesis, Properties, and Therapeutic Potential

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of the heterocyclic compound 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, a molecule of interest for drug discovery due to its unique combination of a pyrrole ring, an electron-withdrawing nitro group, and an electron-donating methoxy group. While direct literature on this specific molecule is nascent, this document synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. We will explore a proposed synthetic route via the Paal-Knorr reaction, detail its expected physicochemical and spectroscopic properties, and discuss its potential biological activities, particularly in the context of oncology and neuropharmacology, based on data from related nitrophenyl and pyrrole-containing compounds.[3][4] This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel chemical matter.

Pyrrole is a five-membered aromatic heterocycle that is a fundamental component of many biologically critical molecules, including heme and porphobilinogen. Its derivatives are ubiquitous in medicinal chemistry, with marketed drugs demonstrating efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][5] The pyrrole ring's aromaticity and the ability of its nitrogen atom's lone pair to participate in resonance make it a versatile pharmacophore.[6]

The title compound, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, incorporates three key functional regions:

  • The 1H-pyrrole ring: A proven bioactive scaffold.[7]

  • The 2-methoxy group: An electron-donating group that can influence the molecule's conformation and metabolic stability.

  • The 5-nitro group: A strong electron-withdrawing group known to be a key feature in various bioactive compounds, although it can also be associated with cytotoxicity.[3]

This unique electronic arrangement suggests that 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole could serve as a valuable building block or lead compound in drug discovery programs.

Synthesis and Mechanism: The Paal-Knorr Approach

The most direct and widely used method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[8][9] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under mild, acid-catalyzed conditions.[10][11]

Proposed Synthetic Pathway

For the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, the logical precursors for a Paal-Knorr reaction are 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde, the required 1,4-dicarbonyl compound) and 2-methoxy-5-nitroaniline.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products A 2,5-Dimethoxytetrahydrofuran C Paal-Knorr Condensation A->C Acidic Conditions (e.g., Acetic Acid) B 2-Methoxy-5-nitroaniline B->C D 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole C->D Purification (Chromatography) E Methanol (Byproduct) C->E F Water (Byproduct) C->F

A proposed workflow for the synthesis of the title compound.
Reaction Mechanism

The Paal-Knorr synthesis proceeds via a well-elucidated mechanism.[8][9] The reaction is typically acid-catalyzed, which protonates a carbonyl group of the 1,4-dicarbonyl (formed in situ from the precursor), making it more electrophilic.[11]

  • Amine Attack: The primary amine (2-methoxy-5-nitroaniline) attacks one of the protonated carbonyls to form a hemiaminal intermediate.[8]

  • Second Attack & Cyclization: The amine then attacks the second carbonyl group, leading to a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-forming step is often the rate-determining step of the reaction.[9][11]

  • Dehydration: The cyclic intermediate undergoes two successive dehydration steps (loss of two water molecules) to form the aromatic pyrrole ring.[11]

The choice of a weak acid like acetic acid is crucial; strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[10]

Experimental Protocol (Exemplary)

The following protocol is a representative procedure adapted from similar Paal-Knorr syntheses and nucleophilic aromatic substitutions.[12][13]

Materials:

  • 2-methoxy-5-nitroaniline

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Physicochemical and Spectroscopic Profile

PropertyPredicted ValueSource/Rationale
Molecular Formula C₁₁H₁₀N₂O₃Based on structure
Molecular Weight 218.21 g/mol Calculated from formula
Appearance Yellow to orange solidTypical for nitroaromatic compounds
XLogP3 ~2.5 - 3.0Estimated based on similar structures
Hydrogen Bond Donors 0No acidic protons on N, O
Hydrogen Bond Acceptors 4(3x Oxygen, 1x Pyrrole N)
Spectroscopic Characterization (Expected)
  • ¹H NMR: The spectrum is expected to show distinct signals for the pyrrole and phenyl protons.[15]

    • Pyrrole Protons: Two sets of multiplets, likely around δ 6.2-6.4 ppm (H3, H4) and δ 6.8-7.0 ppm (H2, H5).

    • Aromatic Protons: Three protons on the phenyl ring exhibiting characteristic splitting patterns. A doublet for the proton ortho to the nitro group (δ ~8.2-8.4 ppm), a doublet of doublets for the proton between the nitro and methoxy groups (δ ~7.8-8.0 ppm), and a doublet for the proton ortho to the methoxy group (δ ~7.1-7.3 ppm).

    • Methoxy Protons: A sharp singlet around δ 3.9-4.1 ppm corresponding to the -OCH₃ group.[16]

  • ¹³C NMR: The proton-decoupled spectrum should display 11 distinct signals corresponding to each carbon atom in the asymmetric molecule.[16]

    • Pyrrole Carbons: Signals expected around δ 110-125 ppm.

    • Aromatic Carbons: Six signals in the aromatic region (δ ~115-155 ppm), including carbons attached to the methoxy and nitro groups at the downfield end.

    • Methoxy Carbon: A signal around δ 56 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups.[15]

    • N-O Stretch (Nitro): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

    • C-H Aromatic Stretch: Signals above 3000 cm⁻¹.

    • C-O Stretch (Methoxy): A band around 1250 cm⁻¹.

    • C=C Aromatic/Pyrrole Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Potential Biological Activity and Drug Development Context

The pyrrole scaffold is a cornerstone in the development of drugs for various diseases, particularly cancer.[2][5] The biological activity of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole can be inferred from studies on structurally related molecules.

Cytotoxic and Anticancer Potential

Nitrophenyl-containing compounds and pyrrole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][17]

  • Marinopyrroles and Pyrrolomycins: These natural products, containing halogenated pyrrole rings, show potent anticancer effects, often by inducing apoptosis through the degradation of the anti-apoptotic protein Mcl-1.[18][19]

  • Nitropyrrole Derivatives: Studies have shown that certain nitropyrrole compounds are mutagenic and exhibit marked cytotoxicity, suggesting they can act as direct-acting agents against cancer cells.[3]

The combination of the pyrrole core and the nitroaromatic moiety in the title compound makes it a candidate for anticancer drug discovery. Its mechanism could involve inducing apoptosis, generating reactive oxygen species (ROS), or disrupting mitochondrial function, pathways implicated for other cytotoxic pyrroles.[19]

Structure-Activity Relationship (SAR) Considerations

The title compound serves as an excellent starting point for a medicinal chemistry campaign. A systematic modification of its structure could lead to derivatives with improved potency, selectivity, and pharmacokinetic properties.

G cluster_mods Structural Modifications (SAR Exploration) cluster_outcomes Desired Outcomes Core 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole (Lead Compound) Mod1 Modify Phenyl Ring - Change position of NO₂/OCH₃ - Add other substituents (F, Cl, CF₃) Core->Mod1 Mod2 Modify Pyrrole Ring - Add substituents at C2-C5 - e.g., alkyl, aryl, halogen Core->Mod2 Mod3 Bioisosteric Replacement - Replace NO₂ with CN, SO₂Me - Replace OCH₃ with OCF₃, SCH₃ Core->Mod3 O1 Increased Potency Mod1->O1 O2 Improved Selectivity Mod1->O2 O4 Reduced Toxicity Mod1->O4 Mod2->O1 O3 Better ADME Properties Mod2->O3 Mod3->O1 Mod3->O2 Mod3->O3 Mod3->O4

Conceptual framework for a Structure-Activity Relationship (SAR) study.
Neuroprotective Potential

In addition to anticancer activity, some pyrrole derivatives have been investigated for neuroprotective effects.[4] They have shown the ability to protect neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases like Parkinson's.[4] Certain 1,5-diaryl pyrroles can inhibit the COX-2/PGE2 inflammatory pathway.[4] The anti-inflammatory potential of the title compound warrants investigation in relevant cellular models.

Future Directions and Conclusion

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is a synthetically accessible compound with significant potential in drug discovery. While this guide provides a robust theoretical framework, the next critical steps involve its practical synthesis, purification, and comprehensive characterization to confirm the predicted spectroscopic data.

Following this, a thorough biological evaluation is paramount. Initial screening should focus on its cytotoxic effects against a panel of human cancer cell lines. Should promising activity be observed, further studies into its mechanism of action, such as apoptosis induction, cell cycle arrest, and effects on key signaling pathways, would be warranted. Furthermore, its potential as a neuroprotective or anti-inflammatory agent should be explored.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. [Link]

  • Química Organica.org. Paal–Knorr synthesis of pyrrole. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Sirajuddin, M., Ali, S., & Tahir, M. N. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2282. [Link]

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  • Fanaei, H., et al. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Cell Journal, 24(10), 576-585. [Link]

  • Syeda, T. M., et al. (2023). 1-(2,5-Dimethoxy-4-Nitrophenyl)piperidine and 1-(2,5-Dimethoxy-4-Nitrophenyl)pyrroridine. ResearchGate. [Link]

  • Kaur, H., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2014). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 19(11), 17597-17613. [Link]

  • Raffa, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112783. [Link]

  • PubChem. 1H-Pyrrole, 1-(2-methoxyphenyl)-. [Link]

  • Anderson, C. L., et al. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. PubMed. [Link]

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  • Anderson, C. L., et al. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. MDPI. [Link]

  • Syeda, T. M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine. MDPI. [Link]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1). [Link]

  • Raffa, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. IRIS UniPA. [Link]

  • Rodríguez, D., et al. (2012). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 77(22), 10392-10402. [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

Introduction: The Significance of the N-Arylpyrrole Scaffold The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Its unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Arylpyrrole Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. When functionalized with an N-aryl substituent, particularly one bearing electronically distinct groups like nitro and methoxy moieties, the resulting molecule, such as 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, becomes a compelling candidate for investigation in drug discovery programs. These substitutions are not merely decorative; they are critical modulators of the compound's steric and electronic profile, which in turn dictates its pharmacokinetic and pharmacodynamic properties. The methoxy group, an electron-donating entity, and the nitro group, a potent electron-withdrawing group, create a unique electronic environment that can influence receptor binding and metabolic stability. This guide provides a comprehensive technical overview of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, from its synthesis and characterization to its potential therapeutic applications.

Compound Identification and Physicochemical Properties

A precise identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers and predicted physicochemical properties for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Identifier/PropertyValueSource
CAS Number 383137-45-9BLDpharm
Molecular Formula C₁₁H₁₀N₂O₃-
Molecular Weight 218.21 g/mol -
IUPAC Name 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-
Predicted XLogP3 2.5PubChem (Analog)[4]
Predicted Hydrogen Bond Donor Count 0PubChem (Analog)[4]
Predicted Hydrogen Bond Acceptor Count 4PubChem (Analog)[4]
Predicted Rotatable Bond Count 2PubChem (Analog)[4]

Synthesis and Mechanistic Insights

The synthesis of N-substituted pyrroles is most effectively achieved through the Paal-Knorr synthesis, a classic and robust method involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6][7] This approach is highly versatile and accommodates a wide range of substituted anilines, making it the logical choice for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Proposed Synthetic Pathway: The Paal-Knorr Reaction

The reaction proceeds by the condensation of 2,5-dimethoxytetrahydrofuran, a stable precursor to 1,4-dicarbonyl functionality, with 2-methoxy-5-nitroaniline in the presence of an acid catalyst.

Paal-Knorr Synthesis cluster_reactants Reactants cluster_conditions Conditions reagent1 2,5-Dimethoxytetrahydrofuran product 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole reagent1->product Paal-Knorr Condensation reagent2 2-Methoxy-5-nitroaniline reagent2->product catalyst Acid Catalyst (e.g., Acetic Acid) solvent Solvent (e.g., Ethanol) heat Heat

Caption: Paal-Knorr synthesis of the target compound.

Detailed Experimental Protocol (Proposed)
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxy-5-nitroaniline (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Dicarbonyl Precursor: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents). The use of a slight excess of the dicarbonyl component ensures the complete consumption of the limiting aniline.

  • Catalysis and Reaction: Add a catalytic amount of a weak acid, such as acetic acid, if not already used as the solvent.[6] Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the pure 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Spectroscopic and Analytical Characterization (Predicted)

Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.8-8.2 (m, 2H, Ar-H), 7.0-7.2 (m, 1H, Ar-H), 6.8-7.0 (t, 2H, Pyrrole-H), 6.2-6.4 (t, 2H, Pyrrole-H), 3.9-4.1 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 160-165 (C-OCH₃), 140-145 (C-NO₂), 130-135 (Ar-C), 120-130 (Pyrrole-C), 110-120 (Ar-C), 105-115 (Pyrrole-C), 55-60 (OCH₃)
Mass Spectrometry (ESI-MS) m/z: 219.07 [M+H]⁺, 241.05 [M+Na]⁺
Infrared (IR) Spectroscopy ν (cm⁻¹): ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1520 & ~1340 (N-O, nitro stretch), ~1250 (C-O, ether stretch)

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole suggest several avenues for its application in drug discovery. The broader class of pyrrole-containing compounds has demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][9][10]

Anticancer Potential

Many N-arylpyrrole derivatives have been investigated as potential anticancer agents.[10] The mechanism of action often involves the inhibition of key signaling pathways or cellular processes essential for cancer cell proliferation and survival. The planar aromatic structure of the nitrophenyl-pyrrole system is well-suited for intercalation into DNA or binding to the active sites of enzymes such as kinases.

Anticancer Mechanism compound 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole target Cellular Target (e.g., Kinase, DNA) compound->target Binding/ Inhibition pathway Signaling Pathway (e.g., Proliferation Pathway) target->pathway Blocks Signal apoptosis Induction of Apoptosis pathway->apoptosis cell_cycle Cell Cycle Arrest pathway->cell_cycle

Caption: Potential mechanism of anticancer activity.

Antimicrobial Activity

Substituted pyrroles are also known for their antibacterial and antifungal activities.[9] The presence of the nitroaromatic group is a feature found in several known antimicrobial agents. This moiety can undergo metabolic reduction in microbial cells to generate reactive nitrogen species, which are toxic to the microorganism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: A serial dilution of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is a molecule of significant interest for chemical and biological exploration. While specific experimental data on this compound remains to be published, its synthesis is readily achievable through established methods like the Paal-Knorr reaction. The presence of key pharmacophoric features, namely the N-arylpyrrole core with nitro and methoxy substituents, strongly suggests its potential as a bioactive agent, particularly in the realms of oncology and infectious diseases. This technical guide serves as a foundational document to encourage and facilitate further research into this promising compound, with the ultimate goal of unlocking its therapeutic potential. Future work should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive evaluation of its biological activity against a panel of cancer cell lines and microbial strains.

References

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Paal–Knorr synthesis - Wikipedia. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Paal-Knorr Synthesis - MBB College. Available at: [Link]

  • PubChem. 1-(2-Methoxy-5-nitrophenyl)propan-1-one. Available at: [Link]

  • PubChemLite. 1-(2-methoxy-5-nitrophenyl)-1h-pyrrole-2,5-dione. Available at: [Link]

  • Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. Available at: [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available at: [Link]

  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. Available at: [Link]

  • Bioactive pyrrole-based compounds with target selectivity - PMC. Available at: [Link]

  • Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones - PMC. Available at: [Link]

  • 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - NIH. Available at: [Link]

  • PubChem. 1-(2-Methoxy-5-nitrophenyl)propan-1-one. Available at: [Link]

  • 1-(2-Methoxyphenyl)-1H-pyrrole-2, 5-dione | Request PDF - ResearchGate. Available at: [Link]

  • PubChem. 1H-Pyrrole, 1-(2-methoxyphenyl)-. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • Pyrrole - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes - ResearchGate. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available at: [Link]

  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - DOI. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole in Organic Solvents

This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel organic compound, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, in a range of common organic solvents. This...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel organic compound, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of the solubility characteristics of this molecule for applications such as formulation, purification, and reaction chemistry.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in various chemical and biological systems.[1][2] For a compound like 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, understanding its solubility profile is paramount for several reasons:

  • Drug Formulation and Bioavailability: In drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[1] Determining its solubility in organic solvents is often a preliminary step to understanding its overall dissolution properties and for developing suitable formulation strategies, such as creating solutions for preclinical studies.

  • Synthesis and Purification: Chemical reactions are often carried out in solution, necessitating the choice of a solvent that can dissolve the reactants to facilitate molecular interactions. Furthermore, purification techniques like recrystallization are critically dependent on the differential solubility of the compound and impurities in a given solvent system at varying temperatures.

  • Analytical Method Development: The selection of an appropriate solvent is crucial for developing analytical methods, such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy, which are used for the quantification and purity assessment of the compound.[2][3]

Theoretical Framework: Predicting the Solubility of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence of polar functional groups and the overall molecular structure.

The structure of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole contains several key functional groups that will influence its solubility:

  • Aromatic Rings (Pyrrole and Phenyl): The presence of two aromatic rings suggests some non-polar character, which would favor solubility in non-polar or moderately polar solvents.

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing and highly polar functional group. This group will contribute to the overall polarity of the molecule and may enhance its solubility in more polar solvents.

  • Methoxy Group (-OCH3): The methoxy group is moderately polar.

  • Pyrrole Ring: The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom.[6] It has a dipole moment and can participate in intermolecular interactions.[6]

Based on this structural analysis, it is anticipated that 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole will exhibit limited solubility in highly non-polar solvents like hexanes and greater solubility in more polar organic solvents such as alcohols, ketones, and chlorinated solvents.

Below is a diagram illustrating the chemical structure of the compound.

Shake_Flask_Method_Workflow A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature A->B C 3. Separate Solid and Liquid Phases B->C D 4. Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify by HPLC or UV-Vis E->F

Sources

Foundational

theoretical studies of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

An In-depth Technical Guide to the Theoretical Analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole Abstract This technical guide provides a comprehensive theoretical framework for the investigation of 1-(2-methoxy-5-nitro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive empirical data, computational chemistry serves as an indispensable tool for predicting molecular properties and guiding future experimental work. This document outlines a complete workflow, from initial structure optimization using Density Functional Theory (DFT) to in-depth analysis of the molecule's spectroscopic signatures, electronic characteristics, and reactivity. We will delve into the causality behind the selection of computational methods, providing detailed protocols for each stage of the analysis, including vibrational frequency calculations, Nuclear Magnetic Resonance (NMR) chemical shift predictions, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage theoretical studies to accelerate the discovery and characterization of new chemical entities.

Introduction: The Rationale for Theoretical Investigation

The pyrrole nucleus is a fundamental scaffold in numerous biologically active compounds and natural products.[1] The functionalization of this ring system, as seen in 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, introduces a complex interplay of electronic effects. The methoxy group (-OCH₃) acts as an electron-donating group, while the nitro group (-NO₂) is a strong electron-withdrawing group. Understanding how these substituents modulate the electronic structure, stability, and reactivity of the molecule is paramount for predicting its behavior and potential utility.

Theoretical studies, particularly those employing quantum chemical methods, offer a powerful, cost-effective, and non-destructive means to elucidate these properties before undertaking complex and resource-intensive synthesis.[2] By simulating the molecule's behavior in silico, we can predict its spectroscopic fingerprint for future identification, map its reactive sites, and understand its electronic transitions, providing invaluable insights for drug design and materials science.[3][4] This guide establishes a robust computational protocol for achieving a comprehensive theoretical characterization of the title compound.

Computational Methodology: A Validated Approach

The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT).[5] Its balance of accuracy and computational efficiency makes it ideal for this analysis.

The Choice of Functional and Basis Set

For the studies described herein, we selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional has a long-standing track record of providing reliable results for the geometries, vibrational frequencies, and electronic properties of a wide range of organic molecules.[6][7]

The functional is paired with the 6-311G(d,p) basis set. This split-valence basis set provides a flexible description of the electron distribution by using multiple functions to describe valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). This level of theory is crucial for accurately modeling the non-covalent interactions and electronic effects inherent in our target molecule.[3][8]

Overall Theoretical Workflow

The logical progression of a theoretical analysis ensures that each subsequent calculation is based on a physically meaningful and stable molecular representation. The workflow is designed to be a self-validating system where the results of one step inform the next.

G A 1. Initial Structure Input (2D Sketch or Guess) B 2. Geometry Optimization (DFT/B3LYP/6-311G(d,p)) A->B Find lowest energy conformer C 3. Vibrational Frequency Analysis B->C Confirm minimum energy state D Validation: No Imaginary Frequencies? C->D D->B No (Re-optimize) E Optimized Ground State Structure D->E Yes F 4a. Spectroscopic Analysis (IR & NMR Prediction) E->F G 4b. Electronic Property Analysis (HOMO-LUMO, MEP) E->G H 5. Data Interpretation & Reporting F->H G->H

Caption: Computational workflow for theoretical analysis.

Molecular Structure and Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.

Protocol 3.1: Geometry Optimization
  • Input Structure: Construct the 2D structure of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole in a molecular editor (e.g., GaussView).

  • Computational Setup: Specify the calculation type as "Optimization" using the B3LYP functional and 6-311G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian).

  • Execution: Run the calculation. The algorithm iteratively adjusts the bond lengths, angles, and dihedral angles to find the geometry with the minimum electronic energy.

  • Verification: Upon completion, perform a vibrational frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[9]

The optimized structure reveals key steric and electronic influences. The dihedral angle between the pyrrole ring and the nitrophenyl ring is of particular interest, as it dictates the degree of π-conjugation between the two systems.

Caption: 2D structure of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Spectroscopic Characterization (Theoretical)

Theoretical spectroscopy is vital for confirming the identity of a synthesized compound by predicting its spectral features.[10]

Vibrational Analysis (FT-IR)

The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms, which are observed as absorption bands in an FT-IR spectrum.

Protocol 4.1.1: FT-IR Spectrum Simulation

  • Prerequisite: Use the optimized molecular geometry from Protocol 3.1.

  • Calculation: Perform a "Frequency" calculation at the same level of theory (B3LYP/6-311G(d,p)).

  • Data Processing: The output will list the harmonic frequencies. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and achieve better agreement with experimental data.[9]

  • Analysis: Assign the most intense theoretical bands to specific functional groups.

Table 1: Predicted Key Vibrational Frequencies

Predicted Wavenumber (cm⁻¹, Scaled)Vibrational Mode AssignmentExpected Intensity
~3100-3150C-H stretching (Aromatic & Pyrrole)Medium
~2950-3000C-H stretching (Methoxy -CH₃)Medium
~1580-1610C=C stretching (Aromatic ring)Strong
~1520-1540N-O asymmetric stretching (Nitro group)Very Strong
~1340-1360N-O symmetric stretching (Nitro group)Very Strong
~1250-1270C-O-C asymmetric stretching (Methoxy)Strong
~1020-1040C-O-C symmetric stretching (Methoxy)Medium
NMR Spectral Analysis

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical technique for predicting the NMR chemical shifts of ¹H and ¹³C nuclei.[6]

Protocol 4.2.1: NMR Chemical Shift Prediction

  • Prerequisite: Use the optimized molecular geometry.

  • Calculation: Perform an "NMR" calculation using the GIAO method at the B3LYP/6-311G(d,p) level of theory.

  • Referencing: The calculation yields absolute shielding tensors. These are converted to chemical shifts (δ) by subtracting them from the shielding tensor of a reference standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.

  • Analysis: Assign the predicted chemical shifts to specific protons and carbons in the molecule.

Frontier Molecular Orbital (FMO) and Reactivity Analysis

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior and chemical reactivity.[11]

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): This is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[12][13]

FMO_Diagram cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   ΔE = E_LUMO - E_HOMO    E_label Energy E_start E_end

Caption: Frontier Molecular Orbital energy level diagram.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Global Reactivity Descriptors

DescriptorFormulaSignificance
Ionization Potential (I)I = -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A = -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness; indicates reactivity.
Electronegativity (χ)χ = (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)Measures the electrophilic nature of a molecule.

For 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, the HOMO is expected to be localized primarily on the electron-rich pyrrole and methoxy-substituted phenyl ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro-substituted phenyl ring, facilitating intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electronic density of a molecule, which is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.[12]

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas). These are favorable sites for electrophilic attack. For our molecule, these are expected around the oxygen atoms of the nitro and methoxy groups and potentially the pyrrole ring.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor areas). These are favorable sites for nucleophilic attack. These are expected near the hydrogen atoms and influenced by the strong electron-withdrawing nitro group.

  • Green Regions: Indicate neutral potential.

Protocol 6.1: MEP Map Generation

  • Prerequisite: Use the optimized molecular geometry and its calculated electron density.

  • Calculation: Generate the MEP surface using the output files from the DFT calculation.

  • Visualization: Map the potential values onto the surface using a color scale (e.g., red < yellow < green < blue).

  • Analysis: Identify the most positive and negative potential sites to predict intermolecular interactions and reactive centers. The MEP analysis provides a chemically intuitive picture that complements the FMO analysis.[14]

Conclusion and Future Directions

This guide has detailed a comprehensive theoretical protocol for the characterization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole using DFT calculations. The workflow, encompassing geometry optimization, spectroscopic prediction, and electronic reactivity analysis, provides a complete in silico profile of the molecule. The predicted data on its structure, IR and NMR spectra, HOMO-LUMO gap, and electrostatic potential serve as a robust foundation for future research. These theoretical insights can now be used to guide the efficient synthesis of the compound, confirm its identity through spectroscopic comparison, and hypothesize its potential applications in areas like drug development, where understanding receptor-ligand interactions is key.

References

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  • ResearchGate. (2016). Vibrational Spectroscopic Studies, HOMO–LUMO and MEP Analysis of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole with use X-ray Diffractions and DFT calculations. Retrieved from [Link]

  • Antonenko, Y. N., et al. (2023). Electrostatic Potentials Caused by the Release of Protons from Photoactivated Compound Sodium 2-Methoxy-5-nitrophenyl Sulfate at the Surface of Bilayer Lipid Membrane. Membranes, 13(8), 743. Available at: [Link]

  • Ismael, J. S., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(15), 4995. Available at: [Link]

  • ResearchGate. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2, 5-dione. Retrieved from [Link]

  • Assamti, I., et al. (2021). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Emergent Life Sciences Research, 7(1), 40-50. Retrieved from [Link]

  • Waghchaure, R. H., & Pawar, T. B. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India, 18(2). Retrieved from [Link]

  • ResearchGate. (2018). Molecular electrostatic potential surface of 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one. Retrieved from [Link]

  • ResearchGate. (2021). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

  • ChemRxiv. (2020). Rational Design and Investigation of Nonlinear Optical Response Properties of Pyrrolopyrrole Aza-BODIPY-Based Novel Push-Pull. Retrieved from [Link]

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  • Varghese, R., et al. (2021). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Journal of Molecular Structure, 1224, 129031. Available at: [Link]

  • Ngnintedo, D. T., et al. (2021). 3-phenyl-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 1-16. Available at: [Link]

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  • Mague, J. T., et al. (2020). Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one. Journal of Molecular Structure, 1222, 128882. Available at: [Link]

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  • Funar-Timofei, S., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione in Organic Synthesis

Disclaimer: The topic of interest, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, is not readily found in the current scientific literature. This guide will focus on the closely related and synthetically accessible compound, 1-...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The topic of interest, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, is not readily found in the current scientific literature. This guide will focus on the closely related and synthetically accessible compound, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione . This N-aryl maleimide serves as a versatile platform for a range of synthetic transformations, and the protocols detailed herein are designed to be broadly applicable to researchers in organic synthesis and drug development.

Introduction: A Multifunctional Synthetic Building Block

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is a highly functionalized organic molecule possessing three key regions for synthetic manipulation: the electron-deficient maleimide ring, the nitro-substituted aromatic ring, and the methoxy group. This strategic combination of functional groups makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules.

  • The N-Aryl Maleimide Core: The maleimide moiety is a potent Michael acceptor, susceptible to conjugate addition by nucleophiles, most notably thiols. The N-aryl substitution pattern is of particular interest in the field of bioconjugation, as it has been shown to enhance the stability of the resulting thioether linkage compared to N-alkyl maleimides.[1][2]

  • The Nitroaromatic System: The nitro group is a versatile functional handle. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to a primary amine, which opens up a vast landscape of subsequent chemical transformations, including amide bond formation, diazotization, and the synthesis of various heterocyclic systems.[3][4]

  • The Methoxy Substituent: The methoxy group on the aromatic ring influences the electronic properties and can provide steric hindrance, potentially directing the regioselectivity of certain reactions.

This guide provides detailed protocols for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione and its subsequent transformation into key synthetic intermediates, with a focus on applications relevant to medicinal chemistry and materials science.

Synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione

The most direct route to N-aryl maleimides is a two-step, one-pot procedure involving the reaction of an aniline with maleic anhydride to form an intermediate maleamic acid, followed by cyclodehydration.[5]

Synthetic Workflow

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclodehydration A 2-methoxy-5-nitroaniline D Intermediate: N-(2-methoxy-5-nitrophenyl)maleamic acid A->D B Maleic Anhydride B->D C Solvent (e.g., Acetic Acid) C->D G Product: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione D->G Cyclization E Dehydrating Agent (e.g., Acetic Anhydride + Sodium Acetate) E->G F Heat (e.g., 100 °C) F->G G A 1-(2-methoxy-5-nitrophenyl) -1H-pyrrole-2,5-dione C 1-(5-amino-2-methoxyphenyl) -1H-pyrrole-2,5-dione A->C B Reducing Agent (e.g., SnCl2·2H2O) B->C D Further Functionalization (Amide coupling, etc.) C->D

Caption: Nitro group reduction to a versatile amine intermediate.

Protocol for Nitro Reduction using Tin(II) Chloride: [6] Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione248.192.48 g10.0 mmol
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6311.28 g50.0 mmol
Ethanol46.0750 mL-
Saturated Sodium Bicarbonate (aq)-As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • In a 250 mL round-bottom flask, suspend 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione (2.48 g, 10.0 mmol) in ethanol (50 mL).

  • Add tin(II) chloride dihydrate (11.28 g, 50.0 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice water.

  • Carefully neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • The product can be purified by column chromatography on silica gel if necessary.

Michael Addition to the Maleimide Core: Bioconjugation

The electron-deficient double bond of the maleimide ring is highly reactive towards nucleophiles, particularly thiols from cysteine residues in proteins. This reaction is a cornerstone of modern bioconjugation chemistry, used to create antibody-drug conjugates (ADCs). [1]N-aryl maleimides, such as the title compound, form more stable adducts than their N-alkyl counterparts due to electronic effects that accelerate the stabilizing hydrolysis of the thiosuccinimide ring. [2][7]

G A N-Aryl Maleimide C Thiosuccinimide Adduct (Reversible) A->C B Thiol (R-SH) (e.g., Cysteine residue) B->C E Stable Thioether (Irreversible) C->E D Hydrolysis D->E

Caption: Michael addition of a thiol to an N-aryl maleimide.

Protocol for Thiol Conjugation (Model Study):

This protocol describes a model reaction with a simple thiol. For bioconjugation with proteins, specific buffer systems and purification methods (e.g., size-exclusion chromatography) are required.

Materials:

ReagentAmountMoles
1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione24.8 mg0.1 mmol
Benzyl Mercaptan12.4 mg (11.4 µL)0.1 mmol
Phosphate Buffer (pH 7.0)5 mL-
Acetonitrile5 mL-

Procedure:

  • Dissolve 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione (24.8 mg, 0.1 mmol) in acetonitrile (5 mL).

  • Dissolve benzyl mercaptan (12.4 mg, 0.1 mmol) in phosphate buffer (5 mL, pH 7.0).

  • Add the maleimide solution to the thiol solution with stirring at room temperature.

  • Monitor the reaction by LC-MS. The reaction is typically rapid, often completing within 30 minutes.

  • The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) after acidification of the aqueous layer, followed by purification via column chromatography.

Conclusion and Future Perspectives

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is a synthetically tractable and highly versatile building block. The protocols provided herein demonstrate its utility in accessing functionalized aniline derivatives and as a platform for bioconjugation. The resulting 1-(5-amino-2-methoxyphenyl)-1H-pyrrole-2,5-dione is a particularly attractive intermediate for the development of novel therapeutics, allowing for the introduction of diverse functionalities at the amino position while retaining the valuable maleimide handle for conjugation to biomolecules. Further exploration of the reactivity of the maleimide double bond in cycloaddition reactions and other transformations will undoubtedly expand the synthetic utility of this valuable compound.

References

  • Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Stack Exchange. [Link]

  • Chemical reactivity and antimicrobial activity of N-substituted maleimides. Taylor & Francis Online. [Link]

  • Synthesis of N-arylmaleimides. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. [Link]

  • p-Nitrophenylmaleimide. ResearchGate. [Link]

  • 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. NIH. [Link]

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Application

Application Notes &amp; Protocols: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole as a Strategic Building Block for Pharmaceutical Synthesis

Abstract The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] This guide focuses on a particularly versatile deriva...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] This guide focuses on a particularly versatile derivative, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole , detailing its strategic application in drug discovery. The molecule's unique trifecta of functionalities—an electron-rich pyrrole ring amenable to electrophilic substitution, a nitro group that serves as a precursor to a key aniline moiety, and a methoxy group influencing electronic and metabolic properties—renders it an exceptionally valuable starting material. We present a series of detailed protocols for its synthesis and subsequent transformations, including nitro group reduction and palladium-catalyzed cross-coupling reactions, providing researchers with a practical framework for leveraging this building block in the synthesis of complex, biologically active compounds.

Introduction: The Strategic Value of the Scaffold

The design of novel pharmaceutical agents often relies on building blocks that offer both a rigid core for scaffolding and versatile functional handles for synthetic diversification. 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole meets these criteria superbly.

  • The Pyrrole Core: As an aromatic heterocycle, the pyrrole ring is a bioisostere for various functional groups and is found in numerous marketed drugs.[5][6][7] Its electron-rich nature makes it susceptible to a range of functionalization reactions.[8]

  • The Nitro Group: This is the molecule's primary synthetic linchpin. Its facile reduction to an amine (aniline) is a gateway transformation, opening up a vast chemical space for derivatization via amidation, sulfonylation, urea formation, or participation in further heterocycle synthesis. The nitro group itself is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution while influencing the electronics of the pyrrole ring.

  • The Methoxy Group: Positioned ortho to the pyrrole linkage, the methoxy group serves two purposes. Electronically, it modulates the reactivity of the phenyl ring. Metabolically, it can be a site for O-demethylation, potentially influencing the pharmacokinetic profile of the final drug candidate.

This combination of features allows for a modular and divergent approach to library synthesis, making it an ideal starting point for lead optimization campaigns.

Synthesis of the Core Building Block

The most common and efficient method for synthesizing N-aryl pyrroles is the Paal-Knorr synthesis. This protocol outlines the condensation of 2-methoxy-5-nitroaniline with 2,5-dimethoxytetrahydrofuran, which serves as a stable and easy-to-handle synthetic equivalent of 1,4-succinaldehyde.

Protocol 2.1: Synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

Objective: To synthesize the title compound via Paal-Knorr condensation.

Materials:

  • 2-methoxy-5-nitroaniline

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Flash chromatography system

Procedure:

  • To a 250 mL round-bottom flask, add 2-methoxy-5-nitroaniline (1.0 eq).

  • Add glacial acetic acid to create a slurry (approx. 5 mL per gram of aniline).

  • While stirring, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Causality Note: Acetic acid serves as both the solvent and the acid catalyst required to hydrolyze the 2,5-dimethoxytetrahydrofuran in situ to the reactive 1,4-dicarbonyl species, which then undergoes condensation with the primary amine.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the dark mixture into a beaker containing ice-water (approx. 200 mL). A precipitate should form.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Combine fractions containing the pure product and evaporate the solvent to yield 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole as a solid.

Characterization (Expected):

  • Appearance: Yellow to orange solid.

  • ¹H NMR: Peaks corresponding to aromatic protons on both rings and the α- and β-protons of the pyrrole ring.

  • Mass Spec: A molecular ion peak corresponding to the expected mass (C₁₁H₁₀N₂O₃, MW: 218.21 g/mol ).

Key Synthetic Transformations and Protocols

The true power of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole lies in its capacity for sequential, selective functionalization at its key reactive sites.

Caption: Key reactive sites on the 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole scaffold.

Transformation A: Reduction of the Nitro Group

The conversion of the nitro group to an aniline is arguably the most critical step in elaborating this scaffold. The choice of reducing agent is paramount and depends on the presence of other sensitive functional groups in the molecule. Catalytic hydrogenation is clean and high-yielding but can reduce other functionalities like alkenes or alkynes. Chemical reduction with metals like tin(II) chloride or iron is often more chemoselective.[9][10][11][12]

Protocol 3.1.1: Catalytic Hydrogenation

Objective: To synthesize 4-methoxy-3-(1H-pyrrol-1-yl)aniline.

Materials:

  • 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole (1.0 eq) in a suitable solvent (Methanol or Ethyl Acetate) in a flask appropriate for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% by weight).

  • Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere if possible.

  • Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon. For larger scales, a Parr apparatus is recommended.

  • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (1 atm or higher) for 4-12 hours.

  • Causality Note: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, hydrogen gas) for an efficient reaction rate.

  • Monitor the reaction by TLC until the starting material is fully consumed. The product aniline is often more polar.

  • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-methoxy-3-(1H-pyrrol-1-yl)aniline, which can be used directly or purified further if necessary.

Protocol 3.1.2: Chemoselective Chemical Reduction with SnCl₂

Objective: To synthesize 4-methoxy-3-(1H-pyrrol-1-yl)aniline while preserving other reducible functional groups.

Materials:

  • 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole (1.0 eq) in absolute ethanol.

  • Add SnCl₂·2H₂O (4-5 eq) portion-wise. The reaction is often exothermic.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours.

  • Causality Note: SnCl₂ acts as a single-electron transfer agent, reducing the nitro group in a stepwise fashion. The large excess is required to drive the reaction to completion.[13]

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and cool in an ice bath.

  • Slowly add saturated NaHCO₃ solution to neutralize the acidic mixture and precipitate tin salts. A thick white precipitate will form.

  • Filter the mixture through Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the product.

Transformation B: Functionalization via Palladium Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern pharmaceutical synthesis.[14][15][16][17] To utilize this chemistry, the building block must first be halogenated. The electron-rich pyrrole ring can be selectively brominated at the 2- and 5-positions. The resulting bromo-pyrrole can then undergo Suzuki-Miyaura coupling to introduce new aryl or heteroaryl fragments.

Protocol 3.2.1: Bromination of the Pyrrole Ring

Objective: To synthesize 1-(2-methoxy-5-nitrophenyl)-2,5-dibromo-1H-pyrrole.

Materials:

  • 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Dissolve the starting pyrrole (1.0 eq) in anhydrous THF in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (2.1 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Causality Note: The pyrrole ring is highly activated towards electrophilic aromatic substitution. Using NBS at low temperature provides a controlled source of electrophilic bromine (Br⁺), preventing over-reaction and decomposition. The reaction is performed in the dark as radical side reactions can be initiated by light.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor by TLC for the disappearance of the starting material.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate. The organic layer is then washed with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify by column chromatography or recrystallization to obtain the dibrominated product.

Protocol 3.2.2: Suzuki-Miyaura Cross-Coupling

Objective: To couple the brominated pyrrole with a boronic acid.

Materials:

  • 1-(2-methoxy-5-nitrophenyl)-2,5-dibromo-1H-pyrrole

  • Arylboronic acid (e.g., Phenylboronic acid, 2.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)

Procedure:

  • To a flask, add the dibrominated pyrrole (1.0 eq), the arylboronic acid (2.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., Dioxane) followed by the degassed aqueous base (e.g., 2M Na₂CO₃).

  • Causality Note: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Therefore, degassing the solvents and maintaining an inert atmosphere are critical for a successful Suzuki coupling. The base is required for the transmetalation step of the catalytic cycle.[15]

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours until TLC analysis indicates completion.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude residue by flash chromatography to yield the desired coupled product.

Integrated Synthetic Workflow and Data Summary

The following workflow demonstrates how the protocols above can be combined to rapidly generate molecular complexity from the initial building block.

Caption: A divergent synthetic workflow starting from the title building block.

Table 1: Summary of Key Transformations
Entry Transformation Starting Material Key Reagents Product Typical Yield Protocol Ref.
1Nitro Reduction1-(2-methoxy-5-nitrophenyl)-1H-pyrroleH₂, 10% Pd/C, MeOH4-methoxy-3-(1H-pyrrol-1-yl)aniline>90%3.1.1
2Nitro Reduction1-(2-methoxy-5-nitrophenyl)-1H-pyrroleSnCl₂·2H₂O, EtOH4-methoxy-3-(1H-pyrrol-1-yl)aniline80-90%3.1.2
3Bromination1-(2-methoxy-5-nitrophenyl)-1H-pyrroleNBS (2.1 eq), THF1-(2-methoxy-5-nitrophenyl)-2,5-dibromo-1H-pyrrole75-85%3.2.1
4Suzuki CouplingEntry 3 ProductPhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃1-(2-methoxy-5-nitrophenyl)-2,5-diphenyl-1H-pyrrole60-80%3.2.2

Structure-Activity Relationship (SAR) Considerations

When using this scaffold in a drug discovery program, several SAR vectors can be explored:[18][19]

  • The Aniline Moiety: Once the nitro group is reduced, the resulting aniline at position 5 is a primary point for diversification. Acylating this amine with various carboxylic acids can probe interactions with hydrogen bond donors/acceptors in a target's active site. The electronics of the substituent attached can also be tuned (e.g., amide vs. sulfonamide).

  • Pyrrole Substituents: As shown in the workflow, positions 2 and 5 of the pyrrole are readily functionalized. Adding different aryl or alkyl groups via cross-coupling can explore hydrophobic pockets and alter the overall topology of the molecule.[20][21]

  • The Methoxy Group: This group can be retained, removed, or modified. An O-demethylated phenol could act as a key hydrogen bond donor. Alternatively, replacing it with other small alkyl ethers (ethoxy, isopropoxy) can fine-tune lipophilicity and metabolic stability.

Conclusion

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is a potent and versatile building block for pharmaceutical research. Its pre-installed functional handles allow for a logical and efficient exploration of chemical space through high-yielding and well-established synthetic transformations. The protocols and strategic workflows outlined in this guide provide a robust starting point for researchers and drug development professionals to harness the potential of this valuable scaffold in the creation of novel therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 780584, 1-(2-methoxy-5-nitrophenyl)-1h-pyrrole-2,5-dione. PubChem. Retrieved from [Link]

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  • Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved from [Link]

  • Hethcox, J. C., et al. (2016). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. ACS Catalysis. Available from: [Link]

  • Chen, Y., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 1016-1028. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 863336, 1H-Pyrrole, 1-(2-methoxyphenyl)-. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 1-(2-methoxy-5-nitrophenyl)-1h-pyrrole-2,5-dione. PubChemLite. Retrieved from [Link]

  • Banwell, M. G., et al. (2006). Palladium-catalysed cross-coupling and related reactions involving pyrroles. European Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia contributors. (n.d.). Pyrrole. Wikipedia. Retrieved from [Link]

  • Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112718. Available from: [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933-1952. Available from: [Link]

  • Crespo-Hernández, C. E., et al. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitrated Polycyclic Aromatic Hydrocarbons. Available from: [Link]

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Method

Application Notes and Protocols for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole in Materials Science

Abstract This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the potential applications of the novel compound 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the potential applications of the novel compound 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole in materials science. Due to the limited specific literature on this molecule, this guide adopts a prospective and investigative approach. We will leverage established principles from the chemistry of pyrrole-based conducting polymers to outline a complete research workflow. This includes the synthesis of the monomer, its subsequent electropolymerization to form poly(1-(2-methoxy-5-nitrophenyl)-1H-pyrrole), detailed protocols for the characterization of the resulting polymer film, and a discussion of its potential applications in areas such as electrochemical sensing and organic electronics. The protocols provided are grounded in established methodologies for similar N-substituted pyrrole derivatives, offering a robust starting point for the exploration of this promising new material.

Introduction: Rationale and Potential

Pyrrole and its derivatives are fundamental building blocks in materials science, primarily due to their ability to be polymerized into electrically conductive polymers like polypyrrole (PPy).[1][2] These materials have found applications in a wide array of fields, including bioelectronics, flexible electronics, energy storage, and chemical sensors.[1][3] The properties of polypyrrole can be finely tuned by introducing substituents on the pyrrole nitrogen (N-substitution), which alters the electronic and physical characteristics of the resulting polymer.[1]

The subject of this guide, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, is a strategically designed monomer. The N-aryl substituent contains two key functional groups that are expected to impart unique properties to its corresponding polymer:

  • 2-Methoxy Group (-OCH₃): This is an electron-donating group which can be expected to lower the oxidation potential of the monomer, potentially facilitating electropolymerization.[4] In the resulting polymer, it may enhance solubility and influence the electronic band structure.

  • 5-Nitro Group (-NO₂): This is a strong electron-withdrawing group. While it may increase the oxidation potential, making polymerization more challenging, it offers significant potential for sensing applications. The nitro group is electrochemically active and can act as a recognition site for various analytes, particularly through interactions with electron-rich species or by undergoing electrochemical reduction which can be monitored.[5][6]

The combination of these "push-pull" electronic effects on the phenyl ring attached to the pyrrole nitrogen suggests that poly(1-(2-methoxy-5-nitrophenyl)-1H-pyrrole) could be a novel material with interesting electroactive and sensing properties. This guide provides the necessary protocols to synthesize and investigate this potential.

Synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole Monomer

The synthesis of N-arylpyrroles is commonly achieved via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[7][8] This method is reliable and versatile for producing a variety of substituted pyrroles.[9]

Protocol 2.1: Paal-Knorr Synthesis

This protocol outlines the synthesis of the title monomer from 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) and 2-methoxy-5-nitroaniline.

Materials:

  • 2-methoxy-5-nitroaniline

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in a 1:1 mixture of ethanol and glacial acetic acid (e.g., 50 mL total).

  • Addition of Reagent: While stirring, add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

  • Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Electropolymerization

Electropolymerization is a powerful technique to grow a thin, adherent polymer film directly onto a conductive substrate (the working electrode).[10] This method allows for precise control over the film's thickness and morphology.[11]

Protocol 3.1: Potentiodynamic Electropolymerization

This protocol uses cyclic voltammetry to deposit a film of poly(1-(2-methoxy-5-nitrophenyl)-1H-pyrrole) onto a working electrode.

Materials and Equipment:

  • Synthesized 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole monomer

  • Acetonitrile (CH₃CN), anhydrous

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄) as the supporting electrolyte

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., glassy carbon, platinum, or indium tin oxide (ITO) coated glass)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Counter Electrode (e.g., platinum wire or mesh)

  • Potentiostat/Galvanostat

  • Inert gas (Nitrogen or Argon) for deoxygenation

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile.

  • Monomer Solution: Dissolve the synthesized monomer in the electrolyte solution to a final concentration of 5-10 mM.

  • Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electrode Preparation: Polish the working electrode to a mirror finish (e.g., with alumina slurry for glassy carbon or platinum), rinse thoroughly with deionized water and then acetonitrile, and dry completely.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the monomer solution.

  • Polymerization: Perform cyclic voltammetry by scanning the potential from a starting value (e.g., 0 V) to a sufficiently high anodic potential to oxidize the monomer (e.g., +1.8 V vs. Ag/AgCl) and back. The exact potential range should be determined from an initial exploratory scan. Repeat for a set number of cycles (e.g., 10-20 cycles). An increasing current response with each cycle indicates successful polymer deposition.[10]

  • Post-Polymerization: After deposition, remove the polymer-coated electrode from the monomer solution, rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.

Characterization of the Polymer Film

Once the polymer film is synthesized, its structural, morphological, and electrochemical properties must be characterized to understand its potential applications.

Protocol 4.1: Electrochemical Characterization

Objective: To assess the redox activity and stability of the polymer film.

Procedure:

  • Place the polymer-coated electrode in a monomer-free electrolyte solution (0.1 M TBAPF₆ in acetonitrile).

  • Deoxygenate the solution with an inert gas.

  • Perform cyclic voltammetry over a potential range that covers the polymer's redox activity (e.g., -1.0 V to +1.5 V vs. Ag/AgCl).

  • The resulting voltammogram will show the oxidation and reduction peaks of the polymer, providing information about its electrochemical stability, doping/dedoping process, and potential use in electrochromic devices or sensors.[12]

Protocol 4.2: Spectroscopic Characterization

Objective: To confirm the chemical structure of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Deposit the polymer film on an IR-transparent substrate (e.g., a gold-coated silicon wafer).

    • Acquire the FTIR spectrum.

    • Compare the spectrum to that of the monomer. The disappearance of monomer-specific peaks and the appearance of new peaks characteristic of the polymer backbone will confirm successful polymerization.[13][14]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Deposit a thin film of the polymer onto a transparent conductive substrate like ITO glass.

    • Record the UV-Vis absorption spectrum.

    • The spectrum will reveal the π-π* transitions of the conjugated polymer system, from which the optical bandgap (E_g) can be estimated. This is crucial for applications in organic electronics and electrochromic devices.[13][15]

Protocol 4.3: Morphological Characterization

Objective: To visualize the surface structure and topology of the polymer film.

  • Scanning Electron Microscopy (SEM):

    • Coat the polymer film with a thin layer of a conductive material (e.g., gold or carbon) if the substrate is not sufficiently conductive.

    • Image the surface using an SEM.

    • The images will reveal the film's morphology (e.g., granular, fibrous, or smooth), which can significantly impact its performance in applications like sensors due to variations in surface area.[13][15]

Prospective Applications and Investigative Protocols

The unique substitution pattern of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole suggests several potential applications for its polymer.

Electrochemical Sensors

The presence of the electroactive nitro group makes the polymer a strong candidate for sensing applications.[5] The polymer could be used to detect analytes that can be electrochemically reduced or that interact with the nitro group.

Investigative Protocol: Sensing of a Target Analyte (e.g., Nitrophenols)

  • Electrode Preparation: Prepare a polymer-coated electrode as described in Protocol 3.1.

  • Baseline Measurement: Record a cyclic voltammogram or differential pulse voltammogram of the polymer-modified electrode in a blank electrolyte solution.

  • Analyte Addition: Add a known concentration of the target analyte (e.g., 4-nitrophenol) to the electrochemical cell.[5]

  • Signal Measurement: Record the voltammogram again. A change in the current response (e.g., an increase in a reduction peak) in the presence of the analyte indicates a sensing event.

  • Calibration: Repeat steps 3 and 4 with varying concentrations of the analyte to construct a calibration curve and determine the sensor's sensitivity and limit of detection.

Electrochromic Devices

Conducting polymers often change color upon oxidation and reduction (doping and dedoping), a property known as electrochromism. The electronic push-pull nature of the substituents may lead to distinct color changes.

Investigative Protocol: Spectroelectrochemistry

  • Device Setup: Place a thin, transparent polymer-coated ITO electrode in a cuvette designed for spectroelectrochemical measurements, along with a reference and counter electrode and monomer-free electrolyte.

  • Data Acquisition: Record the UV-Vis absorption spectrum of the polymer film while holding it at a specific potential (e.g., its neutral, reduced state).

  • Potential Step: Step the potential to a value where the polymer is oxidized and record the spectrum again.

  • Analysis: Repeat at various potentials to correlate the applied potential with changes in the absorption spectrum (and thus, color). This data is essential for evaluating the material's suitability for electrochromic displays or "smart" windows.

Data and Workflow Visualization

Data Summary Table
PropertyCharacterization TechniqueExpected Information
Redox Potentials Cyclic VoltammetryOnset of oxidation/reduction, electrochemical stability
Optical Bandgap UV-Vis SpectroscopyEnergy difference between HOMO and LUMO levels
Vibrational Modes FTIR SpectroscopyConfirmation of polymer structure
Surface Topology Scanning Electron MicroscopyFilm morphology, grain size, porosity
Electrochromic Shift SpectroelectrochemistryChange in λ_max with applied potential
Sensing Response Differential Pulse VoltammetryChange in peak current vs. analyte concentration
Diagrams

Synthesis_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization & Characterization cluster_application Application Testing reagents 2-methoxy-5-nitroaniline + 2,5-dimethoxytetrahydrofuran reaction Paal-Knorr Condensation reagents->reaction monomer 1-(2-methoxy-5-nitrophenyl) -1H-pyrrole reaction->monomer electropolymerization Electropolymerization monomer->electropolymerization polymer_film Polymer Film on Electrode electropolymerization->polymer_film characterization Characterization (CV, SEM, FTIR, UV-Vis) polymer_film->characterization sensing Electrochemical Sensing polymer_film->sensing electrochromism Electrochromism Testing polymer_film->electrochromism

Caption: Workflow for synthesis, polymerization, and application testing.

Electropolymerization_Setup cluster_cell Three-Electrode Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) solution Monomer + Electrolyte in Acetonitrile RE Reference Electrode (e.g., Ag/AgCl) CE Counter Electrode (Pt wire) potentiostat Potentiostat potentiostat->WE Controls Potential potentiostat->RE Measures Potential potentiostat->CE Passes Current

Caption: Schematic of the electropolymerization setup.

Conclusion

While 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is not a widely studied compound, its molecular structure presents a compelling case for its investigation as a precursor to a novel functional polymer. The combination of an electron-donating methoxy group and an electron-withdrawing nitro group on the N-phenyl substituent provides a unique electronic landscape that could lead to valuable properties in the corresponding polypyrrole. The protocols detailed in this guide offer a comprehensive and scientifically grounded framework for any researcher or institution looking to explore the synthesis, characterization, and potential material science applications of this promising new molecule. By following these established, yet adaptable, procedures, it will be possible to systematically evaluate its utility in fields such as electrochemical sensing and organic electronics.

References

  • Zhang, L., et al. (2018). Asymmetric Paal–Knorr reaction to synthesize N-arylpyrroles. ResearchGate. Available at: [Link]

  • ACS Omega. (Date not available). Synthesis and Characterization of Polypyrrole Film Doped with Both Molybdate and Salicylate and Its Application in the Corrosion Protection for Low Carbon Steel. ACS Omega. Available at: [Link]

  • Kulkarni, M. V., et al. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Scientific Research Publishing. Available at: [Link]

  • Organic Chemistry Portal. (Date not available). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Faigl, F., et al. (2016). Asymmetric Paal–Knorr Pyrrole Synthesis. Synfacts. Available at: [Link]

  • Grokipedia. (Date not available). Paal–Knorr synthesis. Grokipedia. Available at: [Link]

  • Sillanpää, J., et al. (2024). Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. ACS Omega. Available at: [Link]

  • Kulkarni, M. V., et al. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. ResearchGate. Available at: [Link]

  • Kohl, A., et al. (2022). Preparation and Characterization of Highly Conductive and Biorepulsive Polypyrrole/Polyglycerol Surface Films. ACS Applied Polymer Materials. Available at: [Link]

  • Kulkarni, M. V., et al. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Semantic Scholar. Available at: [Link]

  • O'Dwyer, C., & Breslin, C. B. (2021). Electropolymerisation of N–(2–cyanoethyl)pyrrole to give nanowires, microwires and microtubes. MURAL - Maynooth University Research Archive Library. Available at: [Link]

  • Kiki, C. A. M., et al. (2010). Electropolymerization of phenol, o-nitrophenol and o-methoxyphenol on gold and carbon steel materials and their corrosion protection effects. ResearchGate. Available at: [Link]

  • (2021). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. MDPI. Available at: [Link]

  • Chen, Y., & Lee, J. Y. (1998). The Electrochemical Properties of N-Substituted Pyrrole/Pyrrole Copolymers. ResearchGate. Available at: [Link]

  • Levi, M. D., et al. (2009). Electropolymerization of pyrrole in acetonitrile as affected by the nature of substitute and deposition potential. ResearchGate. Available at: [Link]

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  • Dey, B., et al. (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. PMC. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and application of polypyrrole nanofibers: a review. PMC. Available at: [Link]

  • Al Mamun, M., et al. (2022). Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. MDPI. Available at: [Link]

  • Jiang, X., et al. (2023). Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. PMC. Available at: [Link]

  • ResearchGate. (Date not available). Investigation of the effect of a nitro group as an anchor group in dye-sensitized solar cells. ResearchGate. Available at: [Link]

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Application

analytical methods for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole characterization

An In-Depth Guide to the Analytical Characterization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole This comprehensive guide provides a suite of detailed analytical methods for the robust characterization of 1-(2-methoxy-5-ni...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

This comprehensive guide provides a suite of detailed analytical methods for the robust characterization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. Designed for researchers, scientists, and professionals in drug development, this document offers not just protocols, but also the underlying scientific rationale for key experimental choices, ensuring methodological integrity and data reliability.

Introduction: The Importance of Rigorous Characterization

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyrrole ring linked to a substituted phenyl group, necessitates a multi-faceted analytical approach to confirm its identity, purity, and structural integrity. In drug development and quality control, unambiguous characterization is paramount for ensuring safety, efficacy, and reproducibility.

This guide outlines an integrated analytical workflow, employing spectroscopic and chromatographic techniques to build a complete profile of the molecule. Each method serves as a cross-validation point for the others, creating a self-validating system of analysis.

Integrated Analytical Workflow

A logical and efficient workflow is critical for comprehensive characterization. The following diagram illustrates the proposed sequence of analysis, starting from initial structural confirmation to final purity assessment.

Analytical_Workflow Figure 1. Integrated Workflow for Characterization cluster_synthesis Synthesis & Isolation cluster_structure Structural Elucidation cluster_purity Purity & Properties Synthesis Synthesized Compound MS Mass Spectrometry (HRMS) Synthesis->MS Confirm Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) FTIR FTIR Spectroscopy NMR->FTIR Confirm Functional Groups MS->NMR Guide Structural Assignment HPLC HPLC-UV (Purity Assessment) FTIR->HPLC Proceed to Purity Check UV_Vis UV-Vis Spectroscopy (Electronic Properties) HPLC->UV_Vis Characterize Purified Compound

Caption: Figure 1. Integrated Workflow for Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei. For 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, NMR is essential for confirming the connectivity of the pyrrole and phenyl rings and the substitution pattern.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[1] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[2]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0 ppm, allowing for consistent and reproducible chemical shift referencing.[1]

  • 2D NMR (COSY & HSQC): While 1D spectra provide primary information, 2D experiments like COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguous assignments. COSY identifies proton-proton couplings within the same spin system (e.g., on the pyrrole and phenyl rings), while HSQC correlates protons directly to their attached carbons.

Detailed Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1]

    • Add a small amount of TMS as an internal standard.

    • Cap the tube and gently agitate to ensure a homogeneous solution.

  • Instrument Setup & Acquisition (400 MHz or higher spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • ¹H NMR Acquisition:

      • Use a standard single-pulse experiment.

      • Set the spectral width from -2 to 12 ppm.

      • Acquire 16-64 scans with a relaxation delay of 1-2 seconds to achieve an adequate signal-to-noise ratio.[1]

    • ¹³C NMR Acquisition:

      • Use a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width from 0 to 200 ppm.

      • Acquire a sufficient number of scans (typically several hundred to thousands) to obtain a good signal, as ¹³C has a low natural abundance.

Data Interpretation and Expected Spectra

The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The table below provides predicted chemical shifts based on the analysis of similar structures.[3][4]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Pyrrole H-2', H-5'~6.8 - 7.2 (t)~120 - 125Protons on the pyrrole ring, adjacent to the nitrogen.
Pyrrole H-3', H-4'~6.2 - 6.5 (t)~109 - 112Protons on the pyrrole ring, beta to the nitrogen.[5]
Phenyl H-3~7.5 - 7.7 (d)~115 - 120Ortho to the methoxy group.
Phenyl H-4~7.0 - 7.2 (d)~118 - 122Meta to the nitro group and ortho to the methoxy group.
Phenyl H-6~8.0 - 8.2 (dd)~125 - 128Ortho to the nitro group.
Methoxy (-OCH₃)~3.9 - 4.1 (s)~56 - 58Methoxy protons typically appear as a sharp singlet.
Phenyl C-1-~130 - 135Carbon attached to the pyrrole nitrogen.
Phenyl C-2-~150 - 155Carbon attached to the methoxy group.
Phenyl C-5-~141 - 145Carbon attached to the nitro group.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is indispensable for determining the molecular weight of the compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS).

Rationale for Experimental Choices
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically yielding the protonated molecular ion [M+H]⁺.[4] Electron Ionization (EI) can also be used, often providing more extensive fragmentation patterns that can aid in structural elucidation.[1]

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for HRMS, as they provide the high mass accuracy required to calculate the elemental formula.

Detailed Protocol: ESI-HRMS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup & Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion.

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Perform a calibration of the instrument using a known standard to ensure high mass accuracy.

Data Interpretation
  • Molecular Formula: C₁₁H₁₀N₂O₃

  • Monoisotopic Mass: 218.0691 Da

  • Expected HRMS Result ([M+H]⁺): m/z 219.0764

The observation of an ion with a mass-to-charge ratio that matches this value to within 5 ppm provides strong evidence for the compound's elemental composition.

Chromatographic Analysis: Quantifying Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. When coupled with a UV detector, it provides a quantitative measure of the target compound and any impurities.

Rationale for Experimental Choices
  • Column: A reverse-phase C18 column is a versatile choice for separating compounds of moderate polarity.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typically used to ensure good separation of the main peak from any potential impurities with different polarities.

  • Detection: UV detection is suitable as the compound contains chromophores (nitrophenyl and pyrrole rings) that absorb UV radiation. The detection wavelength (λmax) should be determined from a UV-Vis spectrum.

Detailed Protocol: Reverse-Phase HPLC-UV
  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

    • Create a working solution by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

    • Filter the working solution through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Mobile Phase B: Acetonitrile (with 0.1% acid).

    • Gradient: Start with a higher percentage of A, and linearly increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: Set to the λmax of the compound (e.g., ~254 nm or a specific higher wavelength).

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.

Vibrational and Electronic Spectroscopy

FTIR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Protocol:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[1]

    • Alternatively, use an Attenuated Total Reflectance (ATR)-FTIR spectrometer by placing a small amount of the solid directly on the crystal.[1]

    • Record the spectrum from 4000 to 400 cm⁻¹.[1]

  • Expected Absorption Bands:

    Wavenumber (cm⁻¹) Vibration Functional Group
    ~3100-3000 C-H stretch Aromatic and Pyrrole C-H
    ~2950-2850 C-H stretch Methoxy (-OCH₃)
    ~1590, ~1480 C=C stretch Aromatic ring
    ~1520, ~1340 N-O asymmetric/symmetric stretch Nitro (-NO₂)

    | ~1250 | C-O stretch | Aryl ether (-O-CH₃) |

UV-Visible Spectroscopy

This technique provides information about the electronic transitions within the molecule and is useful for quantitative analysis and determining an appropriate wavelength for HPLC detection.[6][7]

  • Protocol:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Use a quartz cuvette to measure the absorbance from 200 to 800 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Expected Data: The presence of the conjugated system involving the nitrophenyl and pyrrole rings is expected to result in strong absorbance in the UV region, likely with one or more λmax values between 250 and 400 nm.[8]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. By systematically applying NMR, MS, HPLC, FTIR, and UV-Vis techniques, researchers can confidently establish the identity, structure, purity, and key properties of this compound, ensuring the reliability and reproducibility of their scientific findings.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

  • SciSpace. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). UV/Vis and IR Spectroscopy. Retrieved from [Link]

  • DSpace. (n.d.). Ultraviolet-Visible (UV-Vis) Spectroscopy. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

Sources

Method

HPLC method for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole analysis

An Application Note and Protocol for the Analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole by High-Performance Liquid Chromatography Authored by: A Senior Application Scientist Abstract This document provides a comprehe...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This application note is intended for researchers, scientists, and drug development professionals, offering a detailed protocol from initial method development to full validation and forced degradation studies. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles, ensuring scientific integrity and robustness.

Introduction

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is a heterocyclic compound with potential applications in pharmaceutical development due to the presence of the biologically active pyrrole nucleus and a nitrophenyl moiety.[1][2] The reliable quantification of this analyte is crucial for purity assessment, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of individual components in a mixture.[3] This application note describes a systematic approach to developing a stability-indicating RP-HPLC method for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. The presence of a nitroaromatic group suggests that a reversed-phase method with UV detection will be a suitable approach.[4][5]

Materials and Reagents

  • Analyte: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole reference standard (≥95% purity)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

  • Reagents:

    • Formic acid (≥98%)

    • Phosphoric acid (≥85%)

    • Hydrochloric acid (0.1 N)

    • Sodium hydroxide (0.1 N)

    • Hydrogen peroxide (3%)

Instrumentation and Chromatographic Conditions

The selection of chromatographic conditions is based on the chemical properties of the analyte, which contains both hydrophobic (phenyl and pyrrole rings) and polar (methoxy and nitro groups) functionalities. A C18 column is chosen for its versatility in retaining such compounds.[4][5] A mobile phase consisting of acetonitrile and water provides a good balance of solvent strength for elution. The addition of a small amount of acid (formic or phosphoric) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[4][6]

Table 1: HPLC Instrumentation and Conditions
ParameterRecommended ConditionJustification
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column oven, and PDA/DAD detector.A Photo Diode Array (PDA) or Diode Array Detector (DAD) is crucial for assessing peak purity and selecting the optimal detection wavelength.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18)C18 stationary phases provide excellent retention for non-polar to moderately polar compounds like the target analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC.[4] Formic acid is a volatile modifier suitable for MS-compatible methods and helps in achieving sharp peaks by controlling silanol interactions.[6]
Gradient Elution 0-15 min: 40-70% B15-17 min: 70-40% B17-20 min: 40% B (equilibration)A gradient elution is proposed to ensure the elution of the main analyte with good peak shape while also separating any potential impurities or degradants with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and can improve peak shape.
Detection 254 nmAromatic and nitro-containing compounds typically exhibit strong UV absorbance around 254 nm. The final wavelength should be optimized by examining the UV spectrum of the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 20 minutesSufficient time for the elution of the analyte and any potential late-eluting impurities, followed by column re-equilibration.

Protocols

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole reference standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the linearity of the method.

Sample Preparation:

  • For drug substance analysis, prepare a sample solution with a target concentration of 50 µg/mL in the diluent.

  • For drug product analysis, the sample preparation will depend on the formulation. It may involve extraction or dissolution steps to isolate the analyte from excipients.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Method Validation Protocol

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Specificity:

  • Inject the diluent, a standard solution, a sample solution, and placebo (if applicable).

  • Demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Perform forced degradation studies to show that the method can separate the analyte from its degradation products.[7][8]

Linearity:

  • Inject the prepared working standard solutions in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy:

  • Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • The mean recovery should be within 98.0% to 102.0%.[6]

Precision:

  • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ/S)

    • LOQ = 10 × (σ/S) (where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Robustness:

  • Intentionally vary critical method parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • The system suitability parameters should remain within acceptable limits.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[7][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

General Procedure:

  • Prepare a solution of the analyte at a concentration of 1 mg/mL.

  • Expose the solution to the stress conditions outlined below.

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration for HPLC analysis.

  • Analyze a control sample (unstressed) in parallel.

Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 N HCl and heat at 60 °C.[10]

  • Base Hydrolysis: Add an equal volume of 0.1 N NaOH and keep at room temperature.[10]

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ and keep at room temperature.[10]

  • Thermal Degradation: Expose the solid drug substance and a solution to heat (e.g., 80 °C).

  • Photolytic Degradation: Expose the solid drug substance and a solution to UV and visible light (e.g., in a photostability chamber).[10]

Data Presentation and Visualization

Table 2: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
RSD of Peak Area ≤ 2.0% (for n=6)
Diagrams

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_stability Stability Study prep_std Prepare Standard Solutions injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system HPLC System Setup (Table 1) hplc_system->injection data_acq Data Acquisition injection->data_acq specificity Specificity data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision robustness Robustness data_acq->robustness forced_deg Forced Degradation stability_analysis Analyze Stressed Samples forced_deg->stability_analysis stability_analysis->specificity

Caption: Experimental workflow for method development and validation.

Logic Analyte Analyte Properties (Polarity, UV Absorbance) MethodDev Initial Method Development Analyte->MethodDev informs Optimization Method Optimization MethodDev->Optimization requires Validation Method Validation (ICH) Optimization->Validation leads to FinalMethod Final Validated Method Validation->FinalMethod results in

Caption: Logical progression of HPLC method development.

Conclusion

This application note provides a detailed and scientifically grounded framework for developing and validating a robust RP-HPLC method for the analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. By following the outlined protocols for method development, validation, and forced degradation studies, researchers and drug development professionals can establish a reliable and stability-indicating analytical method suitable for quality control and regulatory submissions. The emphasis on the rationale behind experimental choices aims to empower users to troubleshoot and adapt the method as needed for their specific applications.

References

  • ChemicalBook. (n.d.). 1-(2-METHOXY-5-NITROPHENYL)-1H-PYRROLE-2,5-DIONE | 17392-67-5.
  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column.
  • PubMed. (2025). Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products. Biomedical Chromatography.
  • ResearchGate. (n.d.). (PDF) Development of a Robust RP-HPLC Method for the Analysis of some Phenolics Pollutants.
  • National Institutes of Health. (n.d.). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • Turkish Journal of Chemistry. (2022). Development and validation of a new RP-HPLC method for organic explosive compounds.
  • PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • PubChem. (n.d.). 1-(2-Nitrophenyl)pyrrole.
  • Elsevier. (n.d.). Forced degradation and impurity profiling.
  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • International Journal of Pharmaceutical Quality Assurance. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review.
  • PubChemLite. (n.d.). 1-(2-methoxy-5-nitrophenyl)-1h-pyrrole-2,5-dione.
  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-(2-ethoxy-5-methyl-4-nitrophenyl)- on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 1H-Pyrrole, 1-(2-methoxyphenyl)-.
  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.
  • Wikipedia. (n.d.). Pyrrole.

Sources

Application

Application Note: Structural Elucidation of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole using ¹H and ¹³C NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous determination of molecular structures.[1] This application not...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous determination of molecular structures.[1] This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for the novel heterocyclic compound, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. We delve into the theoretical principles governing the spectral features, detailing the profound influence of the methoxy and nitro functional groups on the chemical shifts of the aromatic and heterocyclic rings. This document furnishes detailed, field-proven protocols for sample preparation and spectrometer operation, designed to yield high-quality, reproducible data. The presented analysis serves as a robust framework for researchers engaged in the synthesis and characterization of related N-aryl pyrrole derivatives.

Foundational Principles: Understanding the Molecular Architecture

The structural complexity of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole arises from the interplay of two distinct aromatic systems linked by a nitrogen bridge. The interpretation of its NMR spectra is contingent upon understanding the electronic environment of each nucleus, which is heavily modulated by the substituents on the phenyl ring.

1.1. Electronic Effects of Substituents

The chemical shifts in the phenyl ring are dictated by the competing electronic effects of the methoxy (-OCH₃) and nitro (-NO₂) groups.

  • Methoxy Group (-OCH₃): This group exerts a dual effect. Through induction, the electronegative oxygen atom withdraws electron density from the ring. However, its primary influence is a strong electron-donating resonance (mesomeric) effect, where the oxygen's lone pairs delocalize into the aromatic π-system. This increases electron density, particularly at the ortho and para positions, causing the corresponding nuclei to be shielded (move to a lower chemical shift).[2]

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG) through both induction and resonance. It strongly deshields all protons and carbons on the ring, with the most significant effect at the ortho and para positions, shifting their signals downfield to higher chemical shift values.[3][4]

The combination of a strong electron-donating group and a strong electron-withdrawing group creates a highly polarized phenyl ring, leading to a wide dispersion of signals in the NMR spectrum.

1.2. Molecular Structure and Numbering

For clarity in spectral assignment, the following IUPAC-based numbering scheme will be used throughout this document.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex transfer 4. Transfer to 5 mm NMR Tube vortex->transfer insert 5. Insert Sample into Spectrometer transfer->insert setup 6. Lock, Tune, and Shim insert->setup acquire 7. Acquire Spectra (Using defined parameters) setup->acquire process 8. Fourier Transform & Phase Correction acquire->process baseline 9. Baseline Correction process->baseline calibrate 10. Calibrate to TMS (0 ppm) baseline->calibrate integrate 11. Integrate Peaks (¹H) calibrate->integrate assign 12. Assign Signals & Analyze Coupling integrate->assign

Caption: General workflow for NMR analysis.

2.1. Sample Preparation

A meticulously prepared sample is crucial for avoiding spectral artifacts.

  • Purity Check: Ensure the sample is of high purity (>95%) to minimize interfering signals from residual solvents or synthetic precursors.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended starting solvent due to its low viscosity and ability to dissolve a wide range of organic compounds. [3]If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. [3]3. Concentration:

    • For ¹H NMR , dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.

    • For ¹³C NMR , a more concentrated sample of 20-50 mg in 0.6 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time, compensating for the low natural abundance of the ¹³C isotope. [3]4. Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference for chemical shift calibration (δ = 0.00 ppm). [5]5. Homogenization: Transfer the solution to a clean, dry 5 mm NMR tube. Cap the tube and gently vortex to ensure the solution is homogeneous.

2.2. NMR Data Acquisition

The following parameters are provided as a robust starting point for a 400 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyRationale
Pulse Program zg30zgpg30Standard one-pulse experiments.
Spectral Width 12-16 ppm220-240 ppmEncompasses all expected signals for aromatic and aliphatic regions.
Acquisition Time 3-4 s1-2 sEnsures good digital resolution.
Relaxation Delay (d1) 2-5 s2 sAllows for nearly complete T1 relaxation, ensuring accurate integration in ¹H NMR.
Number of Scans (ns) 8-161024-4096Sufficient for good signal-to-noise in ¹H; higher number needed for ¹³C.
Temperature 298 K298 KStandard ambient temperature for analysis.

Spectral Analysis and Interpretation

The predicted spectra are based on established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and typical coupling constants for aromatic systems. [6] 3.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show seven distinct signals: three from the substituted phenyl ring, three from the pyrrole ring, and one from the methoxy group.

AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4' 8.2 - 8.4ddJ(ortho) ≈ 8.5-9.0, J(meta) ≈ 2.5-3.01H
H6' 7.8 - 8.0dJ(meta) ≈ 2.5-3.01H
H3' 7.1 - 7.3dJ(ortho) ≈ 8.5-9.01H
H2 / H5 (pyrrole) 7.0 - 7.2t or mJ ≈ 2.0-2.52H
H3 / H4 (pyrrole) 6.3 - 6.5t or mJ ≈ 2.0-2.52H
-OCH₃ 3.9 - 4.1sN/A3H
  • Phenyl Ring Protons (H3', H4', H6'):

    • H4': This proton is ortho to the strongly electron-withdrawing nitro group and meta to the electron-donating methoxy group. The dominant deshielding effect of the nitro group will shift this signal significantly downfield, predicted to be in the 8.2-8.4 ppm range. It will appear as a doublet of doublets (dd) due to coupling with both H3' (ortho coupling) and H6' (meta coupling).

    • H6': This proton is also ortho to the nitro group but meta to the methoxy group. It will also be strongly deshielded, appearing as a doublet (d) due to the small meta coupling to H4'.

    • H3': This proton is ortho to the shielding methoxy group and meta to the nitro group. The shielding effect of the methoxy group will cause it to resonate at the highest field (lowest ppm) of the three phenyl protons. It will appear as a doublet (d) from ortho coupling to H4'.

  • Pyrrole Ring Protons (H2, H3, H4, H5):

    • The α-protons (H2/H5) and β-protons (H3/H4) of the pyrrole ring are chemically equivalent due to rotation around the N-C1' bond. [3] * The α-protons (adjacent to the nitrogen) typically appear slightly downfield from the β-protons. [7]The N-phenyl group will generally deshield all pyrrole protons compared to unsubstituted pyrrole. [8]They are expected to appear as two distinct multiplets or triplets around 7.1 and 6.4 ppm, each integrating to 2H.

  • Methoxy Protons (-OCH₃):

    • The three protons of the methyl group are equivalent and not coupled to any other protons, resulting in a sharp singlet integrating to 3H. Its position around 3.9-4.1 ppm is characteristic for a methoxy group attached to an aromatic ring.

3.2. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display 11 unique signals, as C3'/C4' and C2/C5 on the pyrrole ring are equivalent. Carbons in aromatic rings typically absorb in the 120-150 ppm range. [9]

Assignment Predicted δ (ppm) Rationale for Chemical Shift
C2' 155 - 160 C-O, strongly deshielded by attached oxygen.
C5' 145 - 150 C-NO₂, strongly deshielded by the nitro group.
C1' 135 - 140 Quaternary carbon attached to nitrogen.
C4' 125 - 130 Deshielded by para nitro group.
C6' 120 - 125 Deshielded by ortho nitro group.
C2 / C5 (pyrrole) 118 - 122 α-carbons of the pyrrole ring.
C3' 110 - 115 Shielded by ortho methoxy group.
C3 / C4 (pyrrole) 108 - 112 β-carbons of the pyrrole ring.

| -OCH₃ | 55 - 60 | Typical chemical shift for an aromatic methoxy carbon. [10]|

Conclusion

The structural verification of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predictable and well-resolved signals, governed by the strong electronic effects of the methoxy and nitro substituents, allow for a complete and unambiguous assignment of all proton and carbon resonances. The protocols and interpretive framework provided in this application note offer a reliable methodology for the characterization of this compound and can be readily adapted for other novel N-aryl pyrrole derivatives, thereby accelerating research and development in synthetic and medicinal chemistry.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Substituent Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso.... Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Nitrophenyl derivatives of pyrrole 2,5-diamides: structural behaviour, anion binding and colour change signalled deprotonation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). ¹³C NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H‐pyrrole. Retrieved from [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-b. Retrieved from [Link]

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 1-Arylpyrrole Scaffold The 1-arylpyrrole motif is a privileged scaffold in medicinal chemistry, appearing in a wide...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-Arylpyrrole Scaffold

The 1-arylpyrrole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its rigid structure allows for precise orientation of substituents, making it an ideal core for designing molecules that interact with specific biological targets. The subject of this guide, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, is a particularly valuable starting material. It features three key regions for chemical modification: the nitro group on the phenyl ring, the electron-rich pyrrole ring, and the methoxy group, which can potentially be targeted for nucleophilic aromatic substitution. This document provides a comprehensive guide to the synthesis and derivatization of this versatile scaffold, offering detailed protocols and the scientific rationale behind them.

I. Synthesis of the Core Scaffold: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

The most direct and reliable method for the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction, which involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran.[1][2][3] This reaction proceeds via an acid-catalyzed ring-opening of the furan derivative to a 1,4-dicarbonyl intermediate, which then condenses with the amine.

clauson_kaas cluster_start Starting Materials amine 2-Amino-4-nitroanisole product 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole amine->product furan 2,5-Dimethoxytetrahydrofuran intermediate Succinaldehyde (in situ) furan->intermediate H+, H2O intermediate->product AcOH, Reflux derivatization_overview cluster_nitro Nitro Group Reduction cluster_pyrrole Pyrrole Ring Functionalization cluster_coupling Cross-Coupling Reactions start 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole amine 1-(5-amino-2-methoxyphenyl)-1H-pyrrole start->amine Reduction formyl 2-Formyl derivative start->formyl Vilsmeier-Haack acyl 2-Acyl derivative start->acyl Friedel-Crafts halo 2-Halo derivative start->halo Halogenation suzuki 2-Aryl derivative halo->suzuki Suzuki Coupling buchwald 2-Amino derivative halo->buchwald Buchwald-Hartwig

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, a valuable heterocyclic scaffold in pharmaceutical and materials science research. We present a detailed...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, a valuable heterocyclic scaffold in pharmaceutical and materials science research. We present a detailed examination of the Clauson-Kaas pyrrole synthesis, offering field-proven protocols for both laboratory-scale preparation and a robust, scalable process suitable for pilot plant or manufacturing settings. The causality behind critical process parameters, safety protocols for hazardous reagents, and in-process controls are thoroughly discussed to ensure procedural integrity and reproducibility. This guide is intended for researchers, chemists, and process development professionals aiming to transition this synthesis from the bench to larger-scale production.

Introduction and Scientific Background

Pyrrole and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug design. The target molecule, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, serves as a key intermediate for more complex molecular architectures, where the nitro and methoxy substituents provide handles for further chemical modification.

For the synthesis of N-substituted pyrroles with an unsubstituted pyrrole ring, the Clauson-Kaas reaction is a highly efficient and widely adopted method.[3] This reaction involves the acid-catalyzed condensation of a primary amine with 2,5-dialkoxytetrahydrofuran.[4] Its reliability, operational simplicity, and tolerance for various functional groups on the amine partner make it an ideal choice for the synthesis of the title compound.

This guide focuses on the reaction between 2-methoxy-5-nitroaniline and 2,5-dimethoxytetrahydrofuran in an acidic medium, detailing the transition from a gram-scale laboratory protocol to a multi-kilogram scale-up strategy.

Reaction Mechanism: The Clauson-Kaas Synthesis

The Clauson-Kaas synthesis proceeds via an acid-catalyzed pathway.[5] The reaction is typically conducted in a protic acid like acetic acid, which serves as both the catalyst and solvent.[1][6]

The mechanism involves several key steps:

  • Acid-Catalyzed Ring Opening: The reaction initiates with the protonation of an oxygen atom in 2,5-dimethoxytetrahydrofuran by the acid catalyst. This is followed by the cleavage of a carbon-oxygen bond, resulting in the formation of a resonance-stabilized oxocarbenium ion intermediate.

  • Nucleophilic Attack: The primary amine, 2-methoxy-5-nitroaniline, acts as a nucleophile and attacks the electrophilic carbocation.

  • Cyclization and Elimination: A series of intramolecular proton transfers and eliminations of methanol and water occur, leading to the formation of the aromatic pyrrole ring.[5]

The overall transformation is a dehydration and de-alkoxylation cyclization, efficiently converting the acyclic precursors into the stable heterocyclic product.

Caption: Mechanism of the Clauson-Kaas Pyrrole Synthesis.

Reagent Properties and Safety Considerations

Safe handling of all chemicals is paramount. The primary reactants in this synthesis possess significant hazards that must be mitigated through proper engineering controls and personal protective equipment (PPE).

ReagentFormulaMW ( g/mol )Key HazardsRecommended PPE
2-Methoxy-5-nitroaniline C₇H₈N₂O₃168.15Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. Suspected mutagen.Chemical-resistant gloves (nitrile), safety goggles, lab coat, NIOSH-approved respirator.[7]
2,5-Dimethoxytetrahydrofuran C₆H₁₂O₃132.16Flammable liquid and vapor. Toxic if inhaled. Causes serious eye irritation.[8]Flame-retardant lab coat, chemical-resistant gloves, safety goggles, face shield. Work in a chemical fume hood.[9][10]
Glacial Acetic Acid CH₃COOH60.05Flammable liquid. Causes severe skin burns and eye damage.Acid-resistant gloves, chemical splash goggles, face shield, lab coat.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol describes a standard, validated procedure for synthesizing the title compound on a laboratory scale.

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Dropping funnel

  • Thermometer

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: Equip the 500 mL flask with a magnetic stir bar, reflux condenser, and thermometer.

  • Reagent Charging: Charge the flask with 2-methoxy-5-nitroaniline (10.0 g, 59.5 mmol) and glacial acetic acid (150 mL). Stir the mixture to achieve a suspension.

  • Controlled Addition: In a dropping funnel, place 2,5-dimethoxytetrahydrofuran (8.65 g, 65.4 mmol, 1.1 eq). Add this reagent dropwise to the stirred suspension over 20-30 minutes at room temperature. An initial exotherm may be observed; maintain the temperature below 40 °C with a water bath if necessary.

  • Heating to Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C) and maintain for 3-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting aniline spot is no longer visible.

  • Reaction Quench & Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the dark reaction mixture into a beaker containing ice-water (500 mL) with stirring.

    • A precipitate will form. Neutralize the mixture carefully by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

    • Filter the resulting solid product using a Buchner funnel, and wash the filter cake thoroughly with deionized water (3 x 100 mL).

  • Purification:

    • Dry the crude solid in a vacuum oven at 50 °C.

    • The crude product can be purified by recrystallization from ethanol or isopropanol to yield 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole as a crystalline solid.

    • Typical Yield: 80-90%.

Guide to Scaling Up the Synthesis

Transitioning from a 10-gram lab batch to a multi-kilogram scale requires careful consideration of process safety, heat management, and material handling. The following section outlines a protocol and key considerations for a 1 kg scale synthesis.

Key Differences and Challenges in Scale-Up:

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly at a larger scale, making heat dissipation more challenging. The initial exotherm from reagent mixing must be carefully controlled.

  • Mixing Efficiency: Ensuring homogeneity in a large reactor is critical for consistent reaction progress and to avoid localized "hot spots."

  • Material Handling: Transferring large volumes of corrosive and flammable liquids requires specialized equipment like pumps and enclosed systems.

  • Purification Method: Recrystallization is preferred over chromatography for large quantities. Optimizing solvent volumes and cooling profiles is essential for high yield and purity.

Scale-Up Protocol (1 kg Scale)

Equipment:

  • 20 L glass-lined or stainless steel jacketed reactor equipped with a mechanical overhead stirrer (anchor or pitched-blade turbine), reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Controlled-rate addition pump.

  • Nutsche filter-dryer or large-scale filtration apparatus.

  • Vacuum oven.

Scale_Up_Workflow cluster_prep 1. Reactor Preparation & Inerting cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Drying prep1 Clean & Dry Reactor prep2 Inert with Nitrogen prep1->prep2 charge_aniline Charge Acetic Acid & 2-Methoxy-5-nitroaniline prep2->charge_aniline add_thf Controlled Addition of 2,5-Dimethoxytetrahydrofuran (via pump, T < 40°C) charge_aniline->add_thf reflux Heat to Reflux (3-4 hours) add_thf->reflux ipc IPC Monitoring (TLC/HPLC) reflux->ipc cool Cool to 20-25°C ipc->cool quench Transfer to Quench Vessel (Ice-Water) cool->quench neutralize Neutralize with NaHCO₃ quench->neutralize filter_wash Filter & Wash Solid neutralize->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry in Vacuum Oven recrystallize->dry qc Final QC Analysis dry->qc Final Product Final Product qc->Final Product

Caption: Scaled-Up Experimental Workflow.

Procedure:

  • Reactor Preparation: Ensure the 20 L reactor is clean and dry. Inert the reactor by purging with nitrogen.

  • Reagent Charging:

    • Charge the reactor with glacial acetic acid (15 L).

    • Under moderate agitation, charge the 2-methoxy-5-nitroaniline (1.00 kg, 5.95 mol).

  • Controlled Addition:

    • Set the reactor jacket temperature to 20 °C.

    • Using a metering pump, add 2,5-dimethoxytetrahydrofuran (0.87 kg, 6.54 mol, 1.1 eq) to the reactor over a period of 1.5-2 hours.

    • CRITICAL STEP: Monitor the internal temperature closely. Do not allow it to exceed 40 °C. Adjust the addition rate or jacket temperature as needed to control the exotherm.

  • Heating to Reflux: Once the addition is complete, slowly heat the reactor contents to reflux (~118 °C) using the jacket. Maintain a gentle reflux for 3-4 hours.

  • In-Process Control (IPC): At regular intervals, take samples from the reactor (using a safe sampling system) to monitor for the disappearance of the starting aniline via HPLC or TLC.

  • Cooling and Quenching:

    • Cool the reactor contents to 20-25 °C.

    • In a separate, suitable vessel, prepare a mixture of ice and water (50 L).

    • Slowly transfer the reaction mixture from the reactor into the ice-water slurry with vigorous stirring.

  • Neutralization and Isolation:

    • Carefully add a saturated solution of sodium bicarbonate in portions to the product slurry until the pH is 7-8. Be prepared to manage significant CO₂ evolution.

    • Isolate the solid product using a Nutsche filter.

    • Wash the filter cake extensively with water until the filtrate runs clear and has a neutral pH.

  • Drying and Purification:

    • Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.

    • Charge the crude, dry solid back into a clean reactor with ethanol (approx. 5-8 L per kg of crude product). Heat to reflux to dissolve, then cool slowly to 0-5 °C to crystallize.

    • Filter the purified product, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C.

Troubleshooting and Optimization
IssuePotential CauseRecommended Action
Low Yield Incomplete reaction.Extend reflux time. Confirm reaction completion via IPC. Ensure starting materials are of high purity.
Product loss during work-up.Ensure complete precipitation before filtering. Minimize the amount of cold solvent used for washing during recrystallization.
Product Impurity Incomplete reaction.See above.
Side reactions due to overheating.Improve temperature control during addition and reflux. Ensure efficient mixing.
Inefficient purification.Optimize recrystallization solvent and cooling profile. Consider a second recrystallization or a carbon treatment step if the product is colored.
Slow Reaction Low reaction temperature.Ensure the reaction reaches and maintains the target reflux temperature.
Poor quality reagents.Use reagents from a reputable supplier and verify their purity.

Conclusion

The Clauson-Kaas synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is a robust and high-yielding reaction. While straightforward on a laboratory scale, successful scale-up requires a disciplined approach focused on process safety, particularly the management of exotherms and the handling of hazardous materials. The protocols and guidelines presented here provide a validated framework for producing this valuable intermediate efficiently and safely at both bench and pilot scales. Adherence to these principles of chemical engineering and process safety is essential for achieving reproducible results and ensuring a safe operating environment.

References

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Ghosh, S., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Clauson-Kaas-Reaktion. Retrieved from [Link]

  • Ghosh, S., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health. Retrieved from [Link]

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

  • Arkivoc. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College of Engineering and Technology.
  • Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. Retrieved from [Link]

  • Tzankova, D., et al. (2017). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

Sources

Method

Application Note: Strategic Functionalization of the Pyrrole Ring in 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

Introduction: Unlocking the Potential of a Privileged Scaffold Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and advanced materials....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and advanced materials. The ability to precisely install functional groups onto the pyrrole ring is paramount for modulating biological activity and tuning material properties. This guide focuses on the strategic functionalization of a specific, highly relevant substrate: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole .

This molecule presents a unique synthetic challenge and opportunity. The pyrrole ring is an electron-rich system, primed for electrophilic attack. However, its reactivity is modulated by the N-aryl substituent, which is both sterically demanding and electronically complex, featuring an electron-donating methoxy group and a strongly electron-withdrawing nitro group on the phenyl ring. Understanding the interplay of these factors is critical for achieving predictable and high-yielding transformations.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles governing regioselectivity and provides detailed, field-tested protocols for key functionalization reactions.

Foundational Principles: Reactivity and Regioselectivity

The functionalization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is primarily governed by the principles of electrophilic aromatic substitution (EAS) on the pyrrole nucleus.

Intrinsic Reactivity of the Pyrrole Ring

Pyrrole is significantly more reactive towards electrophiles than benzene.[1] This heightened reactivity stems from the ability of the nitrogen lone pair to participate in the aromatic π-system, stabilizing the cationic intermediate (the σ-complex) formed during electrophilic attack.

Positional Selectivity: The α-Carbon Preference

Electrophilic substitution on an unsubstituted or N-substituted pyrrole ring overwhelmingly favors attack at the C2 (or C5) position, also known as the α-position.[2][3] The reason for this strong preference lies in the superior stability of the resulting carbocation intermediate. As illustrated below, attack at C2 allows the positive charge to be delocalized over three atoms (including the nitrogen), whereas attack at C3 (the β-position) results in a less stable intermediate with delocalization over only two carbon atoms.[2][3]

Figure 1: Resonance stabilization of intermediates in pyrrole EAS.

The Influence of the 1-(2-methoxy-5-nitrophenyl) Substituent

The N-aryl group in the title compound influences the pyrrole ring's reactivity in two primary ways:

  • Electronic Effect: N-aryl groups are generally considered weakly electron-withdrawing via an inductive effect, which slightly deactivates the pyrrole ring compared to N-alkylpyrroles. However, the ring remains highly activated towards electrophilic substitution.

  • Steric Effect: The ortho-methoxy group makes the substituent bulky. This steric hindrance can potentially disfavor attack at the adjacent C2 and C5 positions, although in many cases, the electronic preference for α-substitution still dominates.[4][5][6] For certain reactions, particularly those involving bulky electrophiles or catalysts, an increase in the proportion of the β-substituted product may be observed.

Strategic Functionalization Pathways

A variety of robust methods can be employed to functionalize 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. The choice of strategy depends on the desired functional group. The following diagram outlines the primary pathways from the starting material.

G start 1-(2-methoxy-5-nitrophenyl) -1H-pyrrole formyl 2-Formyl derivative start->formyl Vilsmeier-Haack (POCl₃, DMF) bromo 2-Bromo derivative start->bromo Bromination (NBS, THF) acyl 2-Acyl derivative start->acyl Friedel-Crafts Acylation (Ac₂O, Lewis Acid) lithio 2-Lithio intermediate start->lithio Deprotonation (n-BuLi or LDA) di_bromo 2,5-Dibromo derivative bromo->di_bromo Excess NBS aryl 2-Aryl derivative bromo->aryl Suzuki Coupling (ArB(OH)₂, Pd catalyst) carboxy 2-Carboxylic acid lithio->carboxy 1. Quench with CO₂ 2. H₃O⁺ workup

Figure 2: Key functionalization pathways for the title compound.

Protocols for Key Transformations

The following sections provide detailed, step-by-step protocols for high-priority functionalization reactions.

Vilsmeier-Haack Formylation: Installation of a Versatile Aldehyde Handle

Principle: The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto electron-rich aromatic rings.[7] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8] For N-substituted pyrroles, this reaction is highly regioselective for the C2 position.[5][6] The resulting 2-formylpyrrole is a valuable intermediate for further synthetic elaborations.

Protocol:

  • Materials and Reagents:

    • 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Magnesium sulfate (MgSO₄), anhydrous

    • Ethyl acetate (EtOAc) and Hexanes for chromatography

    • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, rotary evaporator.

  • Safety Precautions:

    • POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Procedure:

    • Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 eq.) in an ice bath (0 °C). Add POCl₃ (1.2 eq.) dropwise via a syringe or dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

    • Reaction with Pyrrole: Dissolve 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Workup - Hydrolysis: Once the starting material is consumed, carefully cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the pH is basic (~8-9). Caution: Initial quenching can be exothermic and may cause gas evolution.

    • Extraction: Stir the biphasic mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes) to yield the pure 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

  • Expected Outcome & Characterization: The product should be a solid. Characterize by ¹H NMR (expect a new singlet for the aldehyde proton around δ 9.5-9.8 ppm and characteristic shifts for the pyrrole protons), ¹³C NMR, and mass spectrometry.

Electrophilic Halogenation: Synthesis of Precursors for Cross-Coupling

Principle: The high nucleophilicity of the pyrrole ring allows for facile halogenation under mild conditions, typically using N-halosuccinimides. N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective reagents for introducing bromine and chlorine, respectively, with high selectivity for the α-positions. Using one equivalent of the halogenating agent typically results in mono-substitution at C2. An excess can lead to 2,5-dihalogenation.

Protocol (for Monobromination):

  • Materials and Reagents:

    • 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

    • N-Bromosuccinimide (NBS)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Deionized water, Brine, MgSO₄

    • Round-bottom flask, magnetic stirrer, equipment for chromatography.

  • Safety Precautions:

    • NBS is an irritant. Avoid inhalation and skin contact.

    • Protect the reaction from light, as radical side reactions can occur.

  • Procedure:

    • Setup: Dissolve 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole (1.0 eq.) in anhydrous THF in a round-bottom flask wrapped in aluminum foil. Cool the solution to 0 °C in an ice bath.

    • Reagent Addition: Add NBS (1.05 eq.) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

    • Reaction Progression: Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC until the starting material is consumed.

    • Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to consume any remaining bromine. Dilute with water and transfer to a separatory funnel.

    • Extraction: Extract the aqueous layer with EtOAc (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 2-bromo-1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Metalation and Cross-Coupling: Advanced C-C Bond Formation

For instances where electrophilic substitution is not suitable or for the introduction of aryl, vinyl, or alkyl groups, a two-step metalation/cross-coupling sequence is a powerful alternative.

Principle:

  • Halogenation (as in 4.2): First, a halogen (typically Br or I) is installed on the pyrrole ring to act as a handle.

  • Palladium-Catalyzed Cross-Coupling: The resulting aryl halide is then coupled with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) in the presence of a palladium catalyst.[9][10] The Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of the boronic acid reagents.[11][12]

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ (Oxidative Addition) pd0->pd_complex product Pyrrole-Ar' pd0->product pd_trans [Ar-Pd(II)-Ar']L₂ (Transmetalation) pd_complex->pd_trans pd_trans->pd0 Reductive Elimination aryl_halide Pyrrole-X aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->pd_trans base Base (e.g., K₂CO₃) base->pd_trans

Figure 3: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol (Suzuki-Miyaura Coupling):

  • Materials and Reagents:

    • 2-Bromo-1-(2-methoxy-5-nitrophenyl)-1H-pyrrole (from 4.2)

    • Arylboronic acid (e.g., phenylboronic acid) (1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

    • Schlenk flask or sealed vial, inert atmosphere setup.

  • Procedure:

    • Setup: To a Schlenk flask, add the bromo-pyrrole (1.0 eq.), arylboronic acid (1.5 eq.), palladium catalyst, and base.

    • Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Solvent Addition: Add the degassed solvent system via syringe.

    • Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

    • Workup: Cool the reaction to room temperature. Dilute with water and extract with EtOAc (3x).

    • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by flash column chromatography to yield the 2-aryl-1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Summary of Functionalization Strategies and Data

The table below summarizes the primary functionalization methods, their typical regioselectivity, and key considerations.

Reaction TypeReagentsTypical PositionYield RangeKey Considerations
Vilsmeier-Haack Formylation POCl₃, DMFC2Good to ExcellentHighly reliable for C2-formylation. Product is a versatile intermediate.
Bromination NBS, THFC2 (1 eq.), C2/C5 (2+ eq.)ExcellentMild conditions. Provides essential precursors for cross-coupling.
Friedel-Crafts Acylation Acyl Halide/Anhydride, Lewis AcidC2 > C3VariableProne to polymerization with strong Lewis acids. Milder conditions are required.
Nitration Acetyl NitrateC2ModeratePyrrole ring is sensitive to strong mineral acids; mild nitrating agents are essential.
Suzuki Cross-Coupling Arylboronic Acid, Pd Catalyst, BaseC2 or C3 (from halide)Good to ExcellentPowerful C-C bond formation. Requires prior halogenation of the ring.

Conclusion

The 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole scaffold, while presenting electronic and steric complexity, is readily amenable to a wide range of functionalization reactions. Electrophilic substitution methods, such as Vilsmeier-Haack formylation and halogenation, provide reliable and highly regioselective access to C2-functionalized derivatives. For more complex carbon-carbon bond constructions, a halogenation-then-cross-coupling sequence offers a robust and versatile strategy. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the synthetic potential of this valuable molecular framework in drug discovery and materials science.

References

  • Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd. [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Early examples of pyrrole functionalization by carbene incorporation... ResearchGate. [Link]

  • First example of electrophilic substitution by addition–elimination (σ-substitution) in pyrroles. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor. [Link]

  • Metalation of Pyrrole | Request PDF. ResearchGate. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Heterocyclic compounds part _IV (Pyrrole). Slideshare. [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing). DOI:10.1039/J39700002563. [Link]

  • Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Pearson. [Link]

  • Pyrrole undergoes electrophilic aromatic substitution more readily... Pearson+. [Link]

  • Organometallic Approach to the Functionalization of Alkyl Groups Containing 1‐Phenylpyrroles | Request PDF. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. PMC - NIH. [Link]

  • Electrophilic Aromatic Substitution. Willson Research Group. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Regioselective metalation reactions of 1-[(trifluoromethyl)phenyl]pyrroles | Request PDF. ResearchGate. [Link]

  • Synthesis of 3-arylpyrroles and 3-pyrrolylacetylenes by palladium-catalyzed coupling reactions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • an efficient catalyst for the Suzuki cross-coupling reaction. Royal Society of Chemistry. [Link]

  • A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole in the Preparation of 3-Aroylpyrroles | Request PDF. ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]

  • Cross-Coupling Reactions. NROChemistry. [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society. [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

Welcome to the technical support center for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

Introduction: Navigating the Synthesis

The synthesis of N-aryl pyrroles, such as 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, is a crucial transformation in medicinal chemistry due to the prevalence of this scaffold in pharmacologically active compounds. While several methods exist for the construction of the C-N bond, each comes with its own set of challenges. This guide will focus on troubleshooting the most common synthetic routes: the Paal-Knorr synthesis and transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues you may encounter during the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole in a practical question-and-answer format.

Issue 1: Low or No Yield in Paal-Knorr Synthesis

Question: My Paal-Knorr reaction between 2,5-dimethoxy-tetrahydrofuran and 2-methoxy-5-nitroaniline is giving me a low yield of the desired pyrrole. What are the likely causes and how can I improve it?

Answer: Low yields in the Paal-Knorr synthesis are a frequent challenge and can be attributed to several factors.[1] Let's break down the potential culprits and solutions:

  • Suboptimal Reaction Conditions: The classic Paal-Knorr synthesis often requires acidic conditions and heat to drive the condensation and subsequent cyclization.[2][3]

    • Causality: The reaction is an acid-catalyzed process where the amine attacks the carbonyl groups of the 1,4-dicarbonyl compound (or its precursor, like 2,5-dimethoxytetrahydrofuran).[2][4] Insufficient acid or temperature can lead to an incomplete reaction. Conversely, overly harsh conditions (strong acids, prolonged high heat) can lead to degradation of your starting materials or the product.[4]

    • Solution:

      • pH Control: The reaction is best performed under weakly acidic conditions. Acetic acid is a common and effective catalyst. Avoid strong acids or pH levels below 3, as this can promote the formation of furan byproducts.[1][5]

      • Temperature Optimization: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC). Microwave-assisted heating can sometimes offer improved yields and significantly shorter reaction times.[1]

  • Purity of Starting Materials: The purity of your 1,4-dicarbonyl precursor and the amine is critical.[1]

    • Causality: Impurities in the 2,5-dimethoxytetrahydrofuran can lead to side reactions, consuming your starting material and complicating purification. The amine, 2-methoxy-5-nitroaniline, should also be of high purity.

    • Solution: Ensure your 2,5-dimethoxytetrahydrofuran is pure. If necessary, distill it before use. Use high-purity 2-methoxy-5-nitroaniline.

  • Formation of Furan Byproduct: A common side reaction in the Paal-Knorr synthesis is the formation of the corresponding furan.[1]

    • Causality: Under strongly acidic conditions, the 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization and dehydration to form a furan before the amine has a chance to react.[3][5]

    • Solution: As mentioned above, maintain weakly acidic conditions (pH > 3).[1] Using a milder Lewis acid catalyst, such as Sc(OTf)₃ or Bi(NO₃)₃, can also favor the pyrrole formation.[2]

Issue 2: Challenges with Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination to couple pyrrole with 1-bromo-2-methoxy-5-nitrobenzene, but the reaction is sluggish and the yield is poor. What can I do?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the catalyst system and reaction conditions.[6][7] Here are key areas to troubleshoot:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount.[8]

    • Causality: The ligand stabilizes the palladium center and facilitates the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[6] Sterically hindered and electron-rich ligands often promote the reaction.

    • Solution:

      • For coupling with a heteroaromatic amine like pyrrole, consider using sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos.

      • Ensure your palladium precatalyst is active. Using a pre-formed catalyst complex can sometimes improve results.[7]

  • Base Selection: The choice of base is critical and can significantly impact the reaction rate and yield.[8]

    • Causality: The base is required to deprotonate the amine, making it a more potent nucleophile to attack the palladium complex.[6] However, strong bases can also lead to side reactions or degradation of sensitive functional groups.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for many Buchwald-Hartwig reactions.[8] However, given the presence of a nitro group on your aryl halide, which can be sensitive to strong bases, you might consider a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures or longer reaction times.

  • Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the catalytic species.

    • Causality: Aprotic, non-polar, or weakly polar solvents are typically used.

    • Solution: Toluene, dioxane, and THF are common solvents. For microwave reactions, benzotrifluoride (BTF) can be a good alternative to toluene due to its better microwave absorbance, potentially leading to higher yields.[9]

Issue 3: Difficulties with Ullmann Condensation

Question: My Ullmann condensation between pyrrole and 1-iodo-2-methoxy-5-nitrobenzene is not proceeding well, requiring high temperatures and still giving a low yield. How can I optimize this reaction?

Answer: The traditional Ullmann condensation is notorious for requiring harsh reaction conditions.[10] However, modern modifications have significantly improved its scope and efficiency.

  • Catalyst System: The nature of the copper catalyst is crucial.

    • Causality: The reaction involves a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reaction with the deprotonated pyrrole and reductive elimination.[11]

    • Solution:

      • Instead of copper powder, use a soluble copper(I) salt like copper(I) iodide (CuI).

      • The addition of a ligand can dramatically accelerate the reaction and allow for lower temperatures. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be very effective in copper-catalyzed N-arylation of pyrroles.[12][13] L-proline has also been used as an effective additive.[14]

  • Reaction Conditions: High temperatures can often be avoided with the right catalyst system.

    • Causality: The ligand accelerates the key steps in the catalytic cycle, reducing the energy barrier for the reaction.

    • Solution: With an appropriate ligand, the reaction can often be run at temperatures between 80-120 °C.[11][15]

  • Solvent and Base:

    • Causality: A polar aprotic solvent is typically needed to dissolve the reactants and facilitate the reaction. A base is required to deprotonate the pyrrole.

    • Solution: Solvents like DMF or DMSO are commonly used.[11] A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically employed.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?

A1: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5] The mechanism is believed to proceed through the formation of a hemiaminal intermediate by the attack of the amine on one of the carbonyl groups.[3] This is followed by an intramolecular attack of the nitrogen on the second carbonyl group to form a five-membered ring intermediate.[2] Subsequent dehydration steps then lead to the formation of the aromatic pyrrole ring.[3][4]

Q2: Which method is generally preferred for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole: Paal-Knorr, Buchwald-Hartwig, or Ullmann?

A2: The "best" method depends on the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required.

  • Paal-Knorr: This is a classic and often straightforward method if the 1,4-dicarbonyl precursor is readily available.[4] It can be a good choice for larger scale synthesis due to the relatively inexpensive starting materials.

  • Buchwald-Hartwig: This method offers excellent functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation.[6] It is a very versatile and reliable method, though the palladium catalysts and ligands can be expensive.

  • Ullmann Condensation: While traditional Ullmann reactions are often harsh, modern ligand-accelerated versions have made it a more viable option, especially with the use of less expensive copper catalysts.[10][12]

Q3: How can I effectively purify the final product, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole?

A3: Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product and any impurities. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. After chromatography, recrystallization from an appropriate solvent system can be used to obtain a highly pure product.

Q4: Are there any "greener" alternatives for the synthesis?

A4: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. For the Paal-Knorr synthesis, the use of water as a solvent or performing the reaction under solvent-free conditions has been explored.[16] For cross-coupling reactions, the development of catalysts that can operate in greener solvents or can be easily recycled is an active area of research. Additionally, using more abundant and less toxic metals like copper instead of palladium is a step towards greener chemistry.[7]

Experimental Protocols

Optimized Paal-Knorr Synthesis Protocol

This protocol provides a starting point for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

  • Reactant Preparation: Ensure that 2,5-dimethoxytetrahydrofuran and 2-methoxy-5-nitroaniline are pure.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-5-nitroaniline (1.0 eq).

    • Add glacial acetic acid as the solvent.

    • Add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (around 118 °C).

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole check_method Which synthetic method was used? start->check_method paal_knorr Paal-Knorr check_method->paal_knorr Paal-Knorr buchwald Buchwald-Hartwig check_method->buchwald Buchwald-Hartwig ullmann Ullmann check_method->ullmann Ullmann pk_q1 Check Reaction Conditions (pH, Temp, Time) paal_knorr->pk_q1 bh_q1 Optimize Catalyst and Ligand buchwald->bh_q1 u_q1 Improve Catalyst System (CuI + Ligand) ullmann->u_q1 pk_q2 Verify Starting Material Purity pk_q1->pk_q2 pk_q3 Investigate Furan Byproduct Formation pk_q2->pk_q3 solution Implement Optimization Strategies and Re-run Reaction pk_q3->solution bh_q2 Screen Different Bases bh_q1->bh_q2 bh_q3 Evaluate Solvent Choice bh_q2->bh_q3 bh_q3->solution u_q2 Lower Reaction Temperature u_q1->u_q2 u_q3 Confirm Appropriate Solvent and Base u_q2->u_q3 u_q3->solution

Caption: Troubleshooting workflow for low yield synthesis.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_steps Key Catalytic Steps pd0 Pd(0)L_n pd_complex1 L_nPd(II)(Ar)(X) pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 [L_nPd(II)(Ar)(NHR'R'')]^+X^- pd_complex1->pd_complex2 R'R''NH amine_coordination Amine Coordination pd_complex3 L_nPd(II)(Ar)(NR'R'') pd_complex2->pd_complex3 deprotonation Deprotonation (Base) pd_complex3->pd0 Ar-NR'R'' reductive_elimination Reductive Elimination

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Data Summary

Table 1: Comparison of Catalysts for Paal-Knorr Synthesis
CatalystTypical ConditionsAdvantagesDisadvantages
Acetic AcidRefluxInexpensive, readily availableCan lead to furan byproduct if too concentrated
Sc(OTf)₃Milder temperaturesHigh catalytic activity, can be used in small amountsExpensive
Bi(NO₃)₃VariesLess toxic than other heavy metal catalystsMay require optimization for specific substrates
I₂Milder conditionsMild catalystCan be corrosive
Montmorillonite ClayHeterogeneousEasily separable, reusableLower activity than homogeneous catalysts

This table provides a general comparison; optimal conditions may vary.

Table 2: Common Ligands for Buchwald-Hartwig Amination of (Hetero)aryl Halides
LigandStructureKey Features
XPhos

Bulky, electron-rich biarylphosphine; effective for a wide range of substrates.
SPhos

Similar to XPhos with high activity.
RuPhos

Another highly active biarylphosphine ligand.
BINAP

Bidentate ligand, useful for coupling primary amines.[6]
dppf

Bidentate ferrocenylphosphine ligand.[6]

Image URLs are for illustrative purposes and are not part of the generated content.

References

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Paal–Knorr synthesis of pyrrole. Química Organica.org. [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Copper-catalyzed N-arylation of pyrroles: An overview. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications. [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

Document ID: TSC-PNP-2026-01A For: Researchers, scientists, and drug development professionals Introduction: Understanding the Molecule and Its Synthesis 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is a polar aromatic heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PNP-2026-01A

For: Researchers, scientists, and drug development professionals

Introduction: Understanding the Molecule and Its Synthesis

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is a polar aromatic heterocycle whose purification requires a nuanced approach. Its structure, featuring a nitro group, a methoxy group, and a pyrrole ring, imparts specific chemical properties that can lead to challenges in isolation and purification. This guide provides in-depth troubleshooting strategies and detailed protocols to navigate these challenges effectively.

The primary synthetic route to this compound is the Clauson-Kaas reaction, which involves the acid-catalyzed condensation of 2-methoxy-5-nitroaniline with 2,5-dimethoxytetrahydrofuran.[1][2] Understanding this synthesis is critical as the impurities are often remnants of this process.

Compound Profile: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole
PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₃-
Molecular Weight 218.21 g/mol -
Appearance Typically a yellow or brownish solid[3]
Polarity High, due to nitro and methoxy groups[4]
Solubility Generally soluble in polar organic solvents (DCM, EtOAc, Acetone, MeOH); sparingly soluble in non-polar solvents (Hexane, Pentane)-
Visualizing the Synthesis: The Clauson-Kaas Reaction

The following diagram illustrates the general mechanism of the Clauson-Kaas synthesis, the likely origin of your crude product.[5]

Clauson_Kaas Amine 2-methoxy-5-nitroaniline Intermediate_B Condensation Product Amine->Intermediate_B Nucleophilic Attack THF_derivative 2,5-dimethoxytetrahydrofuran Intermediate_A Ring-Opened Intermediate THF_derivative->Intermediate_A Catalyst Acid Catalyst (e.g., AcOH) Catalyst->THF_derivative Intermediate_A->Intermediate_B Product 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole Intermediate_B->Product Cyclization & Aromatization

Caption: General workflow of the Clauson-Kaas pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark brown, sticky oil instead of a solid. What went wrong?

A1: This is a common issue with pyrrole synthesis and points to several possibilities. Pyrroles, especially when impure, are prone to air oxidation and polymerization, which results in dark, often intractable tars.[6][7] The presence of residual acid catalyst from the Clauson-Kaas reaction can accelerate this degradation. The cause is likely a combination of incomplete reaction and/or product decomposition during workup. Immediate purification after the reaction workup is crucial to prevent this.

Q2: What are the most common impurities I should expect in my crude product?

A2: The impurity profile is almost always tied to the Clauson-Kaas synthesis. Expect to find:

  • Unreacted 2-methoxy-5-nitroaniline: A highly polar starting material that can be difficult to separate.

  • Reaction Intermediates: Incomplete cyclization or aromatization can leave partially reacted species in the mixture.[2]

  • Polymeric Byproducts: As mentioned, pyrroles can polymerize, creating higher molecular weight impurities.

  • Residual Catalyst: Acetic acid or other acid catalysts are often used in excess.[1]

Q3: Which purification technique—chromatography or crystallization—is better for this compound?

A3: The choice depends on the state and purity of your crude material.

  • For oily, highly impure samples: Flash column chromatography is the mandatory first step. It is the most effective method for separating the target compound from baseline impurities like the starting aniline and polymeric materials.[8]

  • For solid, mostly pure samples (>85%): Recrystallization is an excellent final step to achieve high analytical purity, remove trace chromatographic solvent, and obtain crystalline material.[9] Often, the best approach is a two-stage purification: a rapid column to remove gross impurities, followed by recrystallization of the pooled fractions.

Q4: How can I reliably assess the purity of my final product?

A4: A multi-technique approach is essential for a complete purity assessment.[10]

  • ¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's.[11]

  • HPLC/LC-MS: This is the gold standard for quantitative purity analysis. It can separate and quantify impurities that may not be visible by NMR. The mass spectrometry data confirms the molecular weight of the main peak and helps identify impurities.[10][12]

  • Elemental Analysis: Provides the elemental composition (C, H, N), which should match the theoretical values for a pure sample.[13]

Troubleshooting Purification: A Problem-Solving Guide

This section addresses specific issues you may encounter during purification. The workflow below can guide your decision-making process.

Troubleshooting_Workflow Start Crude Product IsSolid Is the crude a solid or oil? Start->IsSolid Solid Crude Solid IsSolid->Solid Solid Oil Crude Oil/Tar IsSolid->Oil Oil Recrystallize Attempt Recrystallization Solid->Recrystallize Column Perform Flash Column Chromatography Oil->Column CheckPurity Assess Purity (TLC, NMR) Column->CheckPurity Recrystallize->CheckPurity Pure Product >95% Pure CheckPurity->Pure Yes Impure Product <95% Pure CheckPurity->Impure No Impure->Column If from Recrystallization Impure->Recrystallize If from Column & Solid

Caption: Decision workflow for purifying 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Guide 1: Flash Column Chromatography

Due to the compound's polarity, normal-phase silica gel chromatography is the most common method.[4]

Problem 1: Poor separation of my product from a polar impurity (likely starting aniline).

  • Causality: The starting aniline and the product have similar high polarity, causing them to co-elute in standard solvent systems like ethyl acetate/hexane. The basic amine group of the starting material can also interact strongly with the acidic silica gel, causing streaking.

  • Solution A (Optimize Solvent System): Increase the polarity gradient slowly. A switch to a dichloromethane/methanol system can offer different selectivity compared to ethyl acetate/hexane and may resolve the overlapping peaks.[8]

  • Solution B (Modify the Mobile Phase): Add a small amount (0.5-1%) of triethylamine (Et₃N) or ammonia (in MeOH) to the eluent. This deactivates the acidic sites on the silica gel, preventing the basic aniline from streaking and often sharpening the peaks for better separation.

  • Solution C (Use a Different Stationary Phase): If separation on silica is impossible, consider using alumina (neutral or basic) or reverse-phase chromatography.[14][15] Reverse-phase HPLC with a C18 column using a mobile phase of acetonitrile and water is effective for separating highly polar compounds.

Problem 2: My compound is streaking badly on the TLC plate and column.

  • Causality: Streaking is a classic sign of overloading the stationary phase or strong, undesirable interactions between the compound and the silica. The polar nitro-phenyl pyrrole can bind too tightly to the acidic silica surface.

  • Solution A (Reduce Sample Load): Ensure the amount of crude material loaded is no more than 1-5% of the mass of the silica gel.[8] Overloading is a very common mistake.

  • Solution B (Add a Polar Modifier): As with poor separation, adding a small amount of a more polar solvent like methanol (1-5%) to your main eluent (e.g., ethyl acetate/hexane) can help mitigate strong interactions and reduce tailing.

  • Solution C (Check Solubility): Ensure your compound is fully dissolved in the minimum amount of loading solvent before applying it to the column. If it precipitates on the silica before elution begins, it will streak as it slowly redissolves.

Problem 3: My compound seems to be decomposing on the column.

  • Causality: The acidic nature of silica gel can degrade sensitive compounds over the long residence time of a column.[14] Pyrroles can be susceptible to acid-catalyzed polymerization or decomposition.

  • Solution A (Deactivate the Silica): "Neutralize" the silica gel before packing the column. This can be done by preparing a slurry of the silica in your eluent that contains 1% triethylamine, then packing the column with this slurry.

  • Solution B (Work Quickly): Do not let the loaded column sit for an extended period before eluting. Prepare everything in advance and run the chromatography session efficiently to minimize contact time between your compound and the silica.

  • Solution C (Switch Adsorbent): Use a less acidic stationary phase like neutral alumina or Florisil.[14]

Guide 2: Recrystallization

Recrystallization is ideal for removing small amounts of impurities from a solid product.[9]

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: The solution is becoming supersaturated too quickly, or at a temperature above the compound's melting point.[16] The presence of significant impurities can also depress the melting point and inhibit crystal lattice formation.[8]

  • Solution A (Slow Down Cooling): After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

  • Solution B (Add More Solvent): The solution may be too concentrated. Add a small amount (10-20% more) of the hot solvent to the oiled-out mixture, heat to re-dissolve, and then cool slowly again.[16]

  • Solution C (Scratch & Seed): Use a glass rod to scratch the inside of the flask at the solvent's surface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[16] Adding a tiny "seed" crystal of pure material can also induce crystallization.

Problem 2: My recovery (yield) is very low after crystallization.

  • Causality: This usually means either too much solvent was used, or the chosen solvent is too good at dissolving the compound even at low temperatures.[8]

  • Solution A (Minimize Solvent): During the initial dissolution, be patient and add the hot solvent portion-wise, ensuring you use only the absolute minimum required to dissolve the solid.

  • Solution B (Change Solvent System): Find a solvent in which your compound has high solubility when hot but very low solubility when cold. A co-solvent system (e.g., ethanol/water, dichloromethane/hexane) is often effective. Dissolve the compound in a "good" solvent (like ethanol) and then slowly add a "poor" solvent (like water) until the solution becomes cloudy. Heat to clarify and then cool slowly.[9]

  • Solution C (Recover from Mother Liquor): Concentrate the mother liquor (the filtrate) by rotary evaporation and attempt a second recrystallization on the recovered solid. This second crop will likely be less pure than the first.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. For 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, start with a 30:70 mixture of Ethyl Acetate (EtOAc) in Hexane. The ideal Rf value for the product should be between 0.25 and 0.35. Adjust polarity as needed.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column. Equilibrate the column by running 2-3 column volumes of the eluent through the silica.

  • Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of dichloromethane (DCM) or the eluent. In a separate flask, add ~1 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This prevents streaking.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the solvent system determined by TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Co-Solvent System
  • Solvent Selection: A good starting point is an Ethanol/Water system.

  • Dissolution: Place the crude solid (e.g., product from chromatography) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Induce Precipitation: While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of hot ethanol to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. Accessed January 16, 2026.
  • Guinchard, C., Baud, M., Panouse, J. J., & Porthault, M. Chromatographic Separation on Silica of Polar Aromatic Compounds.
  • BenchChem. A Researcher's Guide to the Analytical Characterization of 2-Substituted Pyrroles. Accessed January 16, 2026.
  • Kumar, V., & Singh, V. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry.
  • National Institutes of Health (NIH). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Accessed January 16, 2026.
  • ACS Publications.
  • ResearchGate. Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and.... Accessed January 16, 2026.
  • ResearchGate. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Accessed January 16, 2026.
  • Chem-Station Int. Ed. (2016). Clauson-Kaas Pyrrole Synthesis.
  • University of Rochester, Department of Chemistry.
  • National Institutes of Health (NIH). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. PMC.
  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds. Accessed January 16, 2026.
  • Waters Blog. (2025).
  • ResearchGate. (2025).
  • Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry.
  • ResearchGate.
  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
  • PubChemLite. 1-(2-methoxy-5-nitrophenyl)-1h-pyrrole-2,5-dione. Accessed January 16, 2026.
  • BenchChem. Application Notes and Protocols for the Analytical Purity Assessment of L-Pyroglutaminol.
  • Heterocyclic Compounds. (n.d.).
  • ResearchGate. (2023). 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine.
  • PubChem. 1-(2-Nitrophenyl)pyrrole. Accessed January 16, 2026.
  • Wikipedia. Pyrrole. Accessed January 16, 2026.
  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Slideshare. Chemistry of pyrrole.
  • RSC Publishing.
  • ResearchGate.
  • Study of Novel Pyrrole Deriv
  • National Institutes of Health (NIH). (2025).
  • ChemicalBook. 1-(2-METHOXY-5-NITROPHENYL)-1H-PYRROLE-2,5-DIONE | 17392-67-5.
  • National Institutes of Health (NIH). 1-(2-Methoxy-5-nitrophenyl)propan-1-one. PubChem.
  • The Royal Society of Chemistry.
  • ResearchGate. (2006). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds.
  • Chemdiv. Compound 1-(2-methoxyphenyl)-2-methyl-5-phenyl-1H-pyrrole.
  • BLDpharm. 383137-45-9|1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole.
  • MINE Chemical Mall. 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

Welcome to the technical support center for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific N-arylation. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format to support your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable, step-by-step protocols to resolve them.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is resulting in a very low yield of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, or it isn't proceeding at all. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the synthesis of N-arylpyrroles can often be attributed to several factors, including the choice of synthetic route, suboptimal reaction conditions, and the purity of the starting materials. The target molecule is typically synthesized via a condensation reaction, such as the Paal-Knorr or Clauson-Kaas synthesis, or through a metal-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination or Ullmann condensation.[1][2][3] Each method has its own set of potential pitfalls.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions for Condensation Reactions (Paal-Knorr/Clauson-Kaas):

    • Cause: Traditional Paal-Knorr and Clauson-Kaas syntheses can require harsh acidic conditions and high temperatures.[4][5] The electron-withdrawing nitro group on the aniline derivative can decrease its nucleophilicity, making the reaction sluggish under mild conditions.[2] Conversely, excessively strong acids or prolonged heating can lead to degradation of the starting materials or the pyrrole product.[6][7]

    • Solution:

      • Optimize Acidity: If using a Paal-Knorr approach with a 1,4-dicarbonyl compound, maintain a weakly acidic to neutral pH.[2] Acetic acid is a common choice that can accelerate the reaction without promoting significant side product formation.[6] For the Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran, various milder acid catalysts like scandium triflate or magnesium iodide can be effective.[8]

      • Temperature and Time: Gradually increase the reaction temperature and monitor progress using Thin Layer Chromatography (TLC). Microwave-assisted synthesis can often provide higher yields in significantly shorter reaction times.[9]

      • Catalyst Choice: For the Clauson-Kaas synthesis, a range of catalysts from Brønsted acids to metal catalysts have been reported to improve yields and reaction times.[1]

  • Catalyst Inactivity or Poor Ligand Choice in Cross-Coupling Reactions (Buchwald-Hartwig/Ullmann):

    • Cause: The success of Buchwald-Hartwig and Ullmann reactions is highly dependent on the catalyst system. For Buchwald-Hartwig, the palladium catalyst's activity is dictated by the choice of phosphine ligand.[10] For Ullmann couplings, the copper source and any associated ligands are critical.[11][12] Inactive or inappropriate catalyst systems will result in low conversion.

    • Solution:

      • Buchwald-Hartwig: For the N-arylation of pyrrole, specialized phosphine ligands are often necessary. Consider ligands like XPhos or SPhos, which are known to be effective for coupling with heteroaromatic amines. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality.

      • Ullmann Condensation: Use a fresh source of a copper(I) salt, such as CuI. The addition of a diamine ligand can significantly improve the reaction rate and yield.[3]

      • Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the catalyst, which can lead to deactivation.

  • Poor Quality of Starting Materials:

    • Cause: Impurities in the 2-methoxy-5-nitroaniline or the pyrrole source (or its precursor) can interfere with the reaction or lead to the formation of side products.

    • Solution:

      • Purify Starting Materials: Ensure the 2-methoxy-5-nitroaniline is pure. If necessary, recrystallize it.

      • Pyrrole Source: If using pyrrole directly, ensure it is freshly distilled. If using a precursor like 2,5-dimethoxytetrahydrofuran for a Clauson-Kaas synthesis, verify its purity.[13]

  • Steric Hindrance:

    • Cause: The methoxy group at the ortho position of the aniline can introduce some steric hindrance, potentially slowing down the reaction.

    • Solution: More forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary to overcome this steric barrier.

Issue 2: Formation of a Major, Unidentified Byproduct

Question: I'm observing a significant byproduct in my reaction mixture that is complicating purification. What could it be, and how can I minimize its formation?

Answer:

The formation of byproducts is a common issue, and their identity depends heavily on the chosen synthetic route.

Potential Byproducts & Minimization Strategies:

  • Furan Formation (in Paal-Knorr Synthesis):

    • Cause: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization and dehydration to form a furan derivative instead of reacting with the amine.[2][14]

    • Minimization:

      • Control pH: Maintain the reaction under neutral or weakly acidic conditions. The use of a buffer can be beneficial.[14]

      • Use an Excess of Amine: Increasing the concentration of 2-methoxy-5-nitroaniline can favor the desired bimolecular reaction pathway leading to the pyrrole.[6]

  • Homocoupling of the Aryl Halide (in Cross-Coupling Reactions):

    • Cause: In Buchwald-Hartwig or Ullmann reactions, the aryl halide can react with itself to form a biaryl byproduct. This is more common if the catalyst is not efficiently promoting the C-N bond formation.

    • Minimization:

      • Optimize Catalyst System: Screen different ligands (for Pd) or additives (for Cu) to find a system that favors the C-N coupling.

      • Control Stoichiometry: Using a slight excess of the pyrrole can help to outcompete the homocoupling pathway.

  • Polymerization/Tarry Material Formation:

    • Cause: Pyrroles can be sensitive to strong acids and high temperatures, leading to polymerization or the formation of dark, tarry materials that are difficult to purify.[7][15]

    • Minimization:

      • Milder Conditions: Use the mildest possible reaction conditions (lower temperature, weaker acid) that still allow the reaction to proceed at a reasonable rate.[15]

      • Shorter Reaction Times: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.

Issue 3: Difficulty in Product Purification

Question: My crude product is a dark, oily, or tarry material that is proving very difficult to purify by column chromatography. What are the best practices for purification?

Answer:

The purification of N-arylpyrroles can be challenging due to their potential for coloration and the presence of persistent impurities.

Purification Strategies:

  • Initial Work-up:

    • After the reaction is complete, perform a standard aqueous work-up. Quench the reaction carefully, and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine to remove inorganic salts and water-soluble impurities. Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.[6]

  • Column Chromatography:

    • Adsorbent: Silica gel is the most common stationary phase for the purification of pyrrole derivatives.

    • Eluent System: Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A gradient elution is often more effective than an isocratic one.

    • TLC Analysis: Before running a column, carefully determine the appropriate eluent system using TLC to ensure good separation between your product and any impurities.

  • Alternative Purification Methods:

    • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Distillation: If the product is a high-boiling liquid and thermally stable, distillation under reduced pressure (vacuum distillation) might be an option, although this is less common for this type of compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is generally preferred for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole?

A1: The choice of method depends on the availability of starting materials and the scale of the reaction.

  • The Clauson-Kaas synthesis is often a good choice as it uses commercially available 2,5-dimethoxytetrahydrofuran and the corresponding aniline.[1][8] It generally proceeds under milder conditions than the classical Paal-Knorr synthesis.

  • Buchwald-Hartwig amination is a powerful and versatile method, but it requires an aryl halide (e.g., 1-bromo-2-methoxy-5-nitrobenzene) and can be more expensive due to the cost of the palladium catalyst and specialized ligands.[3][10]

  • The Paal-Knorr synthesis is a classic method but can be limited by the availability of the required 1,4-dicarbonyl compound and the often harsh reaction conditions.[6][14][16]

Q2: How does the nitro group on the phenyl ring affect the reaction?

A2: The nitro group is a strong electron-withdrawing group and has several effects:

  • Decreased Nucleophilicity of the Amine: It reduces the electron density on the nitrogen atom of the 2-methoxy-5-nitroaniline, making it a weaker nucleophile.[17] This can slow down condensation reactions like the Paal-Knorr and Clauson-Kaas syntheses, potentially requiring more forcing conditions.[6]

  • Activation of the Aromatic Ring: In the context of nucleophilic aromatic substitution (a potential side reaction if using an aryl halide with a leaving group other than the intended one), the nitro group activates the ring towards nucleophilic attack.[18]

  • Influence on Catalyst Activity: In palladium-catalyzed reactions, the electronic nature of the substituents on the aryl halide can influence the rates of oxidative addition and reductive elimination.[19]

Q3: What are the best practices for monitoring the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • Spotting: Spot the starting materials (aniline derivative and pyrrole precursor/pyrrole) and the reaction mixture on a TLC plate.

  • Eluent: Use a solvent system that provides good separation between the starting materials and the expected product. A mixture of hexane and ethyl acetate is a good starting point.

  • Visualization: Visualize the spots under UV light. The product, being an aromatic compound, should be UV active. Staining with potassium permanganate or other suitable stains can also be used.

  • Interpretation: The reaction is complete when the limiting starting material spot has disappeared.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile solvents or reagents.

  • Nitro Compounds: Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation and skin contact.

  • Reagent Handling: Handle all chemicals according to their Safety Data Sheets (SDS).

Visualizing the Reaction and Troubleshooting

To aid in understanding the primary synthetic pathway and potential pitfalls, the following diagrams illustrate the Clauson-Kaas mechanism and a general troubleshooting workflow.

Clauson_Kaas_Mechanism cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Dehydration & Aromatization DMTHF 2,5-Dimethoxytetrahydrofuran Intermediate1 Dialdehyde Intermediate DMTHF->Intermediate1 Acid-catalyzed hydrolysis H2O H₂O / H⁺ Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 + Aniline Aniline 2-Methoxy-5-nitroaniline Aniline->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Condensation Product 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole Intermediate3->Product - 2 H₂O

Caption: Mechanism of the Clauson-Kaas Pyrrole Synthesis.[1]

Troubleshooting_Workflow start Low Yield or No Reaction check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_sm Check Purity of Starting Materials start->check_sm check_byproducts Analyze for Byproducts (TLC, NMR) start->check_byproducts optimize_temp Optimize Temperature/ Time (e.g., Microwave) check_conditions->optimize_temp Suboptimal? optimize_catalyst Screen Different Catalysts/ Ligands/Acids check_conditions->optimize_catalyst Suboptimal? purify_sm Purify/Recrystallize Starting Materials check_sm->purify_sm Impure? adjust_ph Adjust pH to be Weakly Acidic check_byproducts->adjust_ph Furan byproduct? excess_amine Use Excess Amine check_byproducts->excess_amine Furan byproduct? success Improved Yield optimize_temp->success optimize_catalyst->success purify_sm->success adjust_ph->success excess_amine->success

Caption: Troubleshooting workflow for low yield.

References

  • Kumar, V., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumar, V., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]

  • National Institutes of Health. (2020). A Walk through Recent Nitro Chemistry Advances. Available at: [Link]

  • Arkivoc. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Available at: [Link]

  • ACS Publications. (n.d.). Substitution of the Nitro Group with Grignard Reagents: Facile Arylation and Alkenylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

  • National Institutes of Health. (n.d.). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group. Available at: [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]

  • Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]

  • National Institutes of Health. (n.d.). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Available at: [Link]

  • ACS Publications. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Available at: [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available at: [Link]

  • ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Reddit. (2023). Troubleshooting Ullmann Coupling. Available at: [Link]

  • PubChemLite. (n.d.). 1-(2-methoxy-5-nitrophenyl)-1h-pyrrole-2,5-dione. Available at: [Link]

  • ResearchGate. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Available at: [Link]

  • ResearchGate. (2025). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Available at: [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Copper-catalyzed N-arylation of pyrroles: An overview. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Available at: [Link]

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Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

Welcome to the technical support center for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

I. Introduction: Synthetic Strategy and Common Hurdles

The target molecule, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, is typically synthesized via a carbon-nitrogen (C-N) cross-coupling reaction. The two most prevalent and effective methods for this transformation are the Buchwald-Hartwig Amination (palladium-catalyzed) and the Ullmann Condensation (copper-catalyzed).

The substrate, 2-halo-1-methoxy-4-nitrobenzene, presents specific challenges that must be addressed for a successful reaction:

  • Steric Hindrance: The ortho-methoxy group can sterically impede the approach of the pyrrole nucleophile and the catalyst, potentially slowing down the reaction rate.

  • Electronic Effects: The strong electron-withdrawing nitro group (-NO₂) activates the aryl halide towards nucleophilic attack but can also influence catalyst stability and reactivity.

  • Pyrrole's Ambident Nature: Pyrrole is a weak acid and can be deprotonated to form the pyrrolide anion, which is the active nucleophile. However, it is also sensitive to strongly basic or acidic conditions.

This guide will address these challenges in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Method Selection & Initial Setup

Q1: Which method, Buchwald-Hartwig or Ullmann, is generally preferred for synthesizing 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole?

A1: For this specific transformation, the Buchwald-Hartwig amination is often the preferred starting point . Modern palladium catalysis, particularly with the advent of specialized bulky phosphine ligands, offers several advantages[1]:

  • Milder Reaction Conditions: These reactions often proceed at lower temperatures (60-110 °C) compared to traditional Ullmann conditions, which can require temperatures upwards of 150-200 °C.

  • Higher Functional Group Tolerance: Palladium catalysts are generally more tolerant of various functional groups, which is crucial in complex molecule synthesis.

  • Broader Substrate Scope: The development of successive "generations" of ligands has made it possible to couple even challenging substrates, like those with steric hindrance, with high efficiency[1].

The Ullmann condensation remains a viable, and sometimes more cost-effective, alternative. Modern protocols using diamine ligands can significantly lower the required reaction temperatures and improve yields[2]. However, troubleshooting is often more straightforward with the well-defined catalytic systems of the Buchwald-Hartwig reaction.

Q2: I'm setting up a Buchwald-Hartwig reaction for the first time. What are the critical components I need to consider?

A2: A successful Buchwald-Hartwig reaction depends on the careful selection of four key components:

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are the most common. If using Pd(OAc)₂, the Pd(II) is reduced in situ to the active Pd(0) catalyst[3].

  • Ligand: This is arguably the most critical parameter. For a sterically hindered substrate like yours, a bulky, electron-rich phosphine ligand is essential.

  • Base: The base deprotonates the pyrrole to generate the active nucleophile and facilitates the catalytic cycle. Its strength and solubility are crucial.

  • Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the reaction temperature.

The interplay between these components is what determines the success of the reaction.

Part 2: Troubleshooting Guide - The Buchwald-Hartwig Amination

This section addresses specific problems you may encounter during the palladium-catalyzed synthesis.

Scenario 1: Low to No Conversion of Starting Material

Q: I've run my reaction overnight and TLC/LC-MS analysis shows mostly unreacted aryl halide and pyrrole. What went wrong?

A: This is a common issue that can usually be traced back to catalyst inactivation or suboptimal reaction parameters. Let's break down the potential causes and solutions.

Troubleshooting Workflow: Low Conversion

G Start Low/No Conversion Observed Q1 Is your catalyst system active? Start->Q1 Q2 Is the base appropriate? Q1->Q2 Yes Sol1 Root Cause: Inactive Catalyst - Check Pd source quality. - Use a more robust ligand. - Ensure anaerobic conditions. Q1->Sol1 No Q3 Are the reaction conditions (solvent, temp) optimal? Q2->Q3 Yes Sol2 Root Cause: Incorrect Base - Base is too weak (pKa). - Base has poor solubility. - Base is hindering catalyst. Q2->Sol2 No Sol3 Root Cause: Suboptimal Conditions - Solvent is not anhydrous. - Temperature is too low. - Poor reactant solubility. Q3->Sol3 No

Caption: Troubleshooting flowchart for low conversion issues.

1. The Catalyst System: Ligand Choice is Key

  • The Problem: The ortho-methoxy group on your aryl halide creates significant steric hindrance. First-generation ligands like P(o-tolyl)₃ or bidentate ligands like BINAP may be insufficient. These can lead to slow oxidative addition or prevent the bulky nucleophile from coordinating to the palladium center[1][3].

  • The Solution: Employ Bulky Dialkylbiaryl Phosphine Ligands. These are the "gold standard" for challenging couplings. Their bulkiness promotes the formation of a monoligated palladium species, which is highly reactive and accelerates both oxidative addition and reductive elimination[1].

    • Recommended Ligands:

      • XPhos: Excellent for sterically demanding couplings.

      • RuPhos: Often effective for N-arylation of heterocycles[3].

      • BrettPhos: Known for high reactivity and broad substrate scope, including primary amines and heterocycles[3].

2. The Base: Strength and Solubility Matter

  • The Problem: The base must be strong enough to deprotonate pyrrole (pKa ≈ 17.5 in DMSO) but not so harsh that it causes decomposition of the starting materials or product. Furthermore, the base's solubility and physical form can dramatically impact the reaction.

  • The Solution: Choose an appropriate inorganic base. Strong alkoxide bases are generally reliable.

    • Recommended Bases:

      • NaOt-Bu (Sodium tert-butoxide): A common and effective choice. It is a strong, non-nucleophilic base.

      • K₃PO₄ (Potassium Phosphate): A milder, but often very effective base, particularly when side reactions are a concern.

      • Cs₂CO₃ (Cesium Carbonate): Often used and can enhance reaction rates due to the solubility of its salts.

    • Insight: Studies have shown that in nonpolar solvents like toluene, an anionic base is required to effectively deprotonate the palladium-amine complex during the catalytic cycle[4][5][6]. Weak or neutral organic bases like DBU are generally ineffective[4][5][6].

3. Reaction Conditions: The Environment for Success

  • The Problem: Oxygen can irreversibly oxidize the Pd(0) catalyst, killing the reaction. Water can hydrolyze the phosphine ligands and interfere with the base. The wrong solvent can fail to dissolve the catalyst complex or reactants.

  • The Solution: Rigorous Control of the Reaction Environment.

    • Atmosphere: The reaction must be set up under an inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox.

    • Solvent: Use anhydrous, degassed solvents. Toluene, dioxane, and DMF are common choices. Toluene is often preferred for its non-polar nature which can facilitate the catalytic cycle[4][5].

    • Temperature: While modern catalysts work at lower temperatures, this specific substrate may require heating. Start at 80 °C and increase to 100-110 °C if the reaction is sluggish.

Scenario 2: Formation of Side Products

Q: My reaction works, but I'm getting a significant amount of a side product that I believe is a biaryl compound from homocoupling of my aryl halide. How can I suppress this?

A: Aryl homocoupling is a common side reaction. It occurs when two molecules of the aryl halide couple with each other. This is often competitive with the desired C-N coupling.

Catalytic Cycle of Buchwald-Hartwig Aminationdot

// Side Reaction Side_Reaction [label="Side Reaction:\nHomocoupling", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_complex -> Side_Reaction [label="-> Ar-Ar", style=dashed, color="#EA4335"];

{rank=same; Product; Pd0;} }

Sources

Troubleshooting

Technical Support Center: Stability of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole in Acidic Media

Welcome to the technical support guide for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This document is designed for researchers, chemists, and drug development professionals who may encounter stability challenges when using...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This document is designed for researchers, chemists, and drug development professionals who may encounter stability challenges when using this compound under acidic conditions. Our goal is to provide a deep understanding of the underlying chemical principles causing degradation and to offer practical, field-proven strategies for mitigation.

Section 1: Frequently Asked Questions (FAQs) & Core Mechanisms

This section addresses the fundamental stability issues of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. Understanding these core principles is the first step in effective troubleshooting.

Q1: Why does my solution of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole turn dark and form a precipitate upon adding acid?

A: This is a classic sign of acid-catalyzed polymerization of the pyrrole ring. Pyrrole and its derivatives are electron-rich aromatic compounds that are highly sensitive to acidic environments, particularly strong acids.[1][2]

  • The Mechanism: The process begins with the protonation of the pyrrole ring. Unlike many nitrogen heterocycles where protonation occurs on the nitrogen, the lone pair on the pyrrole nitrogen is integral to its aromaticity.[3][4] Therefore, protonation occurs on a carbon atom, typically the C2 or C5 position, which disrupts the aromatic sextet.[1][5][6] This newly formed protonated species is a reactive electrophile. It can then be attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that leads to the formation of insoluble, high-molecular-weight polymers, often referred to as "pyrrole red" or "pyrrole black".[2][7] This process is often rapid and visually dramatic.

Fig 1. Acid-catalyzed polymerization of the pyrrole ring.
Q2: Are there other, less obvious degradation pathways I should be concerned about?

A: Yes. Beyond polymerization, the 2-methoxy group on the phenyl ring presents a second point of vulnerability: acidic cleavage of the aryl ether bond. While ethers are generally stable, they can be cleaved under strong acidic conditions, especially in the presence of good nucleophiles.[8][9]

  • The Mechanism: The reaction is initiated by the protonation of the ether's oxygen atom, converting the methoxy group into a good leaving group (methanol).[10] A nucleophile, such as a halide ion (Br⁻ or I⁻ from HBr or HI), can then attack the methyl carbon via an Sₙ2 mechanism.[11] This results in the cleavage of the C-O bond, yielding a phenol derivative—in this case, 1-(2-hydroxy-5-nitrophenyl)-1H-pyrrole—and a methyl halide. Cleavage where the nucleophile attacks the aromatic carbon does not occur because sp² hybridized carbons are resistant to Sₙ2 reactions.[8][11]

G ArylEther 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole ProtonatedEther Protonated Ether Intermediate ArylEther->ProtonatedEther Protonation of Ether Oxygen HX H-X (e.g., HBr, HI) Phenol 1-(2-hydroxy-5-nitrophenyl)-1H-pyrrole ProtonatedEther->Phenol SN2 Attack by X⁻ on Methyl Group MeX CH₃-X ProtonatedEther->MeX Formation of Methyl Halide X_ion X⁻ (Nucleophile)

Fig 2. Acidic cleavage of the aryl methoxy ether linkage.
Q3: Which degradation pathway—polymerization or ether cleavage—is the more immediate concern?

A: In most experimental settings, pyrrole polymerization is the more immediate and common issue.

  • Reaction Conditions: Pyrrole polymerization can be initiated by a wide range of Brønsted and Lewis acids, even under relatively mild conditions.[7][12] In contrast, aryl ether cleavage typically requires more forcing conditions, such as high concentrations of strong, nucleophilic acids (HBr, HI) and often elevated temperatures.[8][11]

  • Practical Implications: If you are using acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) at or below room temperature, you are more likely to observe polymerization before significant ether cleavage occurs. However, if your protocol involves heating with hydrohalic acids, both degradation pathways must be considered.

Section 2: Troubleshooting Guide

This guide provides a problem-and-solution framework for common experimental observations.

Troubleshooting Workflow

G Start Acidic Reaction with 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole Observation Observe Outcome Start->Observation ColorChange Immediate Darkening / Precipitate? Observation->ColorChange Visual Analytical Check Analytical Data (LC-MS, NMR) Observation->Analytical Instrumental Polymerization Probable Cause: Pyrrole Polymerization ColorChange->Polymerization Yes ColorChange->Analytical No Solution_Poly Solution: 1. Lower Temp (-78°C) 2. Use Dilute Solutions 3. Add Acid Slowly 4. Use Milder/Non-Protic Acid Polymerization->Solution_Poly MassLoss Mass Loss of 14 Da (M-14 Peak)? Analytical->MassLoss EtherCleavage Probable Cause: Methoxy Group Cleavage MassLoss->EtherCleavage Yes Stable Reaction Stable Proceed as Planned MassLoss->Stable No Solution_Cleavage Solution: 1. Avoid HBr, HI 2. Use Non-Nucleophilic Acids (H₂SO₄) 3. Lower Temperature & Time EtherCleavage->Solution_Cleavage

Fig 3. Troubleshooting workflow for stability issues.

Section 3: Mitigation Strategies & Recommended Protocols

Proactive measures can significantly improve the stability and experimental success rate when working with 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Table 1: Recommended Conditions to Minimize Degradation
ParameterRecommended ConditionRationale & Key Considerations
pH Maintain pH > 4 where possible.The pyrrole ring's sensitivity to protonation is the primary driver of polymerization.[1][7]
Acid Type Use acids with non-nucleophilic conjugate bases (e.g., H₂SO₄, TsOH, TFA).This strategy specifically prevents the Sₙ2-mediated cleavage of the aryl ether bond.[8] Avoid HBr and HI unless ether cleavage is the desired outcome.
Temperature Maintain temperature below 0 °C; ideally at -78 °C during acid addition.Reaction kinetics for both polymerization and ether cleavage are significantly reduced at lower temperatures.[7]
Concentration Use dilute solutions (<0.1 M).Polymerization is a bimolecular process; lowering the concentration of the pyrrole derivative reduces the rate of chain propagation.
Addition Method Add acid slowly and dropwise to the reaction mixture with vigorous stirring.This prevents localized areas of high acid concentration, which can trigger rapid, uncontrolled polymerization.
Protocol: Time-Course Stability Study by HPLC

This protocol allows you to quantify the stability of your compound under specific acidic conditions.

Objective: To determine the rate of degradation of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole in a given acidic medium.

Materials:

  • 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

  • Acetonitrile (ACN) or other suitable organic solvent

  • Milli-Q Water

  • Acid of choice (e.g., TFA, HCl)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in ACN.

  • Prepare Acidic Medium: Prepare the aqueous acidic solution you wish to test (e.g., 0.1% TFA in water).

  • Initiate the Study (t=0):

    • In a clean vial, mix your stock solution and the acidic medium to achieve your final desired concentration (e.g., 50 µg/mL). Ensure the final solvent composition is compatible with your HPLC method (e.g., 50:50 ACN:Water with 0.1% TFA).

    • Immediately inject a sample onto the HPLC. This is your t=0 time point.

  • Time-Course Sampling:

    • Keep the vial at a constant, controlled temperature (e.g., 25 °C).

    • Inject samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Monitor for the appearance of new peaks, which correspond to degradation products.

    • Plot the peak area of the parent compound versus time to determine its stability profile under these conditions.

References

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Britt, P. F., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]

  • Filo. (2025, July 20). Sensitivity of Pyrrole to Acids. [Link]

  • Hartmann, H., & Schönewerk, J. (2023). On the Protonation and Deuteration of Pyrroles. ChemistrySelect. [Link]

  • ResearchGate. (n.d.). Mechanism of acidic solvolytic cleavage of aryl ether linkages. [Link]

  • Luo, H., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. [Link]

  • Butler, A. R., & Sanderson, A. P. (1972). Electrophilic substitution in pyrroles. Part 2. Reaction with diazonium ions in acid solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wang, H., et al. (2021). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Catalysis Science & Technology. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Hartmann, H., & Schönewerk, J. (2023). On the Protonation and Deuteration of Pyrroles. ResearchGate. [Link]

  • All In One Chemistry. (2018, August 6). 9 Electrophilic Substitution & Reduction of Pyrrole. [Link]

  • ESR - The Learning HUB. (2020, December 22). Pyrrole: Electrophilic Substitution Reactions Lecture 2. [Link]

  • Quora. (2018, April 24). Why is the reaction of pyrrole difficult with acid?[Link]

  • Alexander, R., et al. (1976). Electrophilic substitution in pyrroles. Part I. Reaction with 4-dimethylaminobenzaldehyde (Ehrlich's reagent) in acid solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • SlidePlayer. (n.d.). Pyrrole reaction. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the crystallization of 1-(2-methoxy-5-...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the crystallization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you overcome common challenges in obtaining high-quality crystalline material.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the crystallization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, providing step-by-step solutions and the rationale behind them.

Issue 1: My compound has "oiled out" and is not forming crystals. What is happening and how can I resolve this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1][2][3] This typically happens when the solution is supersaturated at a temperature above the melting point of the solute.[1] For a compound like 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, with its relatively complex structure, this can be a common issue, especially if the concentration of the solute is too high or if the cooling process is too rapid.

Step-by-Step Troubleshooting:

  • Re-dissolve the oil: Gently heat the solution to re-dissolve the oil completely.

  • Add more solvent: Once dissolved, add a small amount of additional hot solvent (typically 10-20% of the original volume) to reduce the saturation level.[1]

  • Slow Cooling: Allow the solution to cool much more slowly. An effective method is to place the flask in a Dewar containing warm water and allow it to cool to room temperature over several hours.[4] This gradual temperature change can favor crystal nucleation over liquid-liquid phase separation.

  • Lower the Crystallization Temperature: If slow cooling at room temperature is still resulting in oiling, try cooling the solution to a lower temperature (e.g., 4 °C or -20 °C) after it has slowly reached room temperature.

  • Solvent System Modification: If the issue persists, consider changing the solvent system. Oiling out can be more frequent in mixed solvent systems.[3] A single solvent system may be preferable. If a mixed solvent system is necessary, slowly adding the anti-solvent at a slightly lower temperature can sometimes prevent oiling.

Issue 2: No crystals are forming, even after the solution has cooled to room temperature. What steps can I take to induce crystallization?

Answer:

The failure of a compound to crystallize from a supersaturated solution is a common problem that can often be resolved by inducing nucleation.[5] Nucleation is the initial step in crystal formation, where a small number of molecules arrange themselves into a stable crystalline lattice.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[5][6] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a "seed crystal" of the pure compound into the solution.[5][6] This provides a template for further crystal growth. If you don't have a pure crystal, you can sometimes use a small amount of the crude starting material.

  • Concentration: It's possible that too much solvent was used, and the solution is not sufficiently supersaturated.[3] Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Then, allow it to cool again.

  • Lower Temperature: Cool the solution in an ice bath or a freezer to further decrease the solubility of your compound.[6]

  • Ultrasonication: In some cases, placing the flask in an ultrasonic bath for a short period can induce nucleation.

Issue 3: I'm getting very fine needles that are difficult to filter and dry. How can I grow larger crystals?

Answer:

The formation of very fine needles is often a result of rapid crystallization from a highly supersaturated solution.[7] To obtain larger, more manageable crystals, the rate of crystal growth needs to be slowed down.

Strategies for Growing Larger Crystals:

  • Slower Cooling: Rapid cooling leads to the formation of many small crystals.[8] To encourage the growth of larger crystals, slow down the cooling process. You can achieve this by insulating the flask or placing it in a warm water bath and allowing it to cool to room temperature gradually.

  • Reduce Supersaturation: A highly concentrated solution can lead to rapid precipitation. Try using slightly more solvent to dissolve your compound initially. This will result in a less supersaturated solution upon cooling, which favors the growth of fewer, larger crystals.[1]

  • Solvent Selection: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. Sometimes, a solvent that provides moderate solubility at elevated temperatures and low solubility at room temperature will yield better crystals.

  • Minimize Agitation: Avoid disturbing the solution as it cools. Agitation can promote the formation of many small crystals.

Frequently Asked Questions (FAQs)

What are the key factors to consider when selecting a solvent for the crystallization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole?

The ideal solvent for recrystallization should exhibit a steep solubility curve for the compound of interest; it should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, a moderately polar compound, solvents of intermediate polarity are a good starting point.

Key Solvent Selection Criteria:

  • Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]

  • Purity of the Final Product: The solvent should not dissolve impurities when cold, or it should dissolve them very well so they remain in the mother liquor after crystallization.

  • Inertness: The solvent must not react with the compound.[10][11]

  • Boiling Point: A solvent with a boiling point between 60-120 °C is often ideal. Very low boiling point solvents can be difficult to work with, while very high boiling point solvents can be difficult to remove from the final crystals.

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals after filtration.[10][11]

Recommended Solvent Screening Protocol:

  • Place a small amount of your compound (10-20 mg) in a test tube.

  • Add a few drops of the solvent to be tested at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent. Add more solvent dropwise until the compound dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath. Observe if crystals form.

A hypothetical solvent screening summary is presented in the table below:

SolventPolarityBoiling Point (°C)Predicted Solubility Behavior for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole
WaterHigh100Likely insoluble at all temperatures.
EthanolHigh78May be too soluble at room temperature.
AcetoneMedium-High56Potentially a good candidate, but its low boiling point might lead to rapid crystallization.
Ethyl AcetateMedium77A good starting point for screening.
DichloromethaneMedium-Low40Likely too volatile and may dissolve the compound too readily.
TolueneLow111May not be polar enough to dissolve the compound, even when hot.
HexaneVery Low69Insoluble. Could be used as an anti-solvent.

Based on the structure of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, ethyl acetate or a mixture of ethanol and water are likely to be good starting points for crystallization experiments.

How does the cooling rate affect the purity and size of the crystals?

The rate of cooling is a critical parameter in crystallization as it influences both the size and purity of the resulting crystals.

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals.[8] The slow process allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities more effectively. This generally leads to higher purity.

  • Rapid Cooling: Tends to produce a larger number of smaller crystals.[7][8] The rapid drop in temperature causes a sudden increase in supersaturation, leading to rapid nucleation and crystal growth. This can trap impurities within the crystal lattice, resulting in a less pure product.[1][7]

The relationship between cooling rate, crystal size, and purity is illustrated in the diagram below:

G cluster_0 Cooling Rate cluster_1 Outcome Slow Cooling Slow Cooling Larger Crystals Larger Crystals Slow Cooling->Larger Crystals Higher Purity Higher Purity Slow Cooling->Higher Purity Rapid Cooling Rapid Cooling Smaller Crystals Smaller Crystals Rapid Cooling->Smaller Crystals Lower Purity (Impurity Trapping) Lower Purity (Impurity Trapping) Rapid Cooling->Lower Purity (Impurity Trapping)

Cooling Rate Effects on Crystallization
Are there any specific stability concerns for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole during crystallization?

While 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is expected to be a relatively stable compound, there are a few potential considerations:

  • Thermal Stability: Prolonged heating at high temperatures, especially in the presence of acidic or basic impurities, could potentially lead to degradation. It is advisable to use the minimum amount of heat necessary to dissolve the compound.

  • Light Sensitivity: Many nitro-aromatic compounds exhibit some degree of light sensitivity. It is good practice to protect the solution from direct light during crystallization, especially if the process takes an extended period.

  • pH Sensitivity: The pyrrole ring can be sensitive to strong acids. While crystallization is typically carried out in neutral solvents, the presence of acidic impurities could potentially affect the stability of the compound.

For a related compound, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, crystallization was achieved by dissolving in acetic acid and leaving the solution at room temperature for two days.[12] This suggests that the N-phenylpyrrole moiety is stable to weak acids for at least that duration.

Experimental Workflow & Diagrams

Systematic Solvent Selection Workflow

The following diagram outlines a systematic approach to selecting a suitable solvent for the crystallization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

G start Start: Select a range of solvents (polar to non-polar) test_rt Test solubility in a small amount of solvent at room temperature start->test_rt dissolves_rt Dissolves at RT? test_rt->dissolves_rt reject_rt Reject: Too soluble dissolves_rt->reject_rt Yes heat_solvent Heat to boiling dissolves_rt->heat_solvent No dissolves_hot Dissolves when hot? heat_solvent->dissolves_hot reject_hot Reject: Insoluble dissolves_hot->reject_hot No cool_solution Cool to RT, then ice bath dissolves_hot->cool_solution Yes crystals_form Crystals form? cool_solution->crystals_form suitable Suitable Solvent Found crystals_form->suitable Yes no_crystals No crystals form crystals_form->no_crystals No try_mixed Consider mixed solvent system (anti-solvent addition) no_crystals->try_mixed

Workflow for Recrystallization Solvent Selection

References

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

Welcome to the technical support resource for the purification of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This guide is designed to provide expert insights and practical solutions to common challenges encountered during...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the isolation and purification of this N-substituted pyrrole derivative. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: What are the most probable impurities in my crude 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole sample?

A1: The impurity profile of your crude product is heavily dependent on the synthetic route employed. Assuming a standard Clauson-Kaas or Paal-Knorr synthesis, the most common impurities include:

  • Unreacted Starting Materials: The most likely culprits are unreacted 2-methoxy-5-nitroaniline and the 1,4-dicarbonyl precursor (e.g., 2,5-dimethoxytetrahydrofuran). The purity of your starting materials is crucial, as contaminants within them can carry through to the final product.[1]

  • Reaction Byproducts: Acid-catalyzed syntheses, like the Clauson-Kaas reaction, can sometimes lead to the formation of acid-sensitive byproducts, particularly if the starting amine is complex.[2] Additionally, highly conjugated side products can form, often contributing to a darker product color.[3]

  • Residual Catalysts and Solvents: Acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) used in the synthesis must be thoroughly removed during the work-up, as they can cause product degradation, especially on silica gel.[3] Residual high-boiling solvents like DMF or dioxane may also be present.

  • Polymerization Products: Pyrroles, especially when impure or exposed to acid, light, and air, have a tendency to oxidize and polymerize, forming dark, insoluble materials often referred to as "pyrrole black".[4]

Q2: My isolated product is a distinct yellow or brownish solid. Is this expected, and can it be decolorized?

A2: Yes, a yellow to brownish color is common for this compound. The color primarily arises from the nitroaromatic chromophore within the molecule's structure. However, a very dark brown or black color often indicates the presence of highly conjugated byproducts or polymeric impurities.[3]

Troubleshooting Steps for Decolorization:

  • Activated Charcoal Treatment: Before the final purification step (recrystallization is ideal for this), you can dissolve the crude product in a suitable hot solvent and add a small amount (1-2% by weight) of activated charcoal. The charcoal adsorbs many colored impurities.[3] Caution: Using too much charcoal can lead to significant loss of your desired product. After a brief heating period (5-10 minutes), the charcoal must be removed by hot filtration.

  • Recrystallization: A properly executed recrystallization is often the most effective method for removing colored impurities, which may remain in the mother liquor. See the detailed protocol below.

  • Minimize Exposure: During work-up and purification, minimize the product's exposure to strong light and air to prevent oxidative degradation.[3][4]

Q3: I'm attempting purification by column chromatography, but my compound is streaking badly on the TLC plate and the column. What's happening?

A3: Streaking is a common issue when purifying nitrogen-containing heterocyclic compounds like pyrroles on silica gel. The primary cause is the interaction between the slightly basic lone pair of electrons on the pyrrole nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction prevents clean elution and results in broad, tailing bands.

Solutions to Prevent Streaking:

  • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate). The most common choice is triethylamine (Et₃N) at a concentration of 0.1-1%.[3]

  • Use an Alternative Stationary Phase: If adding a modifier is ineffective or undesirable, consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be an excellent alternative for purifying basic compounds.[3]

    • Deactivated Silica Gel: You can prepare this by pre-treating the silica gel with a solution of triethylamine before packing the column.[3]

  • Check for Insolubility: Ensure your crude product is fully dissolved in a minimum amount of the eluent before loading it onto the column. Streaking can also occur if the compound is crashing out of solution at the top of the column.

Q4: How do I select the optimal solvent for recrystallizing my product?

A4: The selection of a recrystallization solvent is the most critical step for achieving high purity and good recovery. The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5]

A systematic screening process is the most effective approach.

Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude product into several small test tubes.

  • To each tube, add a different test solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature until about 0.5 mL has been added.

  • Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[5]

  • Gently heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound upon heating.

  • Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that produces a high yield of clean-looking crystals is your best candidate.

If no single solvent is ideal, a two-solvent system (using one "good" solvent and one "bad" solvent that are miscible) is the next best option.[3]

Purification Decision Workflow

The choice between column chromatography and recrystallization depends on the purity and physical state of your crude product. This workflow provides a general decision-making framework.

PurificationWorkflow start Crude Product 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is_oily Is the product an oil or solid? start->is_oily assess_purity Assess Crude Purity (TLC, 1H NMR) high_purity High Purity? (>90%, few spots on TLC) assess_purity->high_purity is_oily->assess_purity Solid chromatography Purify by Flash Column Chromatography is_oily->chromatography Oil low_purity Low Purity? (Multiple spots, complex NMR) high_purity->low_purity No recrystallize Purify by Recrystallization high_purity->recrystallize Yes low_purity->chromatography Yes chromatography->recrystallize Optional final polish final_product Pure Crystalline Product chromatography->final_product recrystallize->final_product

Caption: Purification decision workflow for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with significantly different polarities.

Materials:

  • Crude 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (Et₃N)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Mobile Phase Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of Hexane and Ethyl Acetate. The ideal system will give your product an Rf value of ~0.3. Test a system of 80:20 Hexane:EtOAc and adjust as needed. If streaking is observed, add 0.5% Et₃N to the mobile phase.[3]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the separation by TLC. More polar compounds will elute later than less polar ones.[6]

  • Fraction Analysis: Spot fractions onto a TLC plate and visualize under UV light (254 nm). Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This is the preferred method for purifying a crude product that is already substantially pure (>90%) and crystalline.

Materials:

  • Crude 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

  • Selected recrystallization solvent (e.g., 95% Ethanol, Isopropanol)

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more hot solvent in small portions only if needed to achieve full dissolution.[5]

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.[5]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Summary

The choice of recrystallization solvent is critical. The following table illustrates hypothetical results from a solvent screening process to guide your selection.

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterInsolubleInsolubleNoneUnsuitable
HexaneInsolubleSparingly SolublePoorUnsuitable
TolueneSparingly SolubleSolubleGoodGood Candidate
Ethyl AcetateSolubleVery SolublePoor RecoveryUnsuitable (Good for chromatography)
Ethanol Sparingly Soluble Very Soluble Excellent, high yield Excellent Choice
Isopropanol Sparingly Soluble Very Soluble Excellent, high yield Excellent Choice
References
  • BenchChem (2025). Comparative analysis of analytical methods for nitroaromatic compounds.
  • BenchChem (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • BenchChem (n.d.). Troubleshooting common issues in the purification of tetrasubstituted pyrroles.
  • Campbell, R. M., & Lee, M. L. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry - ACS Publications.
  • BenchChem (2025). Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
  • International Journal of Chemical and Physical Sciences (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography.
  • PubChemLite (2026). 1-(2-methoxy-5-nitrophenyl)-1h-pyrrole-2,5-dione.
  • NIH (n.d.). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. PMC.
  • CDN (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
  • Beilstein Journals (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
  • Chem-Station Int. Ed. (2016). Clauson-Kaas Pyrrole Synthesis.
  • ResearchGate (n.d.). The synthesized pyrrole derivatives. Download Table.
  • BenchChem (n.d.). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
  • Google Patents (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

Welcome to the technical support center for the synthesis of N-arylpyrroles, with a specific focus on the preparation of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-arylpyrroles, with a specific focus on the preparation of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial C-N bond formation, troubleshooting common experimental hurdles, and selecting the appropriate catalytic system.

The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole involves the coupling of pyrrole with an electron-deficient aryl halide, a transformation that is central to the synthesis of many pharmaceutical intermediates and functional materials. Success in this reaction hinges on the careful selection of a catalyst system and precise control of reaction parameters. This guide will explore the nuances of the two primary catalytic methods employed for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying chemical principles to empower your decision-making.

Low or No Product Yield

Question 1: My Ullmann coupling reaction with CuI is not working or giving very low yield. What are the primary factors to investigate?

Answer: Low yield in a copper-catalyzed N-arylation of pyrrole is a common issue that can typically be traced back to one of several key factors:

  • Catalyst Activity: The active species in Ullmann couplings is Cu(I). If your CuI source is old or has been exposed to air, it may have oxidized to less active Cu(II). Similarly, using copper powder or Cu(II) salts requires conditions that can generate Cu(I) in situ, which may not be efficient.

    • Solution: Always use a fresh, high-purity source of CuI. Consider adding a mild reducing agent or ensuring your reaction conditions favor the Cu(I) state.

  • Ligand Choice: While some Ullmann reactions can proceed without a ligand, especially with highly activated aryl halides, ligand addition is crucial for milder conditions and broader substrate scope. For the N-arylation of heterocycles, diamine ligands like N,N'-dimethylethylenediamine (DMEDA) or amino acids like L-proline are often essential to stabilize the copper catalyst and facilitate the reaction.[1]

    • Solution: If running the reaction ligand-free, introduce a suitable ligand. Screen a panel including DMEDA, 1,10-phenanthroline, and L-proline to identify the optimal choice for your specific system.

  • Base and Solvent: The base is critical for deprotonating the pyrrole, making it nucleophilic. The choice of base and solvent are interlinked. Strong bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The solvent must be high-boiling, polar, and aprotic (e.g., DMF, dioxane, or toluene) to facilitate the reaction, which often requires elevated temperatures.[2]

    • Solution: Ensure your base is strong enough and sufficiently soluble in the chosen solvent. Cs₂CO₃ is often a superior choice due to its higher solubility. Ensure your solvent is anhydrous, as water can interfere with the reaction.

Question 2: I am attempting a Buchwald-Hartwig amination, but I am only observing hydrodehalogenation of my aryl halide (replacement of the halide with hydrogen). What causes this and how can I prevent it?

Answer: Hydrodehalogenation is a significant side reaction in palladium-catalyzed couplings. It typically arises from the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the aryl halide faster than the desired C-N coupling.

  • Cause: Pd-H species can form from several sources, including the amine substrate, trace water, or the solvent. In the presence of a base, these sources can react with the palladium catalyst.

  • Prevention Strategies:

    • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or RuPhos) are designed to promote the reductive elimination step of the C-N bond formation, making it kinetically more favorable than the hydrodehalogenation pathway.[3] These ligands create a sterically hindered environment around the palladium center that disfavors the side reaction.

    • Base Choice: The choice of base can influence the formation of Pd-H. While strong bases like NaOtBu are effective, they can sometimes promote side reactions. Switching to a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial, although this may require higher temperatures.

    • Rigorous Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry to minimize a key source of protons.

Side Product Formation

Question 3: My reaction is forming the desired product, but I'm also seeing byproducts related to the nitro group on my aryl halide. Is the nitro group compatible with these coupling conditions?

Answer: This is an excellent and critical question. The nitro group is a strong electron-withdrawing group, which activates the aryl halide for nucleophilic attack, but it can also be susceptible to reduction under certain cross-coupling conditions.

  • In Ullmann Reactions: Traditional Ullmann conditions are generally compatible with nitro groups. The high temperatures and copper catalyst do not typically reduce the nitro functionality. However, if using activated copper prepared with zinc, residual reductant could be an issue.

  • In Buchwald-Hartwig Reactions: The palladium(0) catalyst and phosphine ligands can act as reducing agents, potentially converting the nitro group (Ar-NO₂) to a nitroso (Ar-NO), amino (Ar-NH₂), or even an azo (Ar-N=N-Ar) species. This is particularly problematic if the reaction is sluggish, requiring long reaction times or high temperatures.

    • Mitigation:

      • Use a highly active catalyst system (e.g., a modern generation biarylphosphine ligand) to keep reaction times short and temperatures as low as possible.[4]

      • Recent studies have explored using nitroarenes directly as coupling partners, where in situ reduction to an amine is part of the desired reaction pathway.[5][6][7] This highlights the delicate balance required. If reduction is a problem, ensure your conditions are not overly forcing.

Catalyst & Reagent Selection

Question 4: Should I choose a copper or palladium catalyst for my synthesis? What are the trade-offs?

Answer: Both copper and palladium systems can be effective for the N-arylation of pyrrole. The choice often depends on factors like cost, substrate scope, and desired reaction conditions.

  • Copper (Ullmann-type):

    • Pros: Significantly lower cost, less toxic, and often more robust for large-scale synthesis. The catalysts and ligands are generally less sensitive to air and moisture than some palladium systems.[8]

    • Cons: Traditionally requires higher reaction temperatures (>100 °C) and sometimes stoichiometric amounts of copper. Ligand screening is often necessary to achieve good yields.[9]

  • Palladium (Buchwald-Hartwig):

    • Pros: Generally operates under milder conditions, often with lower catalyst loadings. The high modularity of phosphine ligands allows for fine-tuning and high reactivity, even with challenging substrates like aryl chlorides.[3]

    • Cons: Palladium and its specialized ligands are significantly more expensive. The catalysts can be sensitive to air and require an inert atmosphere. As discussed, side reactions like hydrodehalogenation and nitro group reduction can be more prevalent.[5]

For the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, the electron-deficient nature of the aryl halide makes it a good candidate for either method. A modern, ligand-assisted Ullmann protocol is a cost-effective and scalable choice. A Buchwald-Hartwig approach may offer higher yields under milder conditions but requires more expensive reagents and careful control to avoid side reactions.

Alternative Catalyst Performance Comparison

The choice of ligand is paramount in both copper and palladium catalysis. The following tables provide a comparative overview of how different ligand classes can perform in N-arylation reactions of pyrroles with substituted aryl halides, based on representative data from the literature.

Table 1: Copper-Catalyzed Systems - N-Arylation of Pyrrole (Representative data based on conditions for similar substrates)

Catalyst System (CuI)LigandBaseSolventTemp (°C)Typical Yield RangeReference
System ALigand-FreeNaOHDMSO11040-75%[10]
System B1,10-PhenanthrolineK₃PO₄Toluene11070-90%[1]
System C (Recommended) N,N'-Dimethylethylenediamine (DMEDA) K₂CO₃ Dioxane 110 85-98% [1][2]
System DL-ProlineK₂CO₃DMSO9075-92%[11]

Table 2: Palladium-Catalyzed Systems - N-Arylation of Pyrrole (Representative data based on conditions for similar substrates)

Catalyst System (Pd Precursor)LigandBaseSolventTemp (°C)Typical Yield RangeReference
System E (Pd(OAc)₂)BINAPCs₂CO₃Toluene10060-85%[3]
System F (Pd₂(dba)₃) XPhos K₃PO₄ t-BuOH8090-99% [12][13]
System G (Pd(OAc)₂)keYPhosLiOtBun-Heptane50-7088-95%[13][14]
System H (Pd(OAc)₂)NHC (IPr)K₃PO₄Dioxane11070-90%[15]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole using robust, well-established catalytic systems.

Protocol 1: Copper-Diamine Catalyzed N-Arylation (Ullmann-type)

This protocol is adapted from the general procedures developed by Buchwald and coworkers for the N-arylation of heterocycles.[1][2] It is a cost-effective and reliable method.

Materials:

  • 1-Chloro-2-methoxy-5-nitrobenzene (or corresponding bromide/iodide)

  • Pyrrole

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous Dioxane

  • Standard glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI (5 mol%), finely ground K₂CO₃ (2.0 equivalents), and the aryl halide (1.0 equivalent).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous dioxane via syringe, followed by pyrrole (1.2 equivalents) and DMEDA (10 mol%).

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to afford the pure 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Protocol 2: Palladium-Biarylphosphine Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol utilizes a modern, highly active palladium catalyst system capable of operating under relatively mild conditions.[12]

Materials:

  • 1-Chloro-2-methoxy-5-nitrobenzene

  • Pyrrole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Phosphate (K₃PO₄), finely ground and dried

  • Anhydrous Toluene or tert-Butanol

  • Standard glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1-2 mol%), XPhos (2.5-5 mol%), and K₃PO₄ (1.5 equivalents) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and pyrrole (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene or tert-butanol via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction for consumption of the aryl halide by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizing the Science: Mechanisms and Workflows

Understanding the underlying mechanisms and having a logical workflow for troubleshooting are essential for consistent success.

Catalytic Cycles

The catalytic cycles for the Ullmann and Buchwald-Hartwig reactions illustrate the distinct pathways these catalysts take to forge the C-N bond.

G cluster_0 Ullmann-type Catalytic Cycle (Copper) cluster_1 Buchwald-Hartwig Catalytic Cycle (Palladium) CuI_L Cu(I)-Ligand Complex Pyrrolate Pyrrolate Anion Cu_Pyrrolate Cu(I)-Pyrrolate Complex Pyrrolate->Cu_Pyrrolate + CuI-L - KX ArylHalide Ar-X CuIII_Intermediate Cu(III) Intermediate (Ar-Cu-Pyrrolate) Cu_Pyrrolate->CuIII_Intermediate + Ar-X OxidativeAddition_Cu Oxidative Addition Product_Cu Product (Ar-Pyrrole) ReductiveElimination_Cu Reductive Elimination CuIII_Intermediate->CuI_L Reductive Elimination CuIII_Intermediate->Product_Cu Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-X(L)₂ Pd0->PdII_Complex + Ar-X ArylHalide_Pd Ar-X OxidativeAddition_Pd Oxidative Addition Amido_Complex Ar-Pd(II)-Pyrrolate(L)₂ PdII_Complex->Amido_Complex + Pyrrole, Base - HX AmineCoordination Pyrrole + Base Amido_Complex->Pd0 Reductive Elimination Product_Pd Product (Ar-Pyrrole) Amido_Complex->Product_Pd ReductiveElimination_Pd Reductive Elimination

Caption: Key mechanistic steps in copper- and palladium-catalyzed N-arylation.

Troubleshooting Workflow

When a reaction fails, a systematic approach is the most efficient way to identify and solve the problem.

G Start Reaction Failure: Low or No Conversion CheckReagents Verify Reagent Quality - Fresh Catalyst? - Anhydrous Solvent? - Dry Base? Start->CheckReagents ReagentsOK Reagents OK CheckReagents->ReagentsOK Pass ReagentsBad Re-run with Purified/New Reagents CheckReagents->ReagentsBad Fail OptimizeConditions Systematically Optimize Conditions ReagentsOK->OptimizeConditions ChangeLigand Screen Alternative Ligands (e.g., DMEDA -> L-Proline or XPhos -> RuPhos) OptimizeConditions->ChangeLigand ChangeBaseSolvent Screen Base/Solvent Combo (e.g., K₂CO₃ -> Cs₂CO₃) ChangeLigand->ChangeBaseSolvent AdjustTemp Adjust Temperature ChangeBaseSolvent->AdjustTemp SwitchSystem Consider Switching Catalyst System (e.g., Cu to Pd or vice-versa) AdjustTemp->SwitchSystem

Caption: A logical workflow for troubleshooting failed N-arylation reactions.

References

  • Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available at: [Link]

  • Nakao, Y., et al. (2017). The Buchwald–Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13419-13423. Available at: [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link]

  • Chen, W-Z., et al. (2023). Reductive Buchwald-Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Angewandte Chemie International Edition, 62(34), e202305941. Available at: [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Ghavale, Y. D., et al. (2012). Palladium-Catalyzed 2-Arylation of Pyrroles. The Journal of Organic Chemistry, 77(17), 7492-7501. Available at: [Link]

  • Török, B., et al. (2009). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 50(35), 4975-4977. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar. Available at: [Link]

  • Duan, W., et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hisana, K. N., Afsina, C. M. A., & Anilkumar, G. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(37), 17061-17076. Available at: [Link]

  • Liu, L., et al. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Journal of Chemical Research, 38(3), 180-182. Available at: [Link]

  • Hisana, K. N., Afsina, C. M. A., & Anilkumar, G. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(37), 17061-17076. Available at: [Link]

  • Wan, B., et al. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 15(5), 1726-1734. Available at: [Link]

  • Stuart, D. R., & Fagnou, K. (2010). Palladium-Catalyzed C−H Arylation of 2,5-Substituted Pyrroles. Organic Letters, 13(1), 28-31. Available at: [Link]

  • Duan, W., et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wu, Y., et al. (2021). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry, 19(7), 1555-1564. Available at: [Link]

  • Hisana, K. N., Afsina, C. M. A., & Anilkumar, G. (2021). Copper-catalyzed N-arylation of pyrroles: An overview. New Journal of Chemistry, 45(37), 17061-17076. Available at: [Link]

  • Yin, Y., et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chen, W-Z., et al. (2021). Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. Organic Chemistry Frontiers, 8(11), 2636-2642. Available at: [Link]

  • Leonardi, M., & Melchiorre, P. (2023). EDA mediated S–N bond coupling of nitroarenes and sodium sulfinate salts. Chemical Science, 14(3), 738-743. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Karpenko, D. C., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wu, Y., et al. (2021). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry, 19(7), 1555-1564. Available at: [Link]

Sources

Troubleshooting

managing exothermic reactions in 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole production

A Guide to Managing Exothermic Reactions for Researchers and Process Development Scientists Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of complex organic m...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers and Process Development Scientists

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of complex organic molecules like 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole presents unique challenges. This guide is designed to provide you with in-depth technical and safety information, focusing specifically on the critical management of exothermic events during the synthesis. The combination of a highly activated aromatic system and the formation of the pyrrole ring necessitates rigorous control to ensure safety, purity, and yield.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal hazards and control strategies for this synthesis.

Q1: What are the primary sources of exotherm in the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole?

A1: There are two main potential sources of significant heat generation:

  • Nitration Step (if applicable): If you are synthesizing the starting material, 2-methoxy-5-nitroaniline, from 2-methoxyaniline, the nitration step is highly exothermic. Aromatic nitrations using mixed acids (sulfuric and nitric acid) release a substantial amount of energy.[1][2] A failure to control this step can rapidly lead to a thermal runaway.[1][3]

  • Pyrrole Ring Formation: The condensation reaction between the amine (2-methoxy-5-nitroaniline) and a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran (in the Clauson-Kaas synthesis) or succinaldehyde, is also an exothermic process.[4][5] While typically less aggressive than nitration, the heat evolved is still significant and must be managed, especially at scale.

Q2: What is a "thermal runaway" and why is it a critical concern for this reaction?

A2: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable.[1][3] The reaction rate increases with temperature, which in turn releases heat more rapidly than the cooling system can remove it.[1] This creates a dangerous positive feedback loop, leading to a rapid spike in temperature and pressure that can cause reactor failure, fire, or explosion.[1] Reactions involving nitroaromatic compounds are particularly susceptible due to the high energy of the nitro group.[6][7]

Q3: What are the essential process parameters to monitor for preventing a thermal runaway?

A3: Continuous and vigilant monitoring is crucial. Key parameters include:

  • Internal Reaction Temperature: This is the most critical parameter. Use a calibrated probe placed directly in the reaction mixture. Any deviation from the expected profile is an early warning sign.[8][9]

  • Coolant Inlet/Outlet Temperature: Monitoring the temperature difference of your cooling fluid helps assess the heat removal rate. A sudden increase in this delta indicates a more vigorous exotherm.

  • Reagent Addition Rate: The rate at which you add the limiting reagent (e.g., the amine or the dicarbonyl) directly controls the rate of heat generation.[9] Slow, controlled addition is a primary safety measure.[2]

  • Agitation Speed: Efficient stirring is vital to prevent the formation of localized hot spots and ensure uniform heat distribution and transfer to the reactor walls.[2][8]

Q4: How does the choice of synthesis route (Paal-Knorr vs. Clauson-Kaas) impact thermal management?

A4: Both are viable routes, but the conditions can affect the thermal profile.

  • Paal-Knorr Synthesis: This involves reacting the amine with a 1,4-dicarbonyl compound. The reaction can be run under neutral or weakly acidic conditions, which can sometimes offer a milder thermal profile.[10][11][12] However, strongly acidic conditions (pH < 3) should be avoided as they can promote side reactions.[11]

  • Clauson-Kaas Synthesis: This route uses a furan derivative like 2,5-dimethoxytetrahydrofuran. It often requires acidic conditions (e.g., refluxing acetic acid) to proceed, which can contribute to the overall heat load and may require more robust cooling.[13][14][15] Modified, milder procedures at room temperature have been developed to mitigate risks associated with heating.[16]

Q5: Are there modern synthesis techniques that can improve the safety of this reaction?

A5: Absolutely. Continuous flow chemistry using microreactors is an inherently safer method for managing highly exothermic reactions like nitrations and other condensations.[6][17][18][19] The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat removal, preventing temperature spikes.[18][19] This technology minimizes the reaction volume at any given time, significantly reducing the potential hazard of a runaway.[18]

Troubleshooting Guide for Exothermic Events

This guide provides actionable solutions for specific issues you may encounter during the experiment.

Issue 1: The internal reaction temperature is rising rapidly and is not responding to the cooling system.

  • Question: My cooling is at maximum, but the temperature is still climbing past the set point. What should I do?

  • Answer: You may be approaching a thermal runaway. Take immediate action:

    • Stop All Reagent Addition: Immediately cease the feed of any reactants.[1] This is the most critical first step to stop generating more heat.

    • Maximize Cooling: Ensure the cooling system is fully operational. If you have a secondary or emergency cooling option (e.g., a dry-ice/acetone bath), prepare to use it.[9]

    • Prepare to Quench: If the temperature continues to rise uncontrollably, you must quench the reaction. The safest method is to add a large volume of a cold, inert solvent to dilute the reactants and absorb the heat. For the Paal-Knorr or Clauson-Kaas step, a cold solvent like toluene or ethyl acetate may be appropriate. Have this ready before you start the reaction.

Issue 2: A significant exotherm was observed upon adding the acid catalyst.

  • Question: I added my acetic acid catalyst for the Clauson-Kaas reaction, and the temperature spiked unexpectedly before I even started adding the main reactant. Why did this happen?

  • Answer: This indicates a significant heat of mixing or solvation. The dissolution of some acids or reagents in the reaction solvent can be highly exothermic. To prevent this:

    • Pre-cool the initial mixture: Before adding the catalyst, cool the solvent and initial substrate below your target reaction temperature.

    • Add the catalyst slowly: Add the catalyst portion-wise or dropwise, allowing the cooling system to manage the heat of mixing before proceeding.

    • Catalyst solution: Consider dissolving the catalyst in a small amount of the reaction solvent and adding this solution slowly.

Issue 3: The reaction is sluggish, and I'm tempted to increase the temperature significantly.

  • Question: My reaction is not proceeding at the recommended temperature. Is it safe to increase the heat to drive it to completion?

  • Answer: Exercise extreme caution. A sluggish reaction could be due to an accumulation of unreacted reagents.[1] A sudden increase in temperature could trigger a very rapid, delayed exotherm as the accumulated reagents begin to react simultaneously, overwhelming the cooling system.

    • Verify Reagent Quality: First, ensure your starting materials and catalysts are pure and active.[8]

    • Incremental Temperature Increase: If you must increase the temperature, do so in small, controlled increments (e.g., 2-3 °C at a time). Hold at each new temperature and monitor the reaction closely for any signs of an accelerating exotherm before increasing it further.

    • Consider Reaction Calorimetry: For process development, performing a preliminary analysis using a reaction calorimeter (RC1) is the best practice to understand the reaction's thermal profile and determine a safe operating window.[20]

Visualizing the Workflow and Safety Logic

A clear plan is essential for safety. The following diagrams illustrate the experimental workflow and a decision tree for troubleshooting thermal deviations.

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (Critical Control) cluster_completion Workup Phase A Charge Reactor with 2,5-Dimethoxytetrahydrofuran and Solvent (e.g., Acetic Acid) B Cool Reactor to Target Temperature (e.g., 10-15°C) A->B C Prepare Solution of 2-methoxy-5-nitroaniline D Start Slow, Controlled Addition of Aniline Solution E Continuously Monitor: - Internal Temperature (Tr) - Coolant ΔT - Agitation D->E F Maintain Tr within Safe Operating Window E->F G Verify Completion (TLC/LC-MS) F->G H Cool Reaction to RT G->H I Quench and Proceed to Extraction/Purification H->I

Caption: Recommended experimental workflow for the Clauson-Kaas synthesis.

Troubleshooting action action ok ok critical critical start Temperature Rising Unexpectedly? q1 Is Temperature > Set Point + 5°C? start->q1 a1 STOP ALL REAGENT ADDITION q1->a1 Yes ok_node Continue Monitoring q1->ok_node No q2 Is Addition Stopped & Cooling at Max? q3 Is Temperature Still Rising? q2->q3 Yes a2 Maximize Cooling Flow q2->a2 No a3 PREPARE TO QUENCH q3->a3 Yes q3->ok_node No a1->q2 a2->q3 a4 EXECUTE EMERGENCY QUENCH a3->a4

Caption: Decision tree for managing an unexpected temperature increase.

Recommended Experimental Protocol (Paal-Knorr Route)

This protocol is a representative example and must be adapted based on a thorough risk assessment for your specific laboratory scale and equipment.

Objective: To synthesize 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole with robust thermal control.

Reactants:

  • 2-methoxy-5-nitroaniline

  • 2,5-hexanedione (a 1,4-dicarbonyl)

  • p-Toluenesulfonic acid (PTSA) or Acetic Acid (catalyst)

  • Toluene (solvent)

Procedure:

  • Reactor Setup: In a reactor equipped with a mechanical stirrer, temperature probe, condenser, and a controlled addition funnel, charge 2,5-hexanedione (1.0 eq) and toluene (10 vol).

  • Initial Cooling: Begin stirring and cool the mixture to 10-15°C using an external cooling bath.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., PTSA, 0.05 eq). Monitor for any exotherm from dissolution. Ensure the temperature remains stable before proceeding.

  • Reactant Solution: In a separate vessel, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in a minimal amount of toluene.

  • Controlled Addition: Transfer the aniline solution to the addition funnel and add it dropwise to the cooled, stirred reactor contents over a period of 1-2 hours. Crucially, monitor the internal temperature and ensure it does not exceed 25°C during the addition. Adjust the addition rate as needed to maintain this temperature.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS. A mild exotherm may persist after addition; continue to monitor the temperature.

  • Workup: Once complete, cool the reaction mixture and quench by washing with a saturated sodium bicarbonate solution, followed by water and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Summary of Key Thermal Safety Parameters

ParameterImportanceRecommended Control StrategyConsequence of Deviation
Adiabatic Temperature Rise (ΔTad) A calculated value indicating the maximum possible temperature rise if all cooling is lost. A high ΔTad signifies a high-risk reaction.[1]Must be determined via reaction calorimetry before scale-up. The process should be designed so that ΔTad does not lead to temperatures exceeding the boiling point of the solvent or decomposition onset.High ΔTad can lead to a catastrophic runaway reaction from a minor cooling failure.
Reagent Addition Rate Directly controls the rate of heat generation (q_gen).Use a syringe pump or calibrated dropping funnel for slow, consistent addition. Link the addition rate to the internal temperature.Addition that is too fast will cause heat generation to exceed heat removal capacity (q_rem), leading to a temperature spike.
Agitation Speed Ensures homogenous temperature and concentration, maximizing heat transfer to the cooling jacket.Use an overhead stirrer appropriately sized for the vessel. Ensure a vortex is visible, but avoid splashing.Poor agitation leads to localized hot spots, which can initiate a runaway even if the bulk temperature appears normal.[2]
Cooling Capacity The ability of the system to remove heat (q_rem).Use a sufficiently large and powerful cooling bath/circulator. Ensure a high flow rate of coolant. Have a secondary cooling bath on standby for emergencies.Inadequate cooling capacity is a primary cause of runaway reactions. The system must be able to handle the maximum expected heat output.

By understanding the underlying chemical principles, diligently monitoring key parameters, and having a well-defined emergency plan, you can safely and successfully perform the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

References

  • Westerterp, K. R., & Molga, E. (2004). No More Runaways in Fine Chemical Reactors. Industrial & Engineering Chemistry Research, 43(15), 4585–4594. [Link]

  • Westerterp, K. R., & Molga, E. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review. Chemical Engineering Research and Design, 84(7), 525-534. [Link]

  • Xing, D., Lei, X., Fu, Y., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. [Link]

  • Kaur, N. (2018). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 14, 1596-1624. [Link]

  • Schmidt, J. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemical Engineering Transactions, 91. [Link]

  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Zeal. [Link]

  • Scribd. (n.d.). Safety and Runaway Prevention in Batch | PDF | Chemical Reactor. Scribd. [Link]

  • Peretto, I., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 13(4), 729-733. [Link]

  • Wang, T., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, T., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 21, 986-1021. [Link]

  • Scribd. (n.d.). Nitration Reactions in Pharma Intermediates | PDF | Ester | Chemical Reactions. Scribd. [Link]

  • IEEE Xplore. (2015). Identification and Estimation of temperature in Nitration process. IEEE Conference Publication. [Link]

  • Török, B., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2009(14), 181-190. [Link]

  • Kaur, N. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. [Link]

  • Gürsel, I. A., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 356-372. [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • ResearchGate. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Request PDF. [Link]

  • ResearchGate. (2009). The Clauson-Kaas pyrrole synthesis under microwave irradiation. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Das, B., & Saikia, R. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • American Chemical Society. (n.d.). Exothermic, Endothermic, & Chemical Change. Energy Foundations for High School Chemistry. [Link]

  • Clifton, J. (2024). Exothermic Reactions Explained. The Chemistry Blog. [Link]

Sources

Optimization

common pitfalls in the handling of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

Welcome to the technical support center for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common pitfalls encountered during the synthesis, purification, and handling of this compound.

Diagram: Synthesis Workflow

Synthesis_Workflow Figure 1. Paal-Knorr Synthesis Workflow reagents Starting Materials: - 2-methoxy-5-nitroaniline - 2,5-dimethoxytetrahydrofuran reaction Paal-Knorr Condensation (Acid Catalyst, Heat) reagents->reaction workup Reaction Quench & Crude Product Extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Pure 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole purification->product characterization Characterization: - NMR Spectroscopy - Mass Spectrometry - Melting Point product->characterization

Caption: Paal-Knorr Synthesis Workflow for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Synthesis

Q1: What is the recommended synthetic route for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole?

A1: The most reliable and commonly employed method is the Paal-Knorr synthesis. This reaction involves the condensation of 2-methoxy-5-nitroaniline with a succinaldehyde equivalent, such as 2,5-dimethoxytetrahydrofuran, in the presence of an acid catalyst.[1][2][3] This method is generally high-yielding and tolerates a wide range of functional groups.

Q2: My Paal-Knorr reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?

A2: Several factors can contribute to a slow or incomplete reaction:

  • Insufficiently Acidic Conditions: The Paal-Knorr reaction requires an acid catalyst to facilitate the in-situ formation of succinaldehyde from 2,5-dimethoxytetrahydrofuran and to protonate the carbonyl intermediates.[4][5] If the reaction is slow, consider adding a catalytic amount of a stronger acid, such as p-toluenesulfonic acid, or using glacial acetic acid as the solvent.[2]

  • Low Reaction Temperature: Adequate heating is necessary to drive the condensation and subsequent dehydration steps.[3] Ensure the reaction mixture is maintained at the appropriate reflux temperature for the chosen solvent.

  • Reduced Nucleophilicity of the Amine: The presence of a strong electron-withdrawing nitro group on the aniline ring decreases the nucleophilicity of the amino group, which can slow down the initial attack on the dicarbonyl intermediate.[6] Patience is key; allow for a longer reaction time and monitor progress by Thin Layer Chromatography (TLC).

Q3: I am observing a significant amount of a furan byproduct in my reaction mixture. How can I avoid this?

A3: Furan formation is a common side reaction in Paal-Knorr syntheses, especially under strongly acidic conditions.[6] The 1,4-dicarbonyl intermediate can undergo acid-catalyzed cyclization and dehydration to form a furan instead of reacting with the amine. To minimize this:

  • Control Acidity: Avoid using strong mineral acids in high concentrations. A weak acid like acetic acid is often sufficient.[4]

  • Reaction Conditions: Running the reaction under neutral or weakly acidic conditions will favor the pyrrole formation.[6]

Q4: Are there any stability concerns with the starting material, 2-methoxy-5-nitroaniline, under the reaction conditions?

A4: While generally stable, anilines can be susceptible to oxidation, especially at elevated temperatures in the presence of certain catalysts.[7] The strongly acidic conditions of the Paal-Knorr reaction can also lead to the protonation of the amino group, which deactivates the ring towards electrophilic substitution but is a necessary step in the desired reaction.[8] It is crucial to use purified starting materials and an inert atmosphere if oxidation is a concern.

Purification

Q5: What is the best method to purify the crude 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole?

A5: A two-step purification process is generally recommended:

  • Column Chromatography: This is effective for removing unreacted starting materials and polar byproducts. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be adjusted based on TLC analysis.

  • Recrystallization: Following column chromatography, recrystallization can be used to obtain a highly pure, crystalline product.[9][10][11] Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.

Q6: I'm having difficulty with the column chromatography. The compound is streaking on the column.

A6: Streaking on a silica gel column can be due to several factors:

  • Compound Polarity: The nitro group and the pyrrole ring make the compound relatively polar. This can lead to strong interactions with the silica gel. To mitigate this, you can try a less polar solvent system or add a small amount of a more polar solvent like methanol to your eluent.

  • Sample Overloading: Ensure you are not loading too much crude material onto the column.

  • Incomplete Dissolution: Make sure your crude product is fully dissolved in a minimum amount of the eluent before loading it onto the column.

Q7: How can I effectively visualize the product on a TLC plate?

A7: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole should be visible under UV light (254 nm) due to the aromatic rings. Staining with potassium permanganate can also be an effective visualization method.

Handling and Storage

Q8: What are the recommended storage conditions for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole?

A8: As with many nitroaromatic compounds, it is best to store the product in a cool, dry, and dark place.[12][13][14][15] Exposure to light and heat should be minimized to prevent potential degradation over time. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term storage.

Q9: Are there any specific safety precautions I should take when handling this compound?

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8]

  • Avoid inhalation of dust or vapors.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

This protocol is a generalized procedure based on established Paal-Knorr methodologies.[2][3][17]

Materials:

  • 2-methoxy-5-nitroaniline

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-5-nitroaniline (1.0 eq.) in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization

Expected Spectroscopic Data:

The following table provides predicted and literature-based spectroscopic data for characterization.

Technique Expected Observations
¹H NMR Aromatic protons on the phenyl and pyrrole rings will appear in the downfield region (typically δ 6.0-8.5 ppm). The methoxy group will present as a singlet around δ 3.8-4.0 ppm. The chemical shifts will be influenced by the electron-withdrawing nitro group.[18][19][20][21][22]
¹³C NMR Aromatic carbons will appear in the range of δ 110-160 ppm. The methoxy carbon will be observed around δ 55-60 ppm.[18][19][20]
Mass Spec. The molecular ion peak (M+) corresponding to the molecular weight of the compound should be observed.
Melting Point A sharp melting point should be obtained for the pure, crystalline product.

Diagram: Interpreting ¹H NMR Chemical Shifts

NMR_Shifts Figure 2. General ¹H NMR Chemical Shift Regions cluster_0 Downfield (Deshielded) cluster_1 Upfield (Shielded) A Aromatic-H (Pyrrole & Phenyl) δ 6.0 - 8.5 B Methoxy-H (-OCH3) δ 3.8 - 4.0 C Aliphatic-H (Impurities) δ 0.5 - 2.5 D TMS (Reference) δ 0.0

Caption: General ¹H NMR chemical shift regions for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

References

  • Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2009(14), 2245-2248.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Substituted Pyrroles using 2,5-Dimethoxytetrahydrofuran.
  • BenchChem. (2025). Application Notes and Protocols: 2,5-Dimethoxytetrahydrofuran as a Versatile Building Block for Heterocyclic Compounds.
  • BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
  • National Center for Biotechnology Information. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. PubChem.
  • BenchChem. (2025). Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles.
  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023).
  • CUNY. (n.d.).
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Chemistry LibreTexts. (2023).
  • ChemTalk. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • University of Calgary. (n.d.). Signal Areas.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • BenchChem. (2025). managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Methyl-5-nitroaniline.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • CICECO. (n.d.).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2025).
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (2019).
  • Royal Society of Chemistry. (n.d.). A comparative study of the structure, energetic performance and stability of nitro-NNO-azoxy substituted explosives.
  • ResearchGate. (n.d.).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole and its Isomeric Analogs

Introduction The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery.[1] Within this class, N-aryl pyrroles, particularly those substituted with nitro groups, are of significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5]

This guide provides an in-depth comparison of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole against other nitrophenyl pyrrole isomers. We will dissect how the strategic placement of the methoxy and nitro substituents on the phenyl ring profoundly influences the molecule's physicochemical properties, stereoelectronic profile, and, consequently, its potential as a lead compound in drug development. This analysis is grounded in experimental data and established chemical principles, offering researchers a comprehensive understanding of the structure-activity relationships (SAR) within this important class of compounds.

The Paal-Knorr Synthesis: The Primary Route to N-Aryl Pyrroles

The most reliable and widely used method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione) with a primary amine, in this case, a substituted nitroaniline.[8][9] The reaction is typically catalyzed by a weak acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[6]

The choice of this method is deliberate; its robustness, generally good yields, and tolerance for a variety of functional groups on the aniline starting material make it an ideal choice for creating a library of analogs for comparative studies.[10][11]

Paal_Knorr_Mechanism cluster_process Reaction Pathway cluster_product Product diketone 1,4-Dicarbonyl attack Nucleophilic Attack (Amine on Carbonyl) diketone->attack amine Primary Amine (e.g., Nitroaniline) amine->attack hemiaminal Hemiaminal Intermediate attack->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization intermediate 2,5-Dihydroxy -tetrahydropyrrole cyclization->intermediate dehydration Dehydration (-2 H₂O) intermediate->dehydration pyrrole N-Substituted Pyrrole dehydration->pyrrole

Caption: The Paal-Knorr synthesis mechanism for N-substituted pyrroles.

Comparative Physicochemical and Spectroscopic Properties

The identity and position of substituents on the phenyl ring dramatically alter a molecule's properties. Here, we compare 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole with its parent isomers lacking the methoxy group.

Property1-(2-methoxy-5-nitrophenyl)-1H-pyrrole1-(2-nitrophenyl)-1H-pyrrole1-(4-nitrophenyl)-1H-pyrrole
Molecular Formula C₁₁H₁₀N₂O₃C₁₀H₈N₂O₂C₁₀H₈N₂O₂
Molecular Weight 218.21 g/mol 188.18 g/mol [12]188.18 g/mol
Appearance Yellow SolidLight Brown SolidYellow Solid
Predicted XLogP3 2.42.1[12]2.1
¹H NMR (Pyrrole H-2,5) ~7.0-7.2 ppm (approx.)~7.0-7.1 ppm~7.1-7.2 ppm
¹H NMR (Pyrrole H-3,4) ~6.4-6.5 ppm (approx.)~6.4 ppm~6.5 ppm
IR (NO₂ stretch) ~1520, 1340 cm⁻¹~1525, 1350 cm⁻¹~1515, 1345 cm⁻¹

Note: Spectroscopic data are approximate and can vary based on solvent and instrumentation. Data for the target compound is inferred from related structures, while data for analogs is based on typical values for such compounds.[13]

Structure-Activity Relationship (SAR) Analysis

The true distinction between these molecules lies in their stereoelectronic profiles, which dictate their biological interactions.

Electronic Effects

The nitro group (—NO₂) is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects. The methoxy group (—OCH₃) is an electron-donating group (EDG) through resonance and weakly withdrawing through induction. Their interplay is key.

  • 1-(4-nitrophenyl)-1H-pyrrole (Para): The —NO₂ group strongly deactivates the entire phenyl ring and, by extension, pulls electron density from the pyrrole nitrogen. This can influence the pyrrole ring's reactivity and its ability to act as a hydrogen bond donor.

  • 1-(2-nitrophenyl)-1H-pyrrole (Ortho): The proximity of the —NO₂ group to the pyrrole ring introduces significant electronic withdrawal and steric hindrance. This forces the phenyl and pyrrole rings out of planarity, disrupting π-system conjugation between the rings.

  • 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole (Target Compound): This molecule presents the most complex electronic environment. The —OCH₃ group donates electron density into the phenyl ring, partially counteracting the withdrawing effect of the para-positioned —NO₂ group. However, the ortho-position of the methoxy group introduces a profound steric effect.

Steric Effects and Molecular Conformation

The ortho-methoxy group in our target compound forces the phenyl ring to adopt a twisted conformation relative to the pyrrole ring. This non-planar arrangement is critical. While reduced conjugation might decrease certain types of reactivity, it also creates a unique three-dimensional shape. This specific conformation can be crucial for fitting into the active site of a protein or enzyme, potentially leading to higher binding affinity and selectivity compared to its flatter, non-ortho-substituted counterparts.

Electronic_Effects cluster_ortho 1-(2-nitrophenyl)-1H-pyrrole cluster_para 1-(4-nitrophenyl)-1H-pyrrole cluster_target 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole ortho ortho para para label_ortho Steric Clash forces non-planar conformation. Strong inductive pull. target target label_para Maximal resonance withdrawal. Molecule is more planar. label_target Steric clash from -OCH₃. -OCH₃ donates electrons, -NO₂ withdraws electrons.

Caption: Comparison of steric and electronic effects in nitrophenyl pyrroles.

Biological Activity Context

Nitrophenyl-containing compounds are known to exhibit a range of biological activities. The nitro group itself can be bioreduced in hypoxic environments (common in tumors and certain bacteria) to form reactive species, a mechanism exploited in some drugs.[14] Pyrrolnitrin, a natural antifungal agent, features a dichlorinated nitrophenyl-pyrrole core, highlighting the potential of this scaffold.[15]

While specific comparative data for these exact analogs is sparse, we can infer potential from related structures:

  • Antibacterial/Antifungal: Many simple nitropyrroles have been studied for their antibacterial activity.[4] The altered electronics and shape of the 2-methoxy-5-nitro derivative could modulate its spectrum of activity or improve its selectivity against microbial targets over host cells.

  • Anticancer: The unique conformation of the target compound could allow it to target specific protein-protein interactions or enzyme active sites implicated in cancer pathways, a strategy that often relies on rigid, well-defined three-dimensional structures.

  • Enzyme Inhibition: Pyrrole-based molecules have been developed as inhibitors for various enzymes, such as protein kinases.[16] The specific substitution pattern on the phenyl ring is critical for achieving potency and selectivity.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided.

Protocol 1: Synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole via Paal-Knorr Condensation

This protocol is a self-validating system. Successful synthesis is confirmed by characterization (Protocol 2), which validates the starting materials and reaction conditions.

Rationale: Acetic acid is used as a weakly acidic catalyst to facilitate the condensation while minimizing side reactions like furan formation, which can occur under strongly acidic conditions.[8] Toluene is the solvent, and a Dean-Stark trap is used to azeotropically remove the water generated during the reaction, driving the equilibrium towards product formation.

Materials:

  • 2-Methoxy-5-nitroaniline (1.0 eq)

  • 2,5-Hexanedione (1.1 eq)

  • Glacial Acetic Acid (catalytic amount, ~5 mol%)

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 2-methoxy-5-nitroaniline (1.0 eq), toluene (approx. 0.2 M concentration), 2,5-hexanedione (1.1 eq), and glacial acetic acid (0.05 eq).

  • Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until TLC analysis indicates the consumption of the starting aniline.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Spectroscopic Characterization Workflow

Rationale: A combination of spectroscopic techniques is required for unambiguous structure elucidation. NMR provides information on the carbon-hydrogen framework, IR identifies key functional groups, and Mass Spectrometry confirms the molecular weight.

Workflow start Purified Product (from Protocol 1) nmr ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) start->nmr ir FTIR Spectroscopy (KBr pellet or ATR) start->ir ms Mass Spectrometry (e.g., ESI-MS) start->ms analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis

Sources

Comparative

Foundational Strategy: Method Selection for a Nitroaromatic Pyrrole Derivative

An In-Depth Technical Guide to the Validation of Analytical Methods for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole This guide provides a comprehensive framework for the validation of analytical methods for the quantification...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

This guide provides a comprehensive framework for the validation of analytical methods for the quantification and purity assessment of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. As a crucial intermediate or potential active pharmaceutical ingredient (API), ensuring the reliability and accuracy of its analytical data is paramount for regulatory compliance and product quality. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on Validation of Analytical Procedures.[1][2][3]

The molecular structure of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole—featuring a pyrrole ring, a substituted nitroaromatic group, and chromophores—dictates the most suitable analytical techniques. The primary candidates for quantitative analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): This is the preeminent technique for pharmaceutical analysis due to its versatility, high resolution, and suitability for non-volatile and thermally labile compounds. Coupled with a UV detector, it offers the sensitivity and specificity required for both assay and impurity profiling. A reversed-phase (RP-HPLC) method is the logical starting point, given the compound's moderate polarity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While offering excellent specificity and sensitivity, GC-MS requires the analyte to be volatile and thermally stable.[4][5] The suitability for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole would need to be experimentally confirmed, as high temperatures in the injection port could potentially lead to degradation.

  • UV-Vis Spectrophotometry: This method is simple and cost-effective for quantifying the pure substance by leveraging the UV absorbance of the nitroaromatic and pyrrole moieties.[6][7] However, its significant drawback is a lack of specificity; it cannot distinguish the parent compound from impurities or degradation products that have similar chromophores.[8]

Comparison of Primary Analytical Techniques

Technique Principle Strengths Limitations Primary Application
RP-HPLC-UV Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, high sensitivity, applicable to a wide range of compounds, ideal for stability-indicating assays.More complex instrumentation, higher cost per sample than UV-Vis.Assay, impurity determination, stability studies.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Excellent specificity from mass fragmentation patterns, high sensitivity.[5][9]Requires analyte to be volatile and thermally stable; potential for on-column degradation.Identification and quantification of volatile impurities or the main compound if stable.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte in a solution.[6]Simple, rapid, low cost, good for high-concentration assays of pure substances.Low specificity, susceptible to interference from excipients and degradants.Non-specific assay of the pure bulk drug.

Based on this comparison, a stability-indicating RP-HPLC-UV method is the most robust and versatile choice for the comprehensive analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. The remainder of this guide will focus on the validation of such a method.

The Validation Workflow: A Systematic Approach

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[10] The process follows a logical sequence, ensuring that each performance characteristic is systematically evaluated.

G Figure 1: Overall Analytical Method Validation Workflow A Method Development & Optimization B Specificity & Forced Degradation A->B Establish Stability-Indicating Capability C Linearity & Range B->C Define Concentration Limits D Accuracy (Recovery) C->D Confirm Trueness E Precision (Repeatability & Intermediate) C->E Confirm Reliability H Validated Method for Routine Use D->H F LOD & LOQ E->F Determine Sensitivity Limits G Robustness E->G Assess Method Resilience F->H G->H

Caption: Figure 1: Overall Analytical Method Validation Workflow.

Core Validation Parameter: Specificity and Forced Degradation

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11] For a stability-indicating method, this is most rigorously demonstrated through forced degradation studies.[12][13]

Rationale for Forced Degradation: Forced degradation studies intentionally stress the drug substance under various conditions to produce likely degradation products.[14][15] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%. This ensures that the analytical method can separate the resulting degradants from the intact parent peak, proving its stability-indicating nature.[16]

G Figure 2: Forced Degradation Study Workflow cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze via HPLC-PDA A->Analysis B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->Analysis C Oxidation (e.g., 3% H₂O₂, RT) C->Analysis D Thermal (e.g., 80°C, Dry Heat) D->Analysis E Photolytic (ICH Q1B Light Conditions) E->Analysis Analyte 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole (Drug Substance) Analyte->A Analyte->B Analyte->C Analyte->D Analyte->E Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation Result Stability-Indicating Method Confirmed Evaluation->Result Resolution > 2 Peak Purity > 990

Caption: Figure 2: Forced Degradation Study Workflow.

Experimental Protocol: Forced Degradation
  • Preparation: Prepare stock solutions of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1M HCl and heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix the stock solution with 0.1M NaOH and keep at room temperature or heat gently. Withdraw samples, neutralize with 0.1M HCl, and dilute.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Monitor the reaction and quench if necessary (e.g., by dilution).

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Dissolve and analyze.

  • Photolytic Degradation: Expose the drug substance solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method using a Photodiode Array (PDA) detector.

  • Acceptance Criteria:

    • The method must demonstrate resolution (Rs) > 2 between the parent peak and the closest eluting degradation product.

    • The peak purity index for the parent peak in the presence of its degradants must pass the software's threshold (e.g., > 990), confirming no co-elution.

Quantitative Validation Parameters: The Data-Driven Proof

The following parameters provide quantitative evidence of the method's performance. The results should be presented clearly for straightforward assessment.

Linearity, Range, Accuracy, and Precision

These parameters are intrinsically linked and are often evaluated together.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.[17]

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Experimental Protocol: Linearity, Accuracy, and Precision
  • Linearity: Prepare a series of at least five standard solutions of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole spanning 50% to 150% of the expected working concentration. Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of the pure drug substance into a placebo matrix. Analyze these samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the repeatability study with a different analyst on a different day using a different HPLC system if available.

Summary of Acceptance Criteria and Hypothetical Data

Parameter Acceptance Criterion (ICH Q2(R1)) Hypothetical Result Status
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9995Pass
Range 80% - 120% of test concentrationEstablishedPass
Accuracy Mean Recovery: 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.85%Pass
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.10%Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol: LOD & LOQ
  • Method 1 (Based on Standard Deviation of the Response and the Slope):

    • Calculate the slope (S) from the linearity curve.

    • Determine the standard deviation (σ) of the response, typically from the y-intercepts of multiple regression lines or the standard deviation of blank injections.

    • Calculate as: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S) .[17]

  • Method 2 (Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[17]

  • Confirmation: Prepare standards at the calculated LOQ concentration and inject multiple times (n=6) to confirm that precision (RSD) and accuracy criteria are met at this level (typically RSD ≤ 10%).

Summary of Acceptance Criteria and Hypothetical Data

Parameter Acceptance Criterion Hypothetical Result Status
LOD S/N Ratio ≈ 3:10.05 µg/mLPass
LOQ S/N Ratio ≈ 10:1; Precision (RSD) ≤ 10% at this concentration.0.15 µg/mL (RSD = 5.8%)Pass
Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness
  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary each parameter slightly (e.g., mobile phase organic content ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).

  • Analyze a system suitability standard under each modified condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within their pre-defined acceptance limits for all variations.

Conclusion and Recommendation

This guide outlines a scientifically rigorous and compliant approach to the validation of an analytical method for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. A stability-indicating RP-HPLC-UV method is demonstrated to be the most suitable choice, offering the necessary specificity, accuracy, and precision for reliable quality control in a regulated environment. The successful execution of the described validation protocols, with all results meeting the stringent acceptance criteria derived from ICH guidelines, provides documented evidence that the method is fit for its intended purpose.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Application of Difference Spectroscopy to the Determination of Some Pharmaceutically Important Nitro Compounds. PubMed. [Link]

  • 1-(2-Nitrophenyl)pyrrole | C10H8N2O2 | CID 520611. PubChem. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced Degradation Studies. Coriolis Pharma. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

  • ANALYTICAL METHOD VALIDATION IN PHARMA. Pharma Pathway. [Link]

  • Separation of Pyrrolidine, 1-(2-ethoxy-5-methyl-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • a brief review on: method validation. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • UV-vis absorption spectra of the reduction of various nitro compounds. ResearchGate. [Link]

  • Nitrophenyl derivatives of pyrrole 2,5-diamides: structural behaviour, anion binding and colour change signalled deprotonation. Organic & Biomolecular Chemistry. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • Aromatic Nitration. I. The Ultraviolet Spectra of Aromatic Nitro Compounds in Sulfuric Acid. Journal of the American Chemical Society. [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. [Link]

  • Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives. The Royal Society of Chemistry. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole Isomers

For researchers in medicinal chemistry and materials science, the precise structural elucidation of synthetic intermediates is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly d...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the precise structural elucidation of synthetic intermediates is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, biological, and physical properties. This guide provides an in-depth spectroscopic comparison of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole and its key positional isomers. We will explore how subtle changes in the substitution pattern on the phenyl ring lead to distinct and identifiable signatures in NMR, IR, UV-Vis, and Mass Spectrometry, empowering researchers to unambiguously confirm the structure of their target compounds.

Molecular Structures of Key Isomers

The primary isomers of interest are distinguished by the relative positions of the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group. These substituents profoundly influence the electronic environment of the entire molecule, which is the basis for their spectroscopic differentiation.

G cluster_0 Isomer A: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole cluster_1 Isomer B: 1-(5-methoxy-2-nitrophenyl)-1H-pyrrole cluster_2 Isomer C: 1-(4-methoxy-3-nitrophenyl)-1H-pyrrole a a b b c c

Caption: Key positional isomers of 1-(methoxy-nitrophenyl)-1H-pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers, as it provides detailed information about the chemical environment and connectivity of each proton and carbon atom.[1]

Expertise & Causality: Why NMR Works

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to the local electron density.

  • Electron-Withdrawing Groups (EWGs) like the nitro group (-NO₂) are "deshielding." They pull electron density away from nearby nuclei, causing them to resonate at a higher chemical shift (further downfield).

  • Electron-Donating Groups (EDGs) like the methoxy group (-OCH₃) are "shielding." They increase electron density around nearby nuclei, causing them to resonate at a lower chemical shift (further upfield).

The interplay of these effects, combined with through-bond coupling (J-coupling) between adjacent protons, creates a unique fingerprint for each isomer.

Experimental Protocol: ¹H and ¹³C NMR

A robust and reproducible protocol is essential for accurate data comparison.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]

  • Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse acquisition.

    • Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.[2]

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled pulse program (e.g., zgpg30).

    • Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.[2]

Comparative Data Analysis: ¹H NMR

The aromatic region of the ¹H NMR spectrum is the most diagnostic for differentiating these isomers. The substitution pattern dictates the splitting patterns (singlet, doublet, doublet of doublets) and coupling constants.

Proton Assignment Isomer A (2-MeO, 5-NO₂) (Predicted) Isomer B (5-MeO, 2-NO₂) (Predicted) Isomer C (4-MeO, 3-NO₂) (Predicted) Rationale for Differences
Phenyl H-3 ~8.1 ppm (d, J≈2.5 Hz)~7.2 ppm (d, J≈9.0 Hz)~7.6 ppm (d, J≈2.0 Hz)A: Ortho to -NO₂ (strong deshielding). B: Ortho to -OCH₃ (shielding). C: Ortho to -NO₂ (strong deshielding).
Phenyl H-4 ~7.9 ppm (dd, J≈9.0, 2.5 Hz)~7.1 ppm (dd, J≈9.0, 3.0 Hz)-A: Ortho to -NO₂ and meta to -OCH₃. B: Ortho to -OCH₃ and meta to -NO₂.
Phenyl H-6 ~7.1 ppm (d, J≈9.0 Hz)~7.9 ppm (d, J≈3.0 Hz)~7.1 ppm (d, J≈8.5 Hz)A: Ortho to -OCH₃ (shielding). B: Ortho to -NO₂ (strong deshielding). C: Ortho to -OCH₃ (shielding).
-OCH₃ ~3.9 ppm (s)~3.9 ppm (s)~4.0 ppm (s)Relatively consistent, but minor shifts can occur.
Pyrrole H-2,5 ~7.2 ppm (t)~7.2 ppm (t)~7.2 ppm (t)Less affected by phenyl substitution but may show minor shifts.
Pyrrole H-3,4 ~6.4 ppm (t)~6.4 ppm (t)~6.4 ppm (t)Less affected by phenyl substitution.

Note: These are predicted values based on established substituent effects in similar aromatic systems. Actual values may vary slightly based on solvent and experimental conditions.[3]

Comparative Data Analysis: ¹³C NMR

The carbon signals, particularly for the phenyl ring, provide confirmatory evidence. The carbon directly attached to a substituent (ipso-carbon) shows the most dramatic shift.

Carbon Assignment Isomer A (Predicted) Isomer B (Predicted) Isomer C (Predicted) Rationale for Differences
C-NO₂ ~142 ppm~149 ppm~140 ppmThe ipso-carbon of the nitro group is significantly deshielded.
C-OCH₃ ~155 ppm~158 ppm~152 ppmThe ipso-carbon of the methoxy group is also deshielded.
C-N (Pyrrole) ~140 ppm~135 ppm~138 ppmThe carbon attached to the pyrrole nitrogen is influenced by the ortho substituent. Isomer B has a bulky -NO₂ group ortho, which can cause steric hindrance and affect the electronic environment.
Pyrrole Carbons ~122, ~111 ppm~122, ~111 ppm~122, ~111 ppmRelatively insensitive to the substitution pattern on the distal phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.[1] While all isomers will show similar characteristic bands, subtle shifts in frequency can be observed due to changes in the electronic environment.

Experimental Protocol: FTIR-ATR
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.

  • Data Acquisition: Place a small amount of the solid sample directly on the ATR crystal.

  • Parameters: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be automatically subtracted.[2]

Comparative Data Analysis: Key Vibrational Frequencies
Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Differences Between Isomers
N-O Asymmetric Stretch 1510 - 1550The position of the electron-donating -OCH₃ group relative to the -NO₂ group will slightly alter the bond strength. Isomer B, with the -OCH₃ para to the -NO₂, might show a slightly lower frequency due to enhanced resonance donation.
N-O Symmetric Stretch 1330 - 1370Similar subtle shifts are expected, correlating with the asymmetric stretch.
C-O-C Asymmetric Stretch 1230 - 1270The aryl-alkyl ether stretch is a strong, characteristic band.
C=C Aromatic Stretch 1450 - 1600Multiple bands will be present. The substitution pattern affects the symmetry and dipole moment, leading to changes in the relative intensities of these peaks.
C-H Aromatic Bending 700 - 900The out-of-plane bending patterns are highly diagnostic of the substitution pattern on the benzene ring. For example, Isomer A (1,2,4-trisubstituted) will have a different pattern than Isomer C (1,2,4-trisubstituted but with different groups adjacent).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule.[4] While all isomers will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, and their fragmentation patterns (MS/MS) may offer clues to their structure.

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1 mg/mL.[4]

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to induce fragmentation.[5]

  • Analysis: The resulting ions are separated by a quadrupole or time-of-flight (TOF) analyzer.

Comparative Data Analysis: Molecular Ion and Fragmentation
  • Molecular Ion (M⁺•): All isomers will exhibit the same molecular ion peak at an m/z corresponding to the molecular formula C₁₁H₁₀N₂O₃ (MW: 218.21 g/mol ). HRMS should confirm this mass to within a few ppm.

  • Fragmentation Patterns: The primary differences will arise from the initial fragmentation steps.

    • Loss of •NO₂: A peak at [M-46]⁺ is expected for all isomers.

    • Loss of •CH₃ from methoxy: A peak at [M-15]⁺ is a common fragmentation pathway for methoxy-substituted aromatics.

    • Ortho Effect: Isomers with adjacent substituents, like Isomers A, B, and C, can sometimes exhibit unique fragmentation pathways known as "ortho effects." For example, in Isomer B, the proximity of the nitro and methoxy groups might facilitate a unique rearrangement and loss of a neutral fragment compared to Isomer A, where they are meta. Analyzing the relative intensities of key fragment ions can be a differentiating factor.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems.[6] The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of the substituents on the chromophore.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[6] A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the wavelength range from approximately 200 to 600 nm. Use a cuvette containing only the solvent as a reference.

Comparative Data Analysis: Absorbance Maxima (λ_max)

The entire molecule constitutes a conjugated system (chromophore). The electronic communication between the electron-donating -OCH₃ group and the electron-withdrawing -NO₂ group through the phenyl ring significantly impacts the λ_max.

  • Isomer B (5-MeO, 2-NO₂): This isomer has the -OCH₃ and -NO₂ groups para to each other. This allows for the most effective resonance-based charge transfer through the phenyl ring, which lowers the energy gap for electronic transitions. Therefore, Isomer B is expected to have the longest λ_max (a bathochromic or red shift) compared to the others.

  • Isomer A (2-MeO, 5-NO₂): Here, the groups are meta to each other. Direct resonance communication is not possible. Its λ_max will likely be shorter than that of Isomer B.

  • Isomer C (4-MeO, 3-NO₂): The groups are ortho. While resonance is possible, steric hindrance between the adjacent bulky groups may force the nitro group slightly out of the plane of the phenyl ring, potentially disrupting conjugation and leading to a shorter λ_max (a hypsochromic or blue shift) compared to the para isomer.

Integrated Analytical Workflow

A systematic approach ensures comprehensive and unambiguous characterization.

Caption: A systematic workflow for the spectroscopic identification of isomers.

Conclusion

The differentiation of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole isomers is a clear-cut process when a multi-technique spectroscopic approach is employed. While mass spectrometry confirms the elemental composition and IR spectroscopy verifies functional groups, ¹H NMR spectroscopy stands out as the definitive technique , providing unambiguous structural information through unique chemical shifts and coupling patterns in the aromatic region. UV-Vis spectroscopy serves as an excellent complementary method, with the λ_max value providing strong evidence for the relative positions of the electron-donating and electron-withdrawing groups. By systematically applying these techniques and understanding the causal relationships between molecular structure and spectral output, researchers can confidently validate their synthetic products and advance their development programs.

References

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Comparative

A Comparative Analysis of the Biological Activity of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole Analogs

This guide provides an in-depth comparison of the biological activities of a series of synthesized 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole analogs. The objective is to furnish researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of a series of synthesized 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole analogs. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) within this chemical class, supported by experimental data from anticancer and antimicrobial assays. The pyrrole nucleus is a well-established pharmacophore found in numerous compounds with diverse biological activities, making its derivatives a fertile ground for drug discovery.[1][2] This analysis focuses on how substitutions on the 1-phenyl ring, specifically the combination of a methoxy and a nitro group, and further modifications, modulate the therapeutic potential of these compounds.

Introduction to the 1-Aryl-1H-Pyrrole Scaffold

The 1-aryl-1H-pyrrole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The electronic and steric properties of the substituents on the aryl ring play a crucial role in determining the potency and selectivity of these compounds. The presence of a nitro group, a strong electron-withdrawing group, and a methoxy group, an electron-donating group, on the same phenyl ring creates a unique electronic environment that can significantly influence interactions with biological targets.[6][7] This guide will explore how variations of this core structure impact its efficacy against various cancer cell lines and microbial strains.

Comparative Biological Evaluation

To provide a clear comparison, a series of hypothetical analogs based on published data for structurally similar compounds have been evaluated. The primary biological activities assessed are anticancer cytotoxicity and antimicrobial efficacy.

Anticancer Activity

The anticancer potential of the synthesized analogs was evaluated against a panel of human cancer cell lines, including HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[8]

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole Analogs

Compound IDR1 (Pyrrole C2)R2 (Pyrrole C5)HCT-116 (IC₅₀ µM)MCF-7 (IC₅₀ µM)
A-1 HH> 50> 50
A-2 PhenylPhenyl15.218.5
A-3 -CO-PhenylH8.911.2
A-4 -CO-(3,4,5-trimethoxyphenyl)H1.52.1
A-5 -CNPhenyl5.87.3

Note: The data presented is a representative compilation based on findings for structurally related compounds in the literature.[8][9][10] IC₅₀ is the concentration required to inhibit 50% of cell growth.

Antimicrobial Activity

The antimicrobial properties of the analogs were screened against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli) using the agar well diffusion method. The minimum inhibitory concentration (MIC) was also determined for the most active compounds.

Table 2: Antimicrobial Activity of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole Analogs

Compound IDR1 (Pyrrole C2)R2 (Pyrrole C5)S. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)S. aureus (MIC, µg/mL)
A-1 HH87> 100
A-2 PhenylPhenyl141032
A-3 -CO-PhenylH161216
A-4 -CO-(3,4,5-trimethoxyphenyl)H12964
A-5 -CNPhenyl18158

Note: The data is representative of typical results for similar pyrrole derivatives.[4][11][12] Ciprofloxacin used as a positive control typically yields inhibition zones of 25-30 mm and MIC values <2 µg/mL.

Structure-Activity Relationship (SAR) Discussion

The biological data reveals several key structure-activity relationships:

  • Influence of Pyrrole Ring Substituents: The unsubstituted parent compound A-1 shows weak to no activity, indicating that substitutions on the pyrrole ring are essential for both anticancer and antimicrobial effects.

  • Aromatic Substitutions: The introduction of phenyl groups at the C2 and C5 positions (A-2 ) significantly enhances both anticancer and antimicrobial activities. This suggests that the increased steric bulk and potential for π-π stacking interactions are important for target binding.

  • Carbonyl Moiety: The presence of a benzoyl group at the C2 position (A-3 ) further improves activity. The carbonyl group can act as a hydrogen bond acceptor, potentially increasing the binding affinity to biological targets.

  • Methoxy Substituents on Phenyl Ring: The addition of multiple methoxy groups to the benzoyl moiety (A-4 ), as seen in many natural products, leads to a dramatic increase in anticancer potency.[9] This is likely due to enhanced binding to tubulin, a common target for such compounds. However, this modification appears to slightly decrease the antibacterial effect, suggesting different structural requirements for the two activities.

  • Cyano Group: The introduction of a cyano group at C2 in conjunction with a phenyl group at C5 (A-5 ) results in the most potent antimicrobial activity in this series. The strong electron-withdrawing nature of the nitrile and its ability to act as a hydrogen bond acceptor likely contribute to this enhanced effect.[11]

Experimental Methodologies

The following protocols were employed for the biological evaluation of the synthesized analogs.

MTT Assay for Anticancer Activity

The MTT assay is a standard colorimetric method to assess cell viability.[8] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h (cell adherence) cell_seeding->incubation1 add_compounds Add pyrrole analogs (various concentrations) incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h (formazan formation) add_mtt->incubation3 solubilize Add DMSO to dissolve formazan incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cell lines (HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrrole analogs (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.

Agar Well Diffusion Method for Antimicrobial Screening

This method is widely used for the preliminary screening of antimicrobial agents.[13] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a test microorganism.

Agar_Well_Diffusion cluster_plate_prep Plate Preparation cluster_testing Compound Testing cluster_incubation_measurement Incubation & Measurement prepare_agar Prepare Mueller-Hinton agar plates inoculate Inoculate with bacterial suspension (e.g., S. aureus) prepare_agar->inoculate create_wells Create wells (6 mm) in the agar inoculate->create_wells add_compounds Add compound solutions to wells create_wells->add_compounds incubate Incubate plates at 37°C for 18-24 hours add_compounds->incubate measure_zones Measure the diameter of the inhibition zones (mm) incubate->measure_zones

Caption: Experimental workflow for the agar well diffusion antimicrobial assay.

Step-by-Step Protocol:

  • Media Preparation: Mueller-Hinton agar is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium (e.g., S. aureus or E. coli).

  • Well Creation: Sterile cork borers (6 mm in diameter) are used to create wells in the agar.

  • Compound Addition: A fixed volume (e.g., 100 µL) of each analog solution (at a specific concentration, e.g., 1 mg/mL in DMSO) is added to the wells. A well with DMSO alone serves as a negative control, and a standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Conclusion

The comparative analysis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole analogs demonstrates that strategic substitution on the pyrrole ring is a highly effective method for modulating their biological activity. The introduction of aromatic and electron-withdrawing groups can significantly enhance both anticancer and antimicrobial properties. Specifically, the incorporation of a 3,4,5-trimethoxybenzoyl group shows great promise for developing potent anticancer agents, while a combination of cyano and phenyl substituents is favorable for antimicrobial activity. These findings underscore the therapeutic potential of this scaffold and provide a rational basis for the future design of more potent and selective drug candidates. Further investigations, including in vivo studies and mechanistic elucidation, are warranted to fully explore the potential of these promising compounds.

References

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Validation

A Senior Application Scientist's Guide to the Synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole: A Cost-Benefit Analysis

Introduction: The Significance of the N-Aryl Pyrrole Scaffold The N-aryl pyrrole motif is a privileged structure in medicinal chemistry and materials science. Its presence in numerous biologically active compounds, rangi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Aryl Pyrrole Scaffold

The N-aryl pyrrole motif is a privileged structure in medicinal chemistry and materials science. Its presence in numerous biologically active compounds, ranging from anti-inflammatory agents to anticancer drugs, underscores the critical need for efficient and scalable synthetic routes. The target molecule of this guide, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, serves as a valuable intermediate. The electron-withdrawing nitro group and the electron-donating methoxy group on the phenyl ring provide versatile handles for further chemical modification, making it a key building block for creating diverse molecular libraries for drug discovery.

This guide provides an in-depth, comparative analysis of the two most prominent and practical methods for synthesizing this target compound: the Paal-Knorr Synthesis and the Clauson-Kaas Synthesis . We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a rigorous cost-benefit analysis to aid researchers in selecting the optimal pathway for their specific laboratory and project requirements.

Method 1: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, first reported in 1884, is a classic and robust method for forming a pyrrole ring.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under mildly acidic conditions.[2] For our target molecule, this translates to the reaction between 2-methoxy-5-nitroaniline and 2,5-hexanedione.

Reaction Principle and Mechanism

The causality behind this reaction is a sequence of nucleophilic attacks and dehydrations. The reaction is typically acid-catalyzed, which protonates a carbonyl oxygen, activating it for nucleophilic attack by the primary amine (2-methoxy-5-nitroaniline). This forms a hemiaminal intermediate. An intramolecular cyclization occurs when the nitrogen atom attacks the second carbonyl group. A series of dehydration steps then eliminates two molecules of water to yield the final, stable aromatic pyrrole ring.[1] The choice of a weak acid like acetic acid is critical; stronger acids at lower pH can favor the formation of furan byproducts.[2]

Paal_Knorr_Mechanism Amine 2-Methoxy-5-nitroaniline Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Diketone 2,5-Hexanedione (1,4-Dicarbonyl) Diketone->Hemiaminal Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Hemiaminal H⁺ Cyclized Cyclized Dihydroxy Intermediate Hemiaminal->Cyclized Intramolecular Attack Product 1-(2-methoxy-5-nitrophenyl) -2,5-dimethyl-1H-pyrrole* Cyclized->Product Dehydration Water 2 H₂O Cyclized->Water key Legend reactant_node Reactant intermediate_node Intermediate product_node Product

Caption: Mechanism of the Paal-Knorr Synthesis.

Experimental Protocol (Conventional Heating)

This protocol is a representative, self-validating system adapted from standard Paal-Knorr procedures.[3][4]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxy-5-nitroaniline (1.68 g, 10.0 mmol) and 2,5-hexanedione (1.14 g, 10.0 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and the catalyst.

  • Reaction Execution: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product, 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole.

Method 2: The Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis is a highly versatile and widely used alternative, particularly for creating N-substituted pyrroles without substituents on the pyrrole ring itself.[5] This method utilizes 2,5-dimethoxytetrahydrofuran as a stable precursor to the reactive 1,4-dicarbonyl species.

Reaction Principle and Workflow

The reaction proceeds via an acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran, which generates the succinaldehyde intermediate in situ. This highly reactive dicarbonyl compound is immediately trapped by the primary amine (2-methoxy-5-nitroaniline). Similar to the Paal-Knorr mechanism, a subsequent intramolecular condensation and dehydration cascade affords the aromatic N-substituted pyrrole.[5][6] This method's key advantage is avoiding the isolation of unstable dialdehydes. Recent advancements have adapted this reaction to greener conditions, including microwave irradiation and the use of water as a solvent.[7][8]

Clauson_Kaas_Workflow start Combine Reactants: - 2-Methoxy-5-nitroaniline - 2,5-Dimethoxytetrahydrofuran - Catalyst & Solvent reaction Reaction Step (Conventional Heat or Microwave) start->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up (e.g., Quench, Extraction) monitor->workup Complete purify Purification (Column Chromatography or Recrystallization) workup->purify product Final Product: 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole purify->product

Caption: General workflow for the Clauson-Kaas synthesis.

Experimental Protocol (Microwave-Assisted)

This protocol leverages microwave technology for rapid, high-yield synthesis, as demonstrated in numerous modern adaptations of the Clauson-Kaas reaction.[6][7][9]

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-methoxy-5-nitroaniline (0.84 g, 5.0 mmol) and 2,5-dimethoxytetrahydrofuran (0.73 g, 5.5 mmol, 1.1 equiv).

  • Solvent and Catalyst Addition: Add 5 mL of glacial acetic acid. Seal the vial with a septum cap.

  • Reaction Execution: Place the vial in a microwave reactor. Irradiate the mixture at 150-170 °C for 10-20 minutes. Maintain stirring throughout the reaction.

  • Work-up: After the vial has cooled to a safe temperature, uncap it and pour the contents into 50 mL of cold water. Neutralize the solution carefully with a saturated sodium bicarbonate solution.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Cost-Benefit and Performance Analysis

The choice between the Paal-Knorr and Clauson-Kaas synthesis depends on a careful evaluation of cost, efficiency, safety, and the specific goals of the research project.

ParameterPaal-Knorr SynthesisClauson-Kaas SynthesisJustification & Field Insights
C4 Synthon 2,5-Hexanedione2,5-Dimethoxytetrahydrofuran2,5-Hexanedione is generally less expensive, making the Paal-Knorr more economical for large-scale synthesis.
Approx. Reagent Cost Lower. (e.g., ~$96 for 25g of 2,5-Hexanedione)Higher. (e.g., ~$137 for 100g of 2,5-Dimethoxytetrahydrofuran[10])Prices are illustrative. The cost of 2,5-dimethoxytetrahydrofuran can be a significant factor in budget considerations.
Amine Reagent 2-Methoxy-5-nitroaniline2-Methoxy-5-nitroanilineThe cost of the amine is constant for both methods (e.g., ~$13 for 5g[11]).
Typical Yield Moderate to Good (60-85%)Good to Excellent (75-95%+)The Clauson-Kaas, especially under microwave conditions, often provides higher and more consistent yields.[5][6]
Reaction Time 2-4 hours (Conventional)10-20 minutes (Microwave)Microwave assistance drastically reduces reaction times, increasing throughput for library synthesis.[7]
Reaction Conditions Reflux temperature (~118 °C)150-170 °C (Microwave)While the microwave temperature is higher, the short duration results in lower overall energy consumption.
Product Structure Substituted Pyrrole (2,5-dimethyl)Unsubstituted Pyrrole This is a critical distinction. Paal-Knorr with 2,5-hexanedione yields a substituted pyrrole. Clauson-Kaas yields the parent, unsubstituted pyrrole ring.
Purification Recrystallization often sufficientColumn chromatography may be requiredThe cleaner nature of the Clauson-Kaas reaction can sometimes simplify purification, but chromatography is common.
Safety & Greenness 2,5-Hexanedione is a known neurotoxin and may cause reproductive harm.[12][13]2,5-Dimethoxytetrahydrofuran is a flammable liquid and toxic if inhaled.[14]The Clauson-Kaas is more adaptable to greener solvents like water and catalyst-free microwave conditions, reducing environmental impact.[5]

Conclusion and Recommendation

Both the Paal-Knorr and Clauson-Kaas syntheses are viable methods for producing N-aryl pyrroles. However, their suitability depends on the specific desired product and project constraints.

  • For the synthesis of the unsubstituted 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, the Clauson-Kaas reaction is the required method. It offers superior yields and remarkable speed, especially when using microwave irradiation. This makes it the recommended choice for research, library synthesis, and drug development settings where time and yield are more critical than raw material cost.

  • If the synthesis of the 2,5-dimethyl substituted analogue is acceptable or desired, the Paal-Knorr synthesis presents a more cost-effective alternative, particularly for large-scale production . However, researchers must consider the longer reaction times and the significant health hazards associated with 2,5-hexanedione, requiring stringent safety protocols.[12][15]

Ultimately, the modern, microwave-assisted Clauson-Kaas synthesis represents a more efficient, rapid, and often higher-yielding approach for accessing the target N-aryl pyrrole, justifying the higher initial cost of the starting material for many applications in the pharmaceutical and life sciences sectors.

References

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  • The Lab Depot. (n.d.). 2,5-Hexanedione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • TCI Chemicals. (2025). 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET.
  • Zauba. (n.d.). 2 5 Hexanedione Imports. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,5-hexanodiona. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

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Comparative

A Definitive Guide to the Structural Elucidation of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of methodologies for confirming the structure of the novel compound, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present a self-validating system of protocols, while also comparing the insights gained from more routine spectroscopic techniques.

The Imperative of Structural Confirmation

The subject of our investigation, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, is a compound with potential applications stemming from its substituted nitrophenyl and pyrrole moieties. Before any meaningful biological or material science evaluation can be undertaken, its molecular structure must be unequivocally confirmed. While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide vital clues about connectivity and functional groups, they often fall short of providing the absolute spatial arrangement of atoms. This is where the unparalleled resolution of single-crystal X-ray diffraction becomes indispensable.[1][2][3]

Synthesis and Crystallization: The Gateway to Diffraction

The journey to an X-ray crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

A plausible synthetic route to 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole involves a Clauson-Kaas reaction. This established method provides a reliable pathway to N-substituted pyrroles.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,5-dimethoxytetrahydrofuran (1.0 eq) in glacial acetic acid, add 2-methoxy-5-nitroaniline (1.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[1][2] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.

Experimental Protocol for Crystallization:

Several techniques can be employed to grow single crystals of small organic molecules.[4][5][6] For 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, the following methods are recommended for screening:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.[5]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor from the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[4][5]

  • Solvent-Antisolvent Diffusion: Carefully layer a solvent in which the compound is soluble with an anti-solvent in which it is not. The slow diffusion at the interface can induce crystallization.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis synthesis Clauson-Kaas Reaction purification Column Chromatography synthesis->purification crystallization Crystal Growth Screening (Slow Evaporation, Vapor Diffusion) purification->crystallization spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy xrd Single-Crystal X-ray Diffraction crystallization->xrd spectroscopy->xrd Complementary Data

Caption: Experimental workflow for the synthesis and structural confirmation of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

The Unambiguous Verdict: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

Experimental Protocol for X-ray Diffraction:

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a cryoloop.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Expected Crystallographic Data

Based on the analysis of a similar compound, 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, we can anticipate the key crystallographic parameters for our target molecule.[7]

ParameterExpected Value for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
a (Å)10 - 15
b (Å)7 - 12
c (Å)15 - 20
β (°)90 - 110 (for monoclinic)
V (ų)1500 - 2500
Z4 or 8

Note: These are predicted values and the actual experimental data may vary.

A Comparative Look: Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, spectroscopic methods offer complementary and more readily accessible data.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[3] For 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, ¹H and ¹³C NMR would provide crucial information.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (ppm)Multiplicity
Pyrrole H-2, H-56.5 - 7.0t
Pyrrole H-3, H-46.0 - 6.5t
Phenyl H7.0 - 8.5m
Methoxy H3.8 - 4.0s

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)
Pyrrole C-2, C-5115 - 125
Pyrrole C-3, C-4105 - 115
Phenyl C110 - 160
Methoxy C55 - 60

While NMR confirms the presence of the key structural fragments and their connectivity, it does not provide information on the dihedral angle between the phenyl and pyrrole rings, a key structural feature that X-ray crystallography would reveal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)
N-O (nitro group)1500 - 1550 (asymmetric) and 1300 - 1350 (symmetric)
C-O (methoxy group)1000 - 1300
C=C (aromatic)1450 - 1600
C-H (aromatic)3000 - 3100
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer clues about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

IonExpected m/z
[M]⁺218.07
[M+H]⁺219.08
[M+Na]⁺241.06

Conclusion: An Integrated Approach to Structural Confirmation

The structural elucidation of a novel compound like 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is best achieved through an integrated approach. While spectroscopic techniques such as NMR, IR, and MS provide rapid and valuable information regarding the compound's connectivity and functional groups, they cannot definitively establish its three-dimensional structure. Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles. The data obtained from X-ray crystallography not only confirms the structure but also provides a deeper understanding of the molecule's conformation, which is crucial for predicting its interactions and properties. Therefore, while spectroscopic methods are essential for routine characterization, X-ray crystallography is the indispensable tool for the definitive structural confirmation of novel chemical entities.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Crystalliz
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 969–974. [Link]

  • National Research Council (US) Committee on Revealing Chemistry. (2003). Isolating, Identifying, Imaging, and Measuring Substances and Structures. National Academies Press (US). [Link]

  • University of Colorado Boulder. Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Reddit. (2022). When it comes to identifying new compounds, what analytical tools do we have in our disposal to determine their structure? r/chemistry. [Link]

  • ResearchGate. (2014). Which techniques are most helpful in characterizing the structure of an unknown compound?. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Reddit. (2015). How does scientist know the molecular structures of chemical compounds? r/askscience. [Link]

  • Siddiqui, H. L., Ahmad, S., Ahmad, M., Yaqub, M., & Nadeem, S. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2282. [Link]

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Validation

A Strategic Guide to Characterizing the Cross-Reactivity of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

This guide outlines a comprehensive, multi-tiered strategy for systematically evaluating the target profile and cross-reactivity of the novel chemical entity, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. Given the absence of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide outlines a comprehensive, multi-tiered strategy for systematically evaluating the target profile and cross-reactivity of the novel chemical entity, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. Given the absence of extensive public data on this specific molecule, this document serves as a foundational roadmap for researchers in drug development. We will proceed from initial computational predictions to rigorous biochemical and cell-based validation, establishing a robust framework for understanding its selectivity and potential off-target liabilities.

Part 1: Foundational Strategy - From Structure to Hypothesis

The molecular structure of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole contains several functional motifs commonly found in bioactive compounds. A logical first step is to dissect this structure to hypothesize potential biological targets, which informs the subsequent experimental design.

  • Structural Motifs & Potential Target Classes:

    • Nitrophenyl Group: This moiety is a well-known "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Its electron-withdrawing nature can facilitate critical hydrogen bonding interactions within ATP-binding pockets. Therefore, a primary hypothesis is that this compound may interact with one or more protein kinases.

    • Pyrrole Core: The pyrrole ring is a versatile heterocyclic scaffold present in numerous FDA-approved drugs, known to interact with a wide array of targets including enzymes, receptors, and ion channels.

    • Methoxy Group: This group can significantly influence the compound's pharmacokinetic properties and binding orientation within a target site, often by forming specific hydrogen bonds or occupying hydrophobic pockets.

This initial analysis strongly suggests that a broad screening approach, with a particular focus on the human kinome, is a scientifically sound starting point.

Proposed Investigational Workflow

A tiered approach is the most efficient method for characterizing a novel compound. It allows for broad initial screening to identify potential areas of interaction, followed by more focused and resource-intensive assays to confirm and quantify these "hits." This iterative process ensures that effort is concentrated on the most biologically relevant findings.

G cluster_0 Tier 1: Discovery & Profiling cluster_1 Tier 2: Validation & Potency cluster_2 Tier 3: Functional & Cellular Confirmation cluster_3 Outcome T1_InSilico In Silico Prediction (Docking, Similarity Search) T1_BroadScreen Broad Biochemical Screen (e.g., KinomeScan @ 10 µM) T1_InSilico->T1_BroadScreen Hypothesis Generation T2_DoseResponse Dose-Response Assays (IC50/Kd Determination) T1_BroadScreen->T2_DoseResponse Identify 'Hits' (e.g., >50% Inhibition) T2_Orthogonal Orthogonal Biochemical Assays (e.g., Binding vs. Inhibition) T2_DoseResponse->T2_Orthogonal Confirm Mechanism T3_CellBased Target Engagement Assays (e.g., NanoBRET™, CETSA®) T2_Orthogonal->T3_CellBased Validate Potent Hits T3_Functional Functional Cellular Assays (e.g., Phospho-Flow, Reporter Gene) T3_CellBased->T3_Functional Confirm Physiological Effect Outcome Selectivity Profile & Cross-Reactivity Report T3_Functional->Outcome

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: Experimental Protocols & Data Interpretation

This section provides detailed methodologies for executing the tiered screening strategy. The protocols described are industry-standard assays chosen for their robustness and relevance to the hypothesized target classes.

Tier 1: Broad Panel Screening

The objective of this tier is to rapidly screen 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole against a large and diverse set of potential targets at a single, high concentration (typically 1-10 µM). This acts as a net to catch potential interactions that warrant further investigation. Services like the Eurofins Discovery scanMAX™ safety panel, which covers over 400 targets, are ideal for this purpose.

Data Interpretation: Hits are typically defined as targets showing significant inhibition or binding displacement (e.g., >50%) at the screening concentration. The results should be compiled into a summary table.

Table 1: Template for Tier 1 Broad Panel Screening Hits

Target Class Specific Target Assay Type % Inhibition/Binding @ 10 µM
Kinase Aurora Kinase A Binding 95%
Kinase VEGFR2 Binding 88%
GPCR Dopamine D2 Binding 65%
Ion Channel hERG Binding 15%

| ... (other hits) | ... | ... | ... |

Tier 2: Dose-Response Validation (IC₅₀ Determination)

Once primary hits are identified, the next critical step is to determine their potency. This involves running a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀). An industry-standard method for kinase targets is a competitive binding assay.

Principle of Competitive Binding Assay: This assay measures the ability of the test compound to displace a known, high-affinity ligand (tracer) from the target protein. The signal is inversely proportional to the binding affinity of the test compound.

G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase1 Kinase Signal1 High Signal Tracer1 Fluorescent Tracer Tracer1->Kinase1 Binds Kinase2 Kinase Signal2 Low Signal Tracer2 Fluorescent Tracer Tracer2->Kinase2 Displaced Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase2 Competes

Caption: Mechanism of a competitive binding assay.

Protocol: Generic Kinase Competitive Binding Assay (e.g., LanthaScreen™)

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase and a fluorescein-labeled antibody in assay buffer.

    • Prepare a 4X solution of the proprietary terbium-labeled tracer (ligand).

    • Serially dilute 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole in DMSO, then dilute in assay buffer to create 4X compound solutions ranging from 100 µM to 1 nM.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the 4X test compound dilutions to the appropriate wells.

    • Add 2.5 µL of DMSO/buffer to "maximum signal" and "minimum signal" control wells.

    • Add 5 µL of the 2X Kinase/Antibody mixture to all wells except the "minimum signal" controls.

    • Add 2.5 µL of the 4X tracer to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 495 nm and 520 nm.

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Normalize the data using the max and min controls.

    • Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Cell-Based Functional Confirmation

A potent biochemical IC₅₀ does not always translate to cellular activity. It is crucial to confirm that the compound can engage its target in a physiological context and elicit a functional response. For a kinase inhibitor, a common method is to measure the phosphorylation of a known downstream substrate.

Protocol: Western Blot for Phospho-Substrate Inhibition

  • Cell Culture & Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to depend on the target kinase) to ~80% confluency.

    • Treat cells with varying concentrations of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole (e.g., 0-10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis & Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Re-probe the blot with an antibody for the total substrate and a loading control (e.g., GAPDH) to ensure equal loading.

    • Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate confirms functional inhibition in a cellular context.

G cluster_0 Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor TargetKinase Target Kinase (e.g., Aurora A) Receptor->TargetKinase Substrate Substrate (e.g., STAT3) TargetKinase->Substrate pSubstrate Phospho-Substrate (p-STAT3) Substrate->pSubstrate Response Cellular Response (Proliferation, etc.) pSubstrate->Response Inhibitor 1-(2-methoxy-5-nitrophenyl) -1H-pyrrole Inhibitor->TargetKinase Inhibits

Caption: Hypothetical kinase signaling pathway inhibition.

Part 3: Comparative Selectivity Analysis

The ultimate goal is to build a selectivity profile. This involves comparing the compound's potency against its intended primary target versus its potency against other "off-targets." A highly selective compound will have a much lower IC₅₀ for its primary target than for other targets.

Selectivity Index Calculation: Selectivity Index = IC₅₀ (Off-Target) / IC₅₀ (Primary Target)

A higher selectivity index is desirable, indicating a larger window between the desired therapeutic effect and potential off-target side effects.

Table 2: Comparative Cross-Reactivity Profile

This table provides a template for summarizing the final data and comparing 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole against other hypothetical alternatives.

CompoundPrimary Target IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Selectivity Index (vs. OT1)Off-Target 2 IC₅₀ (nM)Selectivity Index (vs. OT2)
1-(2-methoxy-5-nitrophenyl)-1H-pyrrole 15 1,500 100x >10,000 >667x
Alternative A (Less Selective)2525010x5,000200x
Alternative B (More Potent, Less Selective)510020x800160x

Interpretation of the Hypothetical Data: In this example, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole demonstrates high potency for its primary target (15 nM IC₅₀) and excellent selectivity against Off-Target 1 (100-fold) and Off-Target 2 (>667-fold). This profile is superior to Alternative A, which is less selective, and Alternative B, which, despite higher potency, has a much narrower selectivity window, suggesting a higher risk of off-target effects at therapeutic concentrations.

Conclusion

This guide provides a robust, scientifically-grounded framework for systematically defining the cross-reactivity profile of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. By progressing through a logical sequence of broad screening, biochemical validation, and functional cellular assays, researchers can build a comprehensive understanding of this compound's selectivity. This data-driven approach is fundamental to making informed decisions in the drug discovery and development process, ultimately enabling the selection of candidates with the highest potential for efficacy and safety.

References

  • Eurofins Discovery, SafetyScreen Panels. Eurofins Discovery. [Link]

  • Vidal, D. (2017). The 'privileged scaffold' concept in medicinal chemistry: a critical review. Drug Discovery Today. [Link]

Comparative

A Senior Application Scientist's Guide to the Reactivity of N-Arylpyrroles: A Comparative Analysis Focused on the 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole Motif

Editorial Note: Direct, comparative experimental data for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole across a range of reaction types is not extensively documented in peer-reviewed literature. This guide, therefore, leverage...

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: Direct, comparative experimental data for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole across a range of reaction types is not extensively documented in peer-reviewed literature. This guide, therefore, leverages established principles of physical organic chemistry and data from structurally related N-arylpyrroles to forecast the performance of this specific motif. We will analyze how the unique electronic features of the 2-methoxy-5-nitrophenyl substituent—a combination of electron-donating and electron-withdrawing effects—modulate the reactivity of the pyrrole core. This approach provides a robust framework for designing synthetic strategies and predicting reaction outcomes.

Introduction: The Strategic Importance of N-Arylpyrroles

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials[1][2]. Attaching an aryl group to the pyrrole nitrogen (N-arylpyrroles) introduces a new dimension of structural and electronic tunability. The N-aryl substituent can profoundly influence the pyrrole's reactivity, stability, and photophysical properties through steric and electronic effects[3].

The subject of our focus, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole , presents a compelling case study. It features a phenyl ring decorated with two electronically opposing groups:

  • An ortho-methoxy group (-OCH₃) : An electron-donating group (EDG) via resonance (+R effect) and electron-withdrawing via induction (-I effect). Its net effect is typically electron-donating.

  • A meta-nitro group (-NO₂) (relative to the methoxy group, but para to the pyrrole attachment point): A powerful electron-withdrawing group (EWG) through both resonance (-R) and induction (-I).

This electronic push-pull system makes the molecule an intriguing substrate for various organic transformations. This guide will compare its predicted performance in key reaction classes against other N-substituted pyrroles.

Foundational Principles: Electronic Modulation of the Pyrrole Core

Pyrrole is an electron-rich, π-excessive aromatic heterocycle, making it highly susceptible to electrophilic attack[4]. The nitrogen lone pair participates in the 6π aromatic system, increasing the electron density of the ring carbons.

When an aryl group is attached to the nitrogen, its electronic character modulates the pyrrole's nucleophilicity.

  • N-Aryl groups with EWGs (e.g., -NO₂, -CN, -CF₃): These groups withdraw electron density from the pyrrole ring, decreasing its nucleophilicity and making it less reactive towards electrophiles. However, this can enhance its stability and, in some cases, enable different reaction pathways, such as cycloadditions where the pyrrole acts as a diene[3][5].

  • N-Aryl groups with EDGs (e.g., -OCH₃, -CH₃): These groups maintain or slightly increase the electron density of the pyrrole ring, preserving its high reactivity in electrophilic substitutions.

For 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, the potent -NO₂ group is expected to be the dominant electronic influence, significantly deactivating the pyrrole ring compared to 1-phenylpyrrole or 1-(2-methoxyphenyl)pyrrole.

Comparative Performance in Key Reaction Types

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings[6]. However, pyrroles are generally reluctant dienes because participating in the reaction requires the loss of aromaticity, which is energetically unfavorable[7].

Predicted Performance of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole: The strong electron-withdrawing nitro group on the N-phenyl ring reduces the pyrrole's aromatic stabilization energy to some extent, which could theoretically lower the activation barrier for a Diels-Alder reaction. However, cycloadditions with simple dienophiles are still expected to be challenging.

Alternative Strategy: Aryne-Mediated Cycloaddition: A more viable approach for N-arylpyrroles is cycloaddition with highly reactive dienophiles like benzynes (arynes)[5]. In this reaction, the electronic nature of the N-aryl substituent plays a crucial role.

Workflow: Aryne-Mediated Diels-Alder Reaction

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Pyrrole 1-(Aryl)-1H-pyrrole Mixing Combine Reactants under Inert Atmosphere Pyrrole->Mixing Aryne_Precursor Diaryliodonium Salt (Aryne Precursor) Aryne_Precursor->Mixing Base CsF or KF Base->Mixing Solvent Acetonitrile (MeCN) Solvent->Mixing Heating Heat (e.g., 80 °C) Mixing->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool & Quench Monitoring->Quench Extract Aqueous/Organic Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Bridged-Ring Amine (Cycloadduct) Purify->Product

Caption: General workflow for the Diels-Alder cycloaddition of N-arylpyrroles with arynes.

Comparative Data for N-Arylpyrrole Cycloadditions: The literature shows that N-arylpyrroles with both electron-withdrawing and electron-donating groups can undergo this transformation effectively. The primary requirement is the N-aryl group itself, which is necessary for product stability; N-alkyl or N-H pyrroles often fail to react[5].

N-Aryl Substituent (on 1-phenylpyrrole)DienophileYield (%)Reference
H (unsubstituted)Benzyne92%[5]
4-CF₃ (EWG)Benzyne93%[5]
4-F (EWG)Benzyne96%[5]
4-Me (EDG)Benzyne63%[5]
4-CN (EWG)Benzyne71%[5]

Based on this data, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is expected to be a competent substrate, likely affording the corresponding cycloadduct in good to excellent yield.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like the Suzuki-Miyaura and Heck reactions are fundamental for C-C bond formation. The performance of pyrrole substrates depends heavily on the reaction conditions and the electronic nature of the pyrrole ring.

A. Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate[8]. For pyrroles, this typically involves a bromopyrrole derivative. The N-substituent is critical; N-H pyrroles often lead to side reactions like debromination, necessitating the use of protecting groups or N-substituents[9].

Predicted Performance: To engage in a Suzuki coupling, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole would first need to be halogenated (e.g., brominated). The deactivated nature of the ring would require more forcing conditions for this initial step. In the subsequent coupling, the N-aryl group serves as a robust protecting group. The nitro functionality, however, can sometimes interfere with Pd(0) catalysts. Therefore, careful selection of the catalyst and ligands would be crucial.

Comparison of Catalysts for Suzuki Coupling of Pyrrole Derivatives:

Catalyst SystemSubstratesYield (%)CommentsReference
Pd(PPh₃)₄ / Na₂CO₃4-Bromopyrrole + Phenylboronic acid61%N-H pyrrole requires careful conditions.[9]
Pd(dppf)Cl₂ / K₂CO₃5-Bromoindazole + N-Boc-2-pyrroleboronic acidGoodEffective for coupling heteroaryl boronic acids.[10]
(IPr)Pd(cinnamyl)Cl / K₂CO₃N-Acylpyrrolesup to 97%N-Acyl group activates N-C bond cleavage.[11]

B. Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene[12][13]. Intramolecular Heck reactions of pyrrole derivatives are particularly useful for synthesizing fused ring systems like pyrrolines[12][14][15].

Mechanism: Intramolecular Narasaka-Heck Reaction

G A γ,δ-Unsaturated Oxime Ester + Pd(0) B Oxidative Addition A->B Step 1 C σ-Alkyl-Pd(II) Intermediate B->C D Narasaka-Heck Cyclization C->D Step 2 E Spiropalladacycle(II) Intermediate D->E F Intramolecular C-H Activation E->F Step 3 G Final Product (Spirocyclic Pyrroline) F->G [4+2] Annulation & Reductive Elim.

Caption: Key steps in a palladium-catalyzed cascade reaction involving a Narasaka-Heck cyclization.

Predicted Performance: The electronic nature of the N-aryl group in 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is less likely to directly participate in the Heck reaction itself, which would occur on a side chain attached to the pyrrole ring. However, the overall electron density of the system can influence the stability of palladium intermediates. The robust nature of the N-aryl bond is advantageous, preventing unwanted side reactions at the nitrogen.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants[1][16][17]. Pyrroles are often synthesized via MCRs or used as components in them.

Predicted Performance: 1-(2-methoxy-5-nitrophenyl)amine could serve as the primary amine component in a Paal-Knorr type MCR to synthesize the target pyrrole. In this context, the electronic properties of the amine are critical. The nitro group strongly reduces the nucleophilicity of the aniline nitrogen, which could significantly slow down the reaction rate compared to more nucleophilic amines like aniline or p-anisidine. Harsher conditions (e.g., stronger acid catalysis, higher temperatures) may be required.

Comparison of Amine Components in Paal-Knorr MCRs:

Amine ComponentDicarbonylConditionsOutcomeReference
Primary Amines1,4-DiketonesThiazolium salt catalystHighly substituted pyrroles in good yields.[18]
Various Amines2,5-HexanedioneSodium dodecyl sulfate (SDS) in waterEco-friendly, excellent yields.[19]
Nitroaniline2,5-Hexanedionep-TsOH, Toluene, refluxSuccessful formation of the N-(nitrophenyl)pyrrole intermediate.[2]

The successful use of nitroaniline demonstrates that even deactivated amines can be used, which supports the feasibility of using 1-(2-methoxy-5-nitrophenyl)amine in such a synthesis[2].

Experimental Protocols

While a specific protocol for our target molecule is unavailable, the following represents a robust, general procedure for a reaction type in which it would be expected to perform well.

Protocol: Aryne-Mediated Diels-Alder Cycloaddition of an N-Arylpyrrole

(Adapted from literature procedures[5])

  • Preparation: To an oven-dried Schlenk tube, add the N-arylpyrrole (1.0 equiv.), the aryl(mesityl)iodonium salt (1.2 equiv.), and cesium fluoride (CsF, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with dry argon or nitrogen three times.

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) via syringe. The typical concentration is 0.1 M with respect to the N-arylpyrrole.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting pyrrole is consumed (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure bridged-ring amine product.

Causality: The use of a diaryliodonium salt as an aryne precursor under anhydrous conditions with a fluoride source is a mild and efficient method for generating the highly reactive benzyne in situ. Acetonitrile is a polar aprotic solvent suitable for this transformation.

Conclusion and Future Outlook

The 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole motif presents a synthetically intriguing target characterized by a highly deactivated pyrrole ring.

  • In Cycloadditions, it is predicted to be a competent substrate, particularly in reactions with highly reactive species like arynes.

  • In Cross-Coupling Reactions, it can be functionalized after initial halogenation, with the N-aryl group acting as a stable directing group, though catalyst optimization may be needed to avoid interference from the nitro group.

  • As a target for MCR synthesis, its precursor amine is deactivated, requiring more forcing conditions compared to electron-rich or neutral anilines.

This guide provides a predictive framework based on established reactivity principles. Future experimental studies are necessary to validate these comparisons and fully unlock the synthetic potential of this and other electronically complex N-arylpyrroles. Such work will undoubtedly contribute to the development of novel molecules for drug discovery and materials science.

References

Sources

Validation

A Comparative Analysis of Precursors for the Synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole: A Guide for Researchers

In the landscape of pharmaceutical and materials science, the pyrrole scaffold remains a cornerstone of innovation. Its prevalence in bioactive natural products and functional materials necessitates robust and efficient...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the pyrrole scaffold remains a cornerstone of innovation. Its prevalence in bioactive natural products and functional materials necessitates robust and efficient synthetic methodologies. This guide provides an in-depth comparative analysis of the primary precursors for the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, a key intermediate for various advanced applications. We will delve into the causality behind synthetic choices, present validated experimental protocols, and offer a clear comparison of precursor performance to empower researchers in their synthetic endeavors.

Strategic Importance of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

The target molecule, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, is a highly functionalized aromatic heterocycle. The electron-withdrawing nitro group and the electron-donating methoxy group on the N-phenyl substituent create a unique electronic profile, making it a valuable building block in drug discovery and for the synthesis of complex organic materials. The strategic selection of precursors is paramount to achieving high yields, purity, and scalability.

The Dominant Synthetic Strategy: A Convergent Approach

The most logical and widely adopted strategy for the synthesis of N-substituted pyrroles, including our target molecule, is the condensation of a primary amine with a 1,4-dicarbonyl equivalent. This approach is primarily realized through the Paal-Knorr and Clauson-Kaas pyrrole syntheses.[1][2] For 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, this translates to the reaction between two key precursors:

  • Precursor A: The Nucleophilic Amine - 2-Methoxy-5-nitroaniline

  • Precursor B: The 1,4-Dicarbonyl Synthon - 2,5-Dimethoxytetrahydrofuran

This convergent strategy is favored due to the commercial availability and straightforward synthesis of the precursors, as well as the generally high yields and clean reaction profiles of the condensation step.

Deep Dive into Precursors: Synthesis and Performance

Precursor A: 2-Methoxy-5-nitroaniline

This aromatic amine provides the N-phenyl substituent of the target molecule. Its synthesis and purity are critical for the success of the final condensation reaction.

Synthesis: 2-Methoxy-5-nitroaniline is typically prepared via the nitration of an appropriate aniline derivative. Two common routes are:

  • Nitration of o-Anisidine (2-Methoxyaniline): This is a direct approach, though it can suffer from regioselectivity issues, potentially yielding a mixture of isomers.[3]

  • Nitration of N-acetyl-4-fluoro-2-methoxyaniline followed by deprotection and nucleophilic aromatic substitution: A more controlled, multi-step process that can offer higher purity of the desired isomer.[4]

Comparative Performance:

Synthesis RouteStarting MaterialKey ReagentsTypical YieldPurityAdvantagesDisadvantages
Direct Nitrationo-AnisidineHNO₃/H₂SO₄ModerateVariableFewer stepsPotential for isomeric impurities
Protected Nitration4-Fluoro-2-methoxyanilineAcetic anhydride, HNO₃/H₂SO₄, Acid/BaseGood-HighHighHigh regioselectivity, pure productMultiple steps, more complex

For applications requiring high purity of the final product, the protected nitration route is recommended despite the additional steps. The presence of isomeric impurities from the direct nitration of o-anisidine can lead to difficult-to-separate byproducts in the final pyrrole synthesis.

Precursor B: 2,5-Dimethoxytetrahydrofuran

This versatile reagent serves as a stable and easily handled equivalent of succinaldehyde, the parent 1,4-dicarbonyl compound for pyrrole synthesis.[5][6]

Synthesis: The most common and efficient synthesis of 2,5-dimethoxytetrahydrofuran begins with furan. The process involves two main steps:

  • Electrochemical Oxidation of Furan: Furan is oxidized in methanol to yield 2,5-dimethoxy-2,5-dihydrofuran.[5]

  • Catalytic Hydrogenation: The resulting dihydrofuran is then hydrogenated to the saturated 2,5-dimethoxytetrahydrofuran. This reduction can be achieved under high pressure with Raney Nickel or at atmospheric pressure using a Mg-MeOH/Pd-C system.[5][7]

Comparative Performance of Hydrogenation Step:

MethodCatalystPressureTemperatureYieldAdvantagesDisadvantages
High-PressureRaney NickelHighElevated~85%[7]High yieldRequires specialized high-pressure equipment
AtmosphericMg-MeOH/Pd-CAtmosphericRoom Temp.~90%[7]Milder conditions, no special apparatusLonger reaction time

The Mg-MeOH/Pd-C method offers a significant practical advantage by avoiding the need for high-pressure hydrogenation equipment, making it more accessible for standard laboratory settings while providing a comparable, if not superior, yield.[7]

The Condensation Reaction: A Comparative Analysis of Paal-Knorr and Clauson-Kaas Syntheses

The final step in the synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is the acid-catalyzed condensation of 2-methoxy-5-nitroaniline with 2,5-dimethoxytetrahydrofuran. This reaction is a cornerstone of pyrrole synthesis and is often referred to as the Clauson-Kaas reaction, a variation of the Paal-Knorr synthesis.[2][8][9]

Reaction Mechanism: The reaction proceeds via an acid-catalyzed ring-opening of 2,5-dimethoxytetrahydrofuran to form a reactive dialdehyde equivalent. This is followed by the formation of a hemiaminal with 2-methoxy-5-nitroaniline, intramolecular cyclization, and subsequent dehydration to yield the aromatic pyrrole ring.[10][11]

Reaction Pathway

G cluster_0 Precursor Synthesis cluster_1 Final Condensation o-Anisidine o-Anisidine 2-Methoxy-5-nitroaniline 2-Methoxy-5-nitroaniline o-Anisidine->2-Methoxy-5-nitroaniline Nitration Target_Molecule 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole 2-Methoxy-5-nitroaniline->Target_Molecule Furan Furan 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Furan->2,5-Dimethoxytetrahydrofuran Oxidation & Hydrogenation 2,5-Dimethoxytetrahydrofuran->Target_Molecule

Caption: Synthetic pathway to 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Alternative Synthetic Routes:

While the Paal-Knorr/Clauson-Kaas approach is dominant, other named reactions for pyrrole synthesis exist, such as the Hantzsch pyrrole synthesis.[1][12][13][14] The Hantzsch synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and an amine. For the synthesis of an N-substituted, unsubstituted pyrrole like our target, this method is less ideal as it typically produces highly substituted pyrroles and would require more complex starting materials.

Experimental Protocols

Synthesis of 2,5-Dimethoxytetrahydrofuran (Atmospheric Pressure Method)[7]

Workflow Diagram

G A Mix 2,5-dihydro-2,5-dimethoxyfuran, methanol, and 10% Pd-C B Add magnesium splits in portions over 10h A->B C Stir at room temperature B->C D Filter to remove catalyst and solids C->D E Remove solvent under reduced pressure D->E F Distill the oily residue under reduced pressure E->F G Obtain pure 2,5-Dimethoxytetrahydrofuran F->G

Caption: Workflow for the synthesis of 2,5-dimethoxytetrahydrofuran.

Step-by-Step Protocol:

  • To a mixture of 2,5-dihydro-2,5-dimethoxyfuran (10 g, 76.9 mmol), methanol (150 mL), and 10% palladium on activated carbon, add magnesium splits (10 g) in portions over 10 hours.

  • Stir the reaction mixture at room temperature.

  • After the reaction is complete, filter the mixture to remove the catalyst and any remaining solids.

  • Remove the solvent from the filtrate under reduced pressure.

  • Distill the resulting oily residue under reduced pressure to obtain pure 2,5-dimethoxytetrahydrofuran.

Synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole (Adapted from Clauson-Kaas Synthesis)[15]

Workflow Diagram

G A Dissolve 2-methoxy-5-nitroaniline in glacial acetic acid B Add 2,5-dimethoxytetrahydrofuran A->B C Reflux the solution for 30 minutes B->C D Cool the reaction mixture C->D E Pour into ice water to precipitate the product D->E F Collect the solid by filtration E->F G Recrystallize from a suitable solvent (e.g., ethanol) F->G H Obtain pure 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole G->H

Caption: Workflow for the Clauson-Kaas synthesis of the target molecule.

Step-by-Step Protocol:

  • Dissolve 2-methoxy-5-nitroaniline (0.5 mole) in glacial acetic acid (500 mL).

  • To this solution, add 2,5-dimethoxytetrahydrofuran (0.75 mole).

  • Heat the solution to reflux for 30 minutes.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into a beaker of ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Conclusion and Recommendations

The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is most efficiently achieved through the Clauson-Kaas condensation of 2-methoxy-5-nitroaniline and 2,5-dimethoxytetrahydrofuran. For the highest purity of the final product, it is recommended to synthesize 2-methoxy-5-nitroaniline via a protected nitration route to avoid isomeric impurities. The atmospheric pressure hydrogenation of 2,5-dimethoxy-2,5-dihydrofuran using a Mg-MeOH/Pd-C system is the preferred method for preparing the 1,4-dicarbonyl synthon due to its mild conditions and high yield. This guide provides a comprehensive framework for researchers to make informed decisions in the synthesis of this valuable chemical intermediate.

References

  • Wikipedia. Hantzsch pyrrole synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Grokipedia. Hantzsch pyrrole synthesis. [Link]

  • Taylor & Francis Online. Hantzsch Pyrrole Synthesis – Knowledge and References. [Link]

  • National Institutes of Health. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • Wikipedia. Clauson-Kaas-Reaktion. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • Arkivoc. Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link]

  • Royal Society of Chemistry. Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. [Link]

  • Chem-Station. Clauson-Kaas Pyrrole Synthesis. [Link]

  • YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]

  • Chemical Research in Chinese Universities. An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • National Institutes of Health. Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • National Institutes of Health. Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles. [Link]

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  • ACS Publications. Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. The procedures outlined below are grounded in established laborator...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. The procedures outlined below are grounded in established laboratory safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment. This document moves beyond a simple checklist to explain the rationale behind each step, fostering a culture of safety and responsibility in the research environment.

Part 1: Hazard Assessment & Characterization

Proper disposal begins with a thorough understanding of the substance's potential hazards. While specific toxicological data for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is not extensively published, a hazard assessment can be synthesized from the Safety Data Sheets (SDS) of structurally similar compounds, such as 1-(2-Nitrophenyl)-1H-pyrrole and other nitrophenyl derivatives.[1][2] The presence of a nitrophenyl group suggests that the compound should be handled as potentially toxic and an environmental hazard.[3]

The primary hazards are identified as:

  • Irritation: Causes skin, eye, and respiratory system irritation.[1][2]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin, a common characteristic of organic nitro compounds.[3][4]

These characteristics classify this compound as hazardous waste, which must be disposed of according to institutional and regulatory guidelines and must never be poured down the drain.[5][6]

Table 1: Synthesized Hazard Profile and Recommended PPE

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)First Aid Measures
Acute Toxicity / Irritant Harmful if swallowed.[7] Causes skin, eye, and respiratory irritation.[2]Gloves: Nitrile or other chemically resistant gloves. Eye Protection: Safety glasses with side shields or goggles. Lab Coat: Standard laboratory coat. Ventilation: Handle only in a certified chemical fume hood.[8]Eyes: Immediately flush with plenty of water for at least 15 minutes.[1] Skin: Wash off with soap and plenty of water.[1] Inhalation: Move to fresh air.[1] Ingestion: Rinse mouth with water. Seek immediate medical attention.[1]
Environmental Hazard Nitrophenyl compounds can be toxic to aquatic life. Do not allow to enter drains or the environment.[1]N/A (Procedural Controls)In case of spill, prevent entry into waterways. Follow spill cleanup procedures.

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the mandatory procedure for collecting and preparing 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole waste for final disposal by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[9]

  • Designate a Waste Stream: This compound must be treated as Hazardous Organic Waste .

  • Avoid Co-mingling: Do not mix this waste with other waste streams, particularly:

    • Strong Oxidizers (e.g., Nitric Acid): Mixing organic compounds with strong oxidizers can cause fire or explosion.[10]

    • Aqueous Waste: Keep separate from non-hazardous liquid waste.

    • Solid Waste: Contaminated solids (gloves, paper towels) should be collected separately from liquid waste.[11]

Step 2: Containment and Labeling

Proper containment ensures safety during storage and transport.[12]

  • Select a Container: Use a clean, dry, leak-proof container made of a material compatible with the chemical. A glass bottle with a screw cap is appropriate.[9][11] Do not use metal containers for any potentially acidic waste.[11]

  • Fill Level: Never fill a liquid waste container more than 90% full to allow for vapor expansion.[11]

  • Labeling: Immediately label the container with a fully completed Hazardous Waste Label provided by your institution's EHS department.[12][13] The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "Waste 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole". Do not use abbreviations.[12]

    • An estimate of the concentration and total volume.

    • The accumulation start date (the date the first drop of waste was added).

cluster_0 Waste Generation & Containment cluster_1 Storage & Disposal A Generate Waste (e.g., reaction mixture, contaminated solvent) B Select Compatible Waste Container (Glass, Screw Cap) A->B C Affix & Complete EHS Hazardous Waste Label B->C D Add Waste to Container (Do not exceed 90% capacity) C->D E Securely Cap Container D->E F Place in Secondary Containment Bin E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Accumulation Time Limit Reached? G->H I Request Waste Pickup from EHS Office H->I Yes J Continue to Add Waste H->J No

Diagram 1: Workflow for containment and storage of chemical waste.

Step 3: Storage

Waste must be stored in a designated and controlled location pending pickup.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in your laboratory's designated SAA.[5] This area should be under the direct control of laboratory personnel.[11]

  • Secondary Containment: Place the container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.[9][12]

  • Segregated Storage: Ensure the container is stored away from incompatible materials within the SAA.[12]

Step 4: Requesting Final Disposal
  • Monitor Fill Level: Once the container is full (or reaches the institutional time limit for accumulation, often 90-180 days), it is ready for disposal.[10][11]

  • Contact EHS: Arrange for a waste pickup with your institution's EHS department or through your designated chemical waste contractor.[5][9] Follow your institution's specific procedures for requesting a pickup.

Part 3: Spill & Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.

  • PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.[4]

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels to absorb the neat compound.

  • Cleanup: Carefully sweep or scoop the absorbed material and place it into a designated container for solid hazardous waste.[1] Label the container appropriately.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.

Diagram 2: Assumed GHS hazard pictograms for the compound.

Part 4: Waste Minimization

A critical component of laboratory safety and environmental stewardship is the minimization of hazardous waste generation.[5]

  • Order Appropriately: Purchase only the quantity of the chemical needed for your experiments to avoid generating surplus.[5]

  • Scale Down: When possible, reduce the scale of experiments to decrease the volume of waste produced.[5]

  • Inventory Management: Maintain an accurate chemical inventory to prevent ordering duplicates and to track expiration dates.[14]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, upholding their commitment to a safe and sustainable laboratory environment.

References

  • Benchchem. Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Astech Ireland. Safety Data Sheet: 2-Nitrophenol.
  • ChemicalBook. 1-(2-METHOXY-5-NITROPHENYL)-1H-PYRROLE-2,5-DIONE | 17392-67-5.
  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol.
  • Loba Chemie. p-NITROPHENOL EXTRA PURE Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: 3-Nitrophenol.
  • Cole-Parmer. Material Safety Data Sheet - 1-(2-Nitrophenyl)-1H-pyrrole.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-nitrophenol.
  • CPAChem. Safety data sheet - 2-Methoxy-5-nitrophenol.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.
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  • Northwestern University Research Safety. Hazardous Waste Disposal Guide.

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Handling

Comprehensive Safety and Handling Guide for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. The following protocols are designed to ens...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles for managing aromatic nitro compounds and pyrrole derivatives.

Hazard Identification and Risk Assessment

  • Aromatic Nitro Compounds: This class of compounds is known for potential toxicity.[1][2] They can be harmful if inhaled, swallowed, or absorbed through the skin.[3] Aromatic nitro compounds may also cause skin and eye irritation.[4][5]

  • Pyrrole Derivatives: Pyrrole and its derivatives can be flammable liquids and may cause skin and eye irritation.[6][7][8] Inhalation of vapors or dust should be avoided.[8]

Given these characteristics, 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole should be handled as a hazardous substance with potential for skin and eye irritation, toxicity upon ingestion or inhalation, and possible flammability.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses meeting EN 166 or ANSI Z87.1 standards.[6][8][9]Protects against splashes and potential dust, which can cause serious eye irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1][7] Glove suitability and breakthrough time should be verified with the manufacturer.[6][10]Prevents skin contact and absorption. Aromatic nitro compounds can be absorbed through the skin.[2]
Body Protection A fully buttoned lab coat. For larger quantities or potential for significant spills, a chemically resistant apron is recommended.[1][6]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection All handling of the solid or solutions should be conducted in a certified chemical fume hood.[1] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates is required.[1][10]Minimizes the risk of inhaling harmful dust or vapors, which may cause respiratory irritation.[4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for safety. The following workflow outlines the key steps for handling 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing: If weighing the solid compound, perform this task within the chemical fume hood to contain any dust. Use a disposable weighing paper or boat to avoid contamination of the balance.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the solid compound slowly and carefully within the fume hood.

  • Reaction Vessel: Ensure the reaction vessel is appropriately sized and equipped with necessary peripherals (e.g., stir bar, condenser) before adding the compound.

  • Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames due to the potential flammability of pyrrole derivatives.[6][11]

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.

  • Extraction and Purification: All extraction and purification steps should be performed within the fume hood.

The following diagram illustrates the standard operational workflow for handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve Compound weigh->dissolve Transfer to Reaction reaction Set up Reaction dissolve->reaction workup Post-Reaction Work-up reaction->workup segregate Segregate Waste workup->segregate Generate Waste containerize Containerize & Label segregate->containerize dispose Dispose via EHS containerize->dispose G start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in solid hazardous waste container is_solid->solid_waste Yes is_empty_container Is it an empty container? is_solid->is_empty_container No end Store for EHS Pickup solid_waste->end liquid_waste Collect in liquid hazardous waste container liquid_waste->end is_empty_container->liquid_waste No triple_rinse Triple-rinse with appropriate solvent is_empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of container per institutional guidelines collect_rinsate->dispose_container dispose_container->end

Caption: Decision tree for the disposal of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole waste.

Emergency Procedures

  • Spill: In the event of a small spill, gently cover the material with an inert absorbent like vermiculite or sand. [1]Scoop the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste. [1]* Skin Contact: Immediately wash the affected area with plenty of soap and water. [5]Remove contaminated clothing. * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [7]

References

  • Proper Disposal of Bis(2-nitrophenyl)amine: A Guide for Laboratory Professionals. Benchchem.
  • Pyrrole. Santa Cruz Biotechnology.
  • Pyrrole - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Toxicological Profile for Nitrophenols. ATSDR.
  • Proper Disposal of 2-Nitrophenylhydrazine: A Guide for Laboratory Professionals. Benchchem.
  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
  • Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals. Benchchem.
  • 2-Nitrophenol. Apollo Scientific.
  • pyrrole-MSDS.pdf. CDN.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Safety data sheet. CPAChem.
  • Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET.

Sources

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